molecular formula C6H12O2<br>C6H12O2<br>CH3(CH2)4COOH B3432573 Hexanoic acid CAS No. 70248-25-8

Hexanoic acid

Cat. No.: B3432573
CAS No.: 70248-25-8
M. Wt: 116.16 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Hexanoic acid is a C6, straight-chain saturated fatty acid. It has a role as a human metabolite and a plant metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a hexanoate.
Hexanoic acid is a natural product found in Daphne papyracea, Iris, and other organisms with data available.
Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2, Array
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt)
Record name Caproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021607
Record name Hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Caproic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5532
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Caproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c.
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Caproic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5532
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Oily liquid

CAS No.

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fatty acids, C6-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxylic acids, C5-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxylic acids, C6-18 and C6-18-unsatd. mono- and C8-15-di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070248258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8SN134MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

What are the physical and chemical properties of hexanoic acid?

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Pharmaceutical Utility, and Analytical Protocols

Executive Summary

Hexanoic acid (Caproic Acid; C6:[1][2][3][4]0) represents a critical inflection point in fatty acid chemistry, bridging the gap between highly volatile short-chain fatty acids (SCFAs) and lipophilic medium-chain fatty acids (MCFAs). Its unique amphiphilic nature—possessing a hydrophilic carboxyl head and a hydrophobic pentyl tail—grants it distinct utility as a permeation enhancer in transdermal drug delivery and a platform intermediate in organic synthesis.[5] This guide provides a rigorous examination of its properties, reactivity, and application protocols for research and development professionals.[5]

Part 1: Physicochemical Characterization

Hexanoic acid exhibits behavior characteristic of a weak monoprotic acid.[5] Its solubility profile is distinct: while sufficiently polar to dissolve in aqueous buffers at low concentrations, it readily phase-separates or partitions into organic layers, a property exploited in extraction protocols.[5]

Table 1: Core Physical and Chemical Constants[7]
PropertyValueContext/Significance
IUPAC Name Hexanoic acidSystematic nomenclature
CAS Number 142-62-1Unique identifier for procurement/safety
Molecular Formula C₆H₁₂O₂Saturated fatty acid (C6:[3]0)
Molecular Weight 116.16 g/mol Used for molarity calculations
Physical State Colorless oily liquidAt standard temperature and pressure (STP)
Melting Point -3.4 °CRemains liquid in standard cold storage (4°C)
Boiling Point 205.8 °CHigh BP requires derivatization for GC analysis
Density 0.927 g/mLLess dense than water; forms upper layer in extraction
pKa 4.88Exists as hexanoate anion at physiological pH (7.[5][6][7]4)
LogP (Octanol/Water) 1.92Moderate lipophilicity; ideal for membrane interaction
Water Solubility ~1.08 g/100 mL (20°C)Sparingly soluble; concentration-dependent phase separation
Refractive Index 1.4161 (

)
Purity verification parameter

Data aggregated from PubChem [1] and Sigma-Aldrich technical sheets [2].

Part 2: Molecular Architecture & Reactivity

Structural Dimerization

In neat liquid form and non-polar solvents (e.g., hexane, benzene), hexanoic acid does not exist primarily as monomers. It forms stable cyclic dimers bonded by two intermolecular hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another. This dimerization significantly elevates its boiling point relative to alcohols of similar molecular weight.[5]

[2][7][8][9]

Chemical Reactivity[6]
  • Esterification: The primary synthetic utility involves reaction with alcohols to form hexanoate esters (e.g., ethyl hexanoate), widely used in flavor chemistry and as lipophilic prodrug carriers.

  • Alpha-Carbon Reactivity: The alpha-carbon (adjacent to the carboxyl group) can be deprotonated by strong bases (e.g., LDA) to form enolates, allowing for alkylation to extend the carbon chain.

Part 3: Pharmaceutical Applications[12][13][14]

Mechanism as a Permeation Enhancer

Hexanoic acid acts as a penetration enhancer for transdermal drug delivery.[5] Its mechanism is distinct from solvents like ethanol.[5] Because it is a fatty acid, it inserts itself into the lipid bilayer of the stratum corneum.[10]

Mechanism of Action:

  • Lipid Fluidization: The C6 tail inserts between the ceramides and fatty acids of the skin barrier, disrupting the ordered packing (increasing entropy).

  • Phase Separation: At high concentrations, it can induce phase separation within the bilayer, creating "micro-channels" or defects that allow hydrophilic drugs to pass through.[5][10]

  • Ion Pairing: For basic drugs, hexanoic acid can form lipophilic ion pairs, facilitating the transport of the charged drug species across the lipophilic membrane [3].

permeation_mechanism Figure 2: Mechanism of Stratum Corneum Disruption by Hexanoic Acid cluster_mechanisms Disruption Pathways SC Stratum Corneum (Ordered Lipid Bilayer) Fluid Lipid Fluidization (Disordering tails) SC->Fluid Intercalation Extract Lipid Extraction (Solubilizing lipids) SC->Extract High Conc. HA Hexanoic Acid (Applied Formulation) HA->SC Partitions into IonPair Ion Pairing (With Basic Drugs) HA->IonPair Reacts with API Result Increased Membrane Permeability (Drug Flux ↑) Fluid->Result Extract->Result IonPair->Result

Antimicrobial Activity

Hexanoic acid exhibits antimicrobial properties against specific pathogens (e.g., Salmonella, Xanthomonas).[5] The mechanism is pH-dependent:

  • Non-dissociated form: At pH < pKa (4.88), the uncharged acid permeates the bacterial cell membrane.

  • Intracellular dissociation: Once inside the neutral cytoplasm (pH ~7), it dissociates, releasing protons (H+) and the hexanoate anion. This acidifies the cytoplasm, collapsing the proton motive force and forcing the cell to expend ATP to pump out protons, leading to metabolic exhaustion [4].

Part 4: Analytical Methodologies

Quantification of hexanoic acid in biological matrices (plasma, feces, formulations) requires overcoming its tendency to tail on chromatography columns and its semi-volatility.

Protocol: GC-MS Quantification via Derivatization

Direct injection of free fatty acids often results in poor peak shape due to hydrogen bonding with the stationary phase. Methyl esterification (FAME) is the gold standard.[5]

Reagents:

  • Internal Standard (IS): Heptanoic acid or 2-ethylbutyric acid.[5]

  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol.[5]
    
  • Solvent: Hexane.[5]

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 100 µL of sample (plasma/media).[5]

    • Add 10 µL of Internal Standard (1 mM).[5]

    • Acidify with 20 µL HCl (1M) to ensure pH < 2 (converts all hexanoate to free acid).[5]

  • Extraction:

    • Add 500 µL Diethyl Ether or Ethyl Acetate.[5]

    • Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 5 mins.

    • Transfer the upper organic supernatant to a glass vial.[5]

  • Derivatization (FAME Formation):

    • Evaporate solvent under nitrogen stream (carefully—hexanoic acid is volatile).[5] Alternative: Do not evaporate; add derivatizing agent directly if water is absent.[5]

    • Add 200 µL

      
      -Methanol.[5] Cap tightly.
      
    • Incubate at 60°C for 15 minutes.

    • Cool, then add 200 µL Hexane and 200 µL saturated NaCl water.

    • Vortex and centrifuge.[5][11] The top Hexane layer contains Methyl Hexanoate.[5]

  • GC-MS Injection:

    • Inject 1 µL of the hexane layer (splitless mode).[5]

    • Column: DB-WAX or HP-5MS.[5]

    • Temp Program: Hold 50°C for 2 min, ramp 10°C/min to 250°C.

gc_workflow Figure 3: GC-MS Analytical Workflow for Hexanoic Acid Sample Biological Sample (pH 7.4) Acidify Acidify (HCl) Protonate to R-COOH Sample->Acidify Prep Extract L-L Extraction (Ether/Ethyl Acetate) Acidify->Extract Isolate Deriv Derivatization (BF3-MeOH -> FAME) Extract->Deriv Modify Analyze GC-MS Analysis (Methyl Hexanoate) Deriv->Analyze Quantify

Part 5: Synthetic Protocols

Fischer Esterification (Synthesis of Ethyl Hexanoate)

This protocol describes the conversion of hexanoic acid to its ethyl ester, a common intermediate.

Reaction:



Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 0.1 mol Hexanoic Acid (11.6 g) and 0.5 mol Ethanol (excess to drive equilibrium).

  • Catalyst: Slowly add 1 mL concentrated Sulfuric Acid (

    
    ) while stirring.
    
  • Reflux: Heat to reflux (approx. 80°C) for 2-4 hours.

  • Workup:

    • Cool mixture. Remove excess ethanol via rotary evaporation.[5]

    • Dilute residue with 50 mL Diethyl Ether.[5]

    • Wash 1: Saturated

      
       (removes unreacted acid—watch for 
      
      
      
      evolution).[5]
    • Wash 2: Brine (saturated NaCl).[5][12]

    • Dry organic layer over Anhydrous

      
      .[5][12]
      
  • Purification: Filter and distill. Ethyl hexanoate boils at ~167°C.[5]

References

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 8892, Hexanoic Acid.[5] Retrieved from [Link]

  • Haque, T., & Talukder, M. M. (2018).[5] Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum.[5] Advanced Pharmaceutical Bulletin.[5] Retrieved from [Link]

  • Desbois, A. P., & Smith, V. J. (2010).[5] Antibacterial free fatty acids: activities, mechanisms of action and clinical relevance.[5] Applied Microbiology and Biotechnology.[5] Retrieved from [Link]

  • Agilent Technologies. (2020).[5] GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces. Application Note. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of Hexanoic Acid in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexanoic acid (Hx) is a short-chain carboxylic acid (scFCA) that functions as a chemical priming agent . Unlike traditional fungicides that act via direct toxicity to the pathogen, Hx functions primarily by sensitizing the plant immune system. It induces a physiological state of "alertness" (priming), allowing the plant to mount a faster and stronger defense response upon subsequent pathogen attack.[1]

This guide details the molecular mechanisms of Hexanoic Acid-Induced Resistance (Hx-IR), specifically its modulation of the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways, and provides validated protocols for its application in research settings.[2]

Part 1: The Priming Phenomenon (Mechanism of Action)[1]

The Two-Phase Response

Hx-IR operates through a biphasic mechanism. It is critical to distinguish between the Priming Phase (pre-infection) and the Defense Phase (post-infection).

  • Phase 1: The Priming Phase (Latent State) Upon soil drench or foliar application, Hx is absorbed by the roots and translocated systemically. At this stage, Hx does not trigger a massive accumulation of defense metabolites (which would incur a yield penalty). Instead, it causes slight epigenetic or metabolic reconfigurations—accumulation of dormant signaling components (e.g., transcription factors, inactive kinase forms) or chromatin modifications—that place the plant in a "standby" mode.

  • Phase 2: The Defense Phase (Super-induction) Upon pathogen recognition (e.g., Botrytis cinerea or Pseudomonas syringae), Hx-treated plants exhibit "super-induction." Defense pathways that normally take 24–48 hours to peak may peak within 6–12 hours, with significantly higher amplitude.

Signaling Crosstalk and Pathway Modulation

Hx-IR is unique because it can simultaneously potentiate pathways that are typically antagonistic:

  • The Jasmonic Acid (JA) Pathway (Necrotrophic Defense):

    • Hx acts upstream of the JA pathway.[1]

    • Mechanism: It primes the expression of OPR3 (12-oxophytodienoic acid reductase), a key enzyme in JA biosynthesis.

    • Outcome: Upon infection, there is a rapid burst of bioactive JA-Ile and its precursor OPDA. This is critical for resistance against necrotrophs like Botrytis cinerea.

  • The Salicylic Acid (SA) Pathway (Biotrophic Defense):

    • While JA and SA are usually mutually inhibitory, Hx bypasses this trade-off.

    • Mechanism against Bacteria: In Pseudomonas syringae interactions, the bacteria secrete Coronatine (COR) , a mimic of JA-Ile, to suppress the SA pathway and open stomata. Hx treatment prevents stomatal reopening and blocks the COR-mediated suppression of SA.[3][4]

    • Outcome: Hx maintains high levels of SA-responsive gene expression (PR1, PR5) even in the presence of JA-mimicking effectors.

  • Callose Deposition (Physical Barrier):

    • Hx induces the rapid deposition of callose (β-1,3-glucan) at infection sites (papillae).

    • Dependency: In tomato, this is often Abscisic Acid (ABA)-dependent. In Arabidopsis, it can function independently of the PMR4 callose synthase, suggesting compensatory pathways.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the flow of information in Hx-IR, highlighting the distinction between the latent priming state and the active defense state.

Hx_Signaling_Pathway Figure 1: Hexanoic Acid (Hx) Priming and Defense Signaling Cascade cluster_0 Post-Infection Response Hx_Input Hexanoic Acid (Hx) (Soil Drench/Spray) Root_Absorption Root Absorption & Systemic Translocation Hx_Input->Root_Absorption Pathogen Pathogen Challenge (e.g., Botrytis, Pseudomonas) Priming_State PRIMED STATE (Latent) (Chromatin mod? Metabolic config?) Pathogen->Priming_State Trigger Root_Absorption->Priming_State OPR3 OPR3 & LoxD (Primed Expression) Priming_State->OPR3 Sensitization Callose_Syn Callose Synthase (Potentiation) Priming_State->Callose_Syn SA_Pathway SA Pathway (PR1, PR5) Priming_State->SA_Pathway Maintenance JA_Burst Super-induction of JA-Ile & OPDA Priming_State->JA_Burst Amplified Flux OPR3->JA_Burst Callose_Dep Rapid Callose Deposition (Papillae) Callose_Syn->Callose_Dep Stomatal_Closure Stomatal Defense (Anti-Coronatine) SA_Pathway->Stomatal_Closure Resistance INDUCED RESISTANCE (Hx-IR) JA_Burst->Resistance Callose_Dep->Resistance Stomatal_Closure->Resistance

Caption: Figure 1. Hx establishes a latent "Primed State." Upon pathogen trigger, this state facilitates the super-induction of JA-Ile, rapid callose deposition, and maintenance of SA signaling against bacterial suppression.

Part 3: Experimental Protocols

Application Protocol (Standardized for Research)

Objective: To induce priming without causing phytotoxicity (leaf burning) or direct antimicrobial effects that confound results.

  • Reagent: Hexanoic Acid (Caproic Acid), ≥99% purity.

  • Solvent: Sterile distilled water (pH adjusted to 6.0–6.5 if necessary, though Hx is weak).

  • Concentration:

    • Priming Dose:0.5 mM – 2.0 mM . (Note: >5 mM can be phytotoxic to young seedlings; >10 mM has direct fungicidal activity).

    • Frequency: 48 hours and 24 hours prior to infection (double application ensures systemic uptake).

Workflow:

  • Preparation: Grow plants (e.g., Solanum lycopersicum or Arabidopsis thaliana) in sterile soil mix for 3–4 weeks.

  • Treatment (Day -2): Apply 0.6 mM Hx as a soil drench. Volume should be 10% of pot volume (e.g., 10 mL for a 100 mL pot).

  • Treatment (Day -1): Repeat soil drench.

  • Infection (Day 0): Inoculate with pathogen (e.g., B. cinerea spore suspension

    
     spores/mL).
    
  • Sampling: Harvest tissue at 24h, 48h, and 72h post-infection (hpi).

Validation: Molecular Marker Quantification

To confirm Hx-IR mechanisms, you must quantify specific gene markers via RT-qPCR.

PathwayMarker Gene (Tomato)Marker Gene (Arabidopsis)RoleExpected Hx-IR Pattern
Salicylic Acid PR1 (Pathogenesis-related 1)PR1SA Signaling OutputHigh induction at 24-48 hpi (maintained vs. suppressed in control).
Jasmonic Acid LoxD, OPR3PDF1.2, VSP1JA Biosynthesis/SignalingPrimed: Low basal level, massive burst >12 hpi.
Callose PMR4 (Callose Synthase)PMR4Physical BarrierEarly upregulation (6-12 hpi).
Validation: Callose Staining (Aniline Blue)

Objective: Visualize physical reinforcement of cell walls.

  • Clearing: Harvest infected leaves at 24 hpi. Destain in 96% ethanol overnight until chlorophyll is removed.

  • Staining: Incubate leaves in 0.01% Aniline Blue in 150 mM

    
     (pH 9.5) for 2 hours in the dark.
    
  • Microscopy: View under UV epifluorescence (excitation ~370 nm).

  • Data: Count fluorescent callose spots per field of view. Hx-treated plants should show statistically higher density of deposits.

Part 4: Data Interpretation & Logic

When analyzing data from Hx trials, look for the "Priming Footprint" :

  • No Constitutive Cost: In the absence of the pathogen, Hx-treated plants should not show significantly elevated PR1 or PDF1.2 levels compared to water controls. If they do, the concentration is too high, acting as a stressor rather than a primer.

  • The "Boost" Effect: Significant differences should only appear after infection.

    • Control + Pathogen: Moderate induction of defense genes.

    • Hx + Pathogen: 2x to 5x fold-change induction compared to Control + Pathogen.

  • Phenotype: Reduced lesion diameter (necrotrophs) or bacterial colony count (biotrophs) by 40–70%.

References

  • Vicedo, B., et al. (2009). Hexanoic acid-induced resistance against Botrytis cinerea in tomato plants.[2][4][5][6][7] Molecular Plant-Microbe Interactions.

  • Kravchuk, Z., et al. (2011). Priming for JA-dependent defenses using hexanoic acid is an effective mechanism to protect Arabidopsis against B. cinerea.[1][7] Journal of Plant Physiology.

  • Scalschi, L., et al. (2013). Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways.[5][7] Molecular Plant Pathology.

  • Aranega-Bou, P., et al. (2014). Priming of plant resistance by natural compounds.[6] Hexanoic acid as a model.[1][2][3][4][6][7][8][9][10][11][12][13] Frontiers in Plant Science.

  • Fernández-Crespo, E., et al. (2017). Hexanoic Acid Treatment Prevents Systemic MNSV Movement in Cucumis melo Plants by Priming Callose Deposition Correlating SA and OPDA Accumulation.[11] Frontiers in Plant Science.

Sources

Hexanoic Acid in Microbial Systems: Metabolic Architectures, Toxicity Mechanisms, and Engineering Protocols

[1]

Executive Summary Hexanoic acid (Caproic acid, C6) represents a pivotal "platform chemical" in the bio-economy, bridging the gap between volatile short-chain fatty acids (SCFAs) and energy-dense medium-chain fatty acids (MCFAs).[1] For the drug development and biotechnology sectors, C6 is not merely a metabolic end-product; it is a potent antimicrobial agent, a precursor for biofuels (hexanol), and a stress-inducing variable that defines bioprocess viability.

This guide dissects the dual nature of hexanoic acid: its synthesis via thermodynamically distinct pathways (Fatty Acid Synthesis vs. Reverse

1

Part 1: Metabolic Architectures

The Dichotomy of Synthesis: ATP-Consuming vs. ATP-Generating Pathways

To engineer high-titer strains, one must distinguish between the two primary biosynthetic routes. The choice of pathway dictates the theoretical yield and cofactor requirements.[1]

1. Fatty Acid Biosynthesis (FAS II) – The E. coli Paradigm

In standard aerobic hosts like Escherichia coli, C6 is an intermediate, not a final product. The native Type II Fatty Acid Synthase (FAS II) system elongates acyl-ACP (Acyl Carrier Protein) chains to C16 or C18.[1]

  • Mechanism: Acetyl-CoA is carboxylated to Malonyl-CoA (ATP consuming).[1][2][3] The cycle proceeds via condensation (FabB/F), reduction (FabG), dehydration (FabA/Z), and reduction (FabI).[1]

  • Engineering Intervention: To accumulate C6, the elongation cycle must be prematurely terminated. This requires the overexpression of specific thioesterases (TEs), most notably the leaderless 'TesA , which hydrolyzes Hexanoyl-ACP to free Hexanoic acid.

2. Reverse

-Oxidation (RBO) – The Clostridium Paradigm

In anaerobic chain-elongating bacteria like Clostridium kluyveri, C6 synthesis is a method of energy conservation.[1]

  • Mechanism: This pathway essentially runs

    
    -oxidation in reverse but uses non-decarboxylative condensation.[1][3] It condenses Acetyl-CoA with Acyl-CoA (e.g., Butyryl-CoA) to extend the chain by two carbons.[1]
    
  • Thermodynamics: Unlike FAS, this pathway does not require ATP for chain elongation. Instead, it is coupled with Flavin-Based Electron Bifurcation (FBEB) , allowing the cell to balance redox (NADH/Ferredoxin) while generating ATP via substrate-level phosphorylation.[1] This makes RBO superior for carbon yield (no CO2 loss from Malonyl-CoA formation).[1]

Visualization: Comparative Metabolic Pathways[2]

C6_Metabolismcluster_FASType II FAS (Aerobic/E. coli)cluster_RBOReverse Beta-Oxidation (Anaerobic/Clostridium)GlucoseGlucoseAcetylCoA_FASAcetylCoA_FASGlucose->AcetylCoA_FASGlycolysisMalonylCoAMalonylCoAAcetylCoA_FAS->MalonylCoAAccABCD(ATP Consumed)EthanolEthanolAcylACP_C4AcylACP_C4MalonylCoA->AcylACP_C4FabHAcylACP_C6AcylACP_C6AcylACP_C4->AcylACP_C6Elongation Cycle(FabG,Z,I,B/F)HexanoicAcid_FASHexanoicAcid_FASAcylACP_C6->HexanoicAcid_FASTermination('TesA)AcylACP_C8AcylACP_C8AcylACP_C6->AcylACP_C8Native ElongationAcetylCoA_RBOAcetylCoA_RBOEthanol->AcetylCoA_RBOAcetoacetylCoAAcetoacetylCoAAcetylCoA_RBO->AcetoacetylCoAThiolase (Thl)AcetateAcetateAcetate->AcetylCoA_RBOButyrylCoAButyrylCoAAcetoacetylCoA->ButyrylCoAHbd/Crt/BcdHexanoylCoAHexanoylCoAButyrylCoA->HexanoylCoAElongation (+Acetyl-CoA)HexanoicAcid_RBOHexanoicAcid_RBOHexanoylCoA->HexanoicAcid_RBOTransferase (CoAT)

Figure 1: Contrast between FAS II (left), which requires ATP-dependent activation via Malonyl-CoA, and Reverse

1

Part 2: Physiological Impact & Toxicity

The "Double-Edged Sword" of Lipophilicity

Hexanoic acid exhibits a logP of ~1.[1]9. This lipophilicity allows it to partition into the phospholipid bilayer, causing two distinct modes of toxicity that researchers must mitigate.[1]

  • Membrane Fluidity & Disruption: Accumulation of C6 in the membrane disrupts the acyl chain packing of phospholipids.[1] This increases membrane fluidity (measured via fluorescence polarization), leading to the leakage of essential intracellular ions (e.g.,

    
    ) and loss of turgor pressure.[1]
    
    • Experimental Insight:E. coli exposed to 40mM hexanoic acid shows complete growth inhibition due to this mechanism.[4][5]

  • The Uncoupling Effect (Weak Acid Toxicity): At neutral cytosolic pH, hexanoic acid dissociates (

    
    ).[1]
    
    • Step A: Protonated C6 (HA) diffuses freely across the membrane from the acidified broth.[1]

    • Step B: Inside the cytoplasm (pH ~7.6), it dissociates into

      
       and 
      
      
      (hexanoate anion).[1]
    • Step C: The accumulation of

      
       collapses the Proton Motive Force (PMF) (
      
      
      ), forcing the cell to burn ATP via
      
      
      -ATPase to pump protons out, essentially starving the cell of energy.[1]
Visualization: Toxicity Mechanism[2][7]

C6_Toxicitycluster_cytoCytoplasm (Neutral pH)HA_outHexanoic Acid (HA)ProtonatedHA_inHAHA_out->HA_inPassive DiffusionDisruptionMembrane Expansion& Fluidity IncreaseATP_BurnATP Hydrolysis(To pump H+)Disruption->ATP_BurnIon LeakageDissocDissocHA_in->DissocDissoc->ATP_BurnPMF CollapseAnion_AccAnion Accumulation(Toxicity)Dissoc->Anion_Acc

Figure 2: The uncoupling mechanism of hexanoic acid.[1] The protonated form penetrates the membrane, dissociating intracellularly to collapse the proton gradient (

Part 3: Analytical Methodologies

Protocol: Quantification via GC-FID[8][9][10]

Reliable quantification is the bedrock of metabolic engineering.[1] HPLC is often insufficient for C6 due to poor resolution from other organic acids.[1][6] Gas Chromatography with Flame Ionization Detection (GC-FID) is the validated standard.[1]

Principle: Hexanoic acid must be protonated to partition into the organic phase.[1] Direct injection of aqueous supernatant often damages GC columns.[1]

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

  • Internal Standard (IS): Valeric acid (C5) or 4-methylvaleric acid (final conc. 100 mg/L).[1] Note: Do not use C6 derivatives.

  • Acidifier: 10% H2SO4 or HCl.[1]

Step-by-Step Workflow:

  • Harvest: Centrifuge 2 mL of fermentation broth (10,000 x g, 5 min) to remove biomass.

  • Spike: Transfer 500

    
     supernatant to a glass vial. Add 50 
    
    
    of Internal Standard solution.
  • Acidify: Add 50

    
     of 10% H2SO4. Vortex.
    
    • Critical Check: Verify pH < 2.[1]0. If pH > pKa (4.8), extraction efficiency drops logarithmically.[1]

  • Extract: Add 500

    
     Ethyl Acetate. Vortex vigorously for 60 seconds.[1]
    
  • Phase Separation: Centrifuge (3,000 x g, 2 min).

  • Analysis: Transfer the top organic layer to a GC vial. Inject 1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     into GC-FID.[1][7]
    

GC Parameters (Typical):

  • Column: DB-FFAP or HP-INNOWax (Polar columns required for free acids).[1]

  • Inlet: 250°C, Split ratio 10:1.

  • Oven: 50°C (hold 1 min)

    
     Ramp 20°C/min 
    
    
    250°C (hold 3 min).
Visualization: Extraction Workflow

GC_ProtocolSampleCulture SupernatantAcidAcidify (pH < 2)+ Internal StdSample->AcidSolventAdd Ethyl Acetate(1:1 Ratio)Acid->SolventSeparationPhase Separation(Centrifuge)Solvent->SeparationGCGC-FID Analysis(Organic Layer)Separation->GCTop Layer

Figure 3: Critical path for Hexanoic Acid quantification.[1] Acidification is the control point ensuring the molecule is in its extractable, protonated state.

Part 4: Bioengineering Strategies & Future Outlook

To move beyond milligram titers to industrial relevance (>10 g/L), researchers are employing combinatorial strategies.[1]

StrategyMechanismKey Target/GeneExpected Outcome
Chain Termination Premature hydrolysis of Acyl-ACP'tesA (Leaderless)Accumulation of C6/C8 instead of C16.[1]

-Oxidation Knockout
Prevent product degradation

Prevents re-uptake and breakdown of C6.
Cofactor Balancing Increase NADH availabilityfdh (Formate dehydrogenase)Drives the reductive steps in chain elongation.[1]
Efflux Engineering Reduce intracellular toxicityAAB_0607 (putative pump)Improves tolerance to high C6 titers.[1]

Future Outlook: The field is moving toward co-culture systems .[1] By pairing an acetogen (like C. autoethanogenum) that converts syngas to acetate/ethanol with a chain-elongator (like C. kluyveri), we can produce hexanoic acid from industrial waste gases.[1][8] This "syngas-to-MCFA" route represents the frontier of sustainable chemical synthesis.[1]

References
  • Agler, M. T., et al. (2011).[1] Chain elongation with reactor microbiomes: open-culture biotechnology to produce biochemicals. Environmental Science & Technology.[1]

  • Choi, Y. J., & Lee, S. Y. (2013).[1] Microbial production of short-chain alkanes. Nature.[1]

  • Royce, L. A., et al. (2013).[9][1][10] The damaging effects of short chain fatty acids on Escherichia coli membranes. Applied Microbiology and Biotechnology.

  • Steen, E. J., et al. (2010).[1] Microbial production of fatty-acid-derived fuels and chemicals from plant biomass.[1][11] Nature.[1]

  • Spirito, C. M., et al. (2014).[1] Chain elongation in anaerobic reactor microbiomes to recover resources from waste.[1] Current Opinion in Biotechnology.

Engineering Saccharomyces cerevisiae for Hexanoic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexanoic acid (Caproic acid, C6:0) is a pivotal medium-chain fatty acid (MCFA) serving as a precursor for biofuels, antimicrobial agents, and, critically, the cannabinoid precursor olivetolic acid.[1][2] While Saccharomyces cerevisiae is the industry standard for eukaryotic fermentation, its native Type I Fatty Acid Synthase (FAS) system is evolutionarily hardwired to produce long-chain fatty acids (C16/C18) for membrane phospholipids, releasing negligible amounts of MCFAs.

This guide details the metabolic reprogramming required to truncate chain elongation at C6. We explore two distinct engineering paradigms: (1) Rational engineering of the native FAS complex to destabilize long-chain intermediates, and (2) Implementation of a heterologous Reverse β-Oxidation (r-BOX) pathway. We provide validated protocols for strain construction, fermentation, and quantitative analysis.

Metabolic Architecture & Pathway Logic

The Native Barrier: Type I FAS

In S. cerevisiae, fatty acid synthesis is catalyzed by a 2.6 MDa cytosolic megacomplex (α₆β₆) encoded by FAS1 (β-subunit) and FAS2 (α-subunit).[1] Unlike bacterial Type II systems where discrete enzymes handle each step, the yeast FAS performs all reactions—condensation, reduction, dehydration—within a rigid protein chamber.

  • Mechanism: The growing acyl chain is tethered to the Acyl Carrier Protein (ACP).[3] The Ketoacyl Synthase (KS) domain drives elongation.[3]

  • The Problem: The complex possesses a "chain-length sensing" mechanism that prevents the release of acyl chains shorter than C16.

  • The Solution: Mutating the KS domain or the Malonyl/Palmitoyl Transferase (MPT) domain to reduce affinity for longer chains, or introducing a competing thioesterase (TE) to hydrolyze the C6-acyl-ACP bond prematurely.

The Alternative: Reverse β-Oxidation (r-BOX)

The r-BOX pathway reverses the catabolic β-oxidation cycle. It functions as a modular assembly line, condensing Acetyl-CoA units using NADH as the reducing equivalent (energetically superior to the NADPH-dependent FAS).

Engineering Strategies

Strategy A: Rewiring the Native FAS Complex (The "Leaky" FAS)

This is the most effective strategy for high-flux C6 production. It involves creating a "leaky" FAS that releases hexanoyl-CoA or hexanoic acid before elongation to C16 occurs.

Key Genetic Modifications:

  • FAS2 Mutation (R1834K): The R1834 residue in the KS domain is critical for stabilizing the growing acyl chain. Mutating Arginine to Lysine (R1834K) alters the binding pocket, sterically hindering chains longer than C6/C8 and forcing premature release.

  • FAS1/FAS2 Fusion (fusFAS): Expressing FAS1 and FAS2 as a single fusion protein increases complex stability and turnover rates, amplifying the flux through the mutated domain.

  • Thioesterase Integration: Co-expression of a short-chain specific thioesterase, such as AcTE (from Acinetobacter baylyi), scavenges C6-acyl-ACP intermediates and hydrolyzes them to free hexanoic acid.

Strategy B: The Heterologous r-BOX Module

For researchers requiring a pathway independent of essential membrane lipid synthesis, the r-BOX pathway is the preferred module.

Enzyme Selection:

  • Thiolase (Condensation): bktB (from Cupriavidus necator).[1][4][5] High specificity for C4/C6 elongation.

  • Dehydrogenase (Reduction): paaH1 (from C. necator).[1][4][5]

  • Crotonase (Dehydration): crt (from Clostridium acetobutylicum).[1][5]

  • Reductase (Reduction): ter (from Treponema denticola).[1][4][5] Uses NADH; irreversible step driving the cycle forward.

Pathway Visualization

The following diagram illustrates the parallel operation of the engineered FAS and r-BOX pathways.

HexanoicAcidPathways cluster_FAS Strategy A: Engineered FAS (Cytosol) cluster_rBOX Strategy B: r-BOX Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FAS_Cycle FAS Complex (FAS1/FAS2 R1834K) AcetylCoA->FAS_Cycle BktB BktB (Thiolase) AcetylCoA->BktB MalonylCoA->FAS_Cycle AcylACP_C6 Hexanoyl-ACP FAS_Cycle->AcylACP_C6 Elongation (Truncated) HexanoicAcid Hexanoic Acid (Secreted) AcylACP_C6->HexanoicAcid AcTE Hydrolysis AcTE AcTE (Thioesterase) ButyrylCoA Butyryl-CoA (C4) BktB->ButyrylCoA Cycle 1 HBD PaaH1 (Dehydrogenase) CRT Crt (Crotonase) TER Ter (Reductase) HexanoylCoA Hexanoyl-CoA (C6) ButyrylCoA->HexanoylCoA Cycle 2 (BktB, PaaH1, Crt, Ter) HexanoylCoA->HexanoicAcid Thioesterase (TesA/Tes1)

Figure 1: Dual-strategy metabolic map for hexanoic acid biosynthesis in S. cerevisiae, highlighting the engineered FAS cycle and the heterologous r-BOX pathway.

Experimental Protocols

Strain Construction & Cultivation

Objective: Establish a baseline production strain using the FAS engineering approach.

  • Vector Design: Use a high-copy plasmid (2µ origin) or genomic integration (CRISPR/Cas9 into HO or XII-5 loci).

    • Promoters: Strong constitutive promoters (TEF1p, PGK1p) are recommended for AcTE and fusFAS.

  • Pre-Culture: Inoculate a single colony into 5 mL SC-URA (or appropriate selection) medium. Incubate at 30°C, 200 rpm overnight.

  • Fermentation:

    • Inoculate 50 mL of defined mineral medium (Verduyn et al.) with 20 g/L glucose in 250 mL baffled shake flasks. Initial OD600 = 0.1.

    • Buffering: Hexanoic acid is toxic and volatile. Buffer medium to pH 6.0 using 100 mM potassium phosphate or citrate buffer to maintain the acid in its dissociated hexanoate form, reducing membrane diffusion toxicity.

    • Overlay: Add 10% (v/v) dodecane or isopropyl myristate as a two-phase extraction layer. This acts as a "sink," continuously extracting hexanoic acid to prevent cellular toxicity.

Analytical Workflow: Quantification of Hexanoic Acid

Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

Step-by-Step Protocol:

  • Sampling: Harvest 2 mL of culture broth (or organic layer) after 72-96 hours.

  • Internal Standard: Add 100 µL of heptanoic acid (C7:0) stock (1 mg/mL) to the sample as an internal standard.

  • Acidification: Add 100 µL 6M HCl to protonate the fatty acids (pH < 2.0).

  • Extraction:

    • Add 1 mL Ethyl Acetate or Hexane.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate phases.

  • Derivatization (FAMEs):

    • Transfer 500 µL of the organic phase to a glass vial.

    • Evaporate solvent under nitrogen flow.

    • Add 500 µL of 1.25 M HCl in Methanol.

    • Incubate at 100°C for 1 hour (tightly sealed).

    • Extract FAMEs with 1 mL Hexane and 1 mL water.[1]

  • GC Analysis:

    • Column: DB-Wax or HP-5ms (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: 50°C (1 min) -> 10°C/min to 250°C -> Hold 5 min.

    • Detection: FID at 280°C.

Quantitative Benchmarking

The following table summarizes production titers from key studies, providing a realistic baseline for your experimental expectations.

Engineering StrategyStrain FeaturesTiter (mg/L)Reference
Combined (FAS + r-BOX) fusFAS (mutant) + bktB/paaH1/crt/ter~120[Schäfer et al., 2024]
r-BOX Only bktB, paaH1, crt, ter (optimized NADH)~75[Schäfer et al., 2024]
FAS Engineering FAS1/FAS2 mutation + AcTE~400*[Leber et al., 2016]
Thermotolerant Host K. marxianus (r-BOX)154[Cheon et al., 2019]

*Note: Higher titers in FAS engineering often represent Total MCFAs (C6+C8), with C6 specificity varying based on the exact mutation.

Critical Optimization Parameters

Precursor Availability (The Acetyl-CoA Bottleneck)

Both FAS and r-BOX pathways are Acetyl-CoA hungry. Cytosolic Acetyl-CoA in yeast is tightly regulated.

  • Intervention: Overexpress the PDH bypass genes (ALD6, ACS1 L641P - Salmonella variant). This pulls flux from acetaldehyde to Acetyl-CoA.

  • Cofactor: Overexpress POS5 (mitochondrial NADH kinase) or ZWF1 to ensure sufficient NADPH for the FAS pathway.

Toxicity Management

Hexanoic acid exhibits antimicrobial activity at concentrations >500 mg/L by disrupting membrane integrity.

  • Physiological Adaptation: Use in situ product removal (ISPR) with an organic overlay (dodecane) as described in the protocol. This is non-negotiable for high-titer fermentations.

References

  • Schäfer, K. J., et al. (2024). Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid.[6] Biotechnology for Biofuels and Bioproducts. Link[1]

  • Leber, C., & Da Silva, N. A. (2014). Engineering of the fatty acid synthase system of Saccharomyces cerevisiae for short-chain fatty acid production. Biotechnology and Bioengineering.[1][6][7] Link

  • Gajewski, J., et al. (2017). Engineering fatty acid synthases for the production of medium-chain fatty acids. Nature Communications. Link

  • Cheon, Y., et al. (2019). Production of hexanoic acid from D-galacturonate by engineered Kluyveromyces marxianus. Applied Microbiology and Biotechnology. Link

  • Luo, X., et al. (2019). Complete biosynthesis of cannabinoids and their unnatural analogues in yeast.[1] Nature. Link

Sources

Natural sources and occurrence of hexanoic acid in plants and animals.

Author: BenchChem Technical Support Team. Date: March 2026

Occurrence, Biosynthesis, and Analytical Characterization

Executive Summary

Hexanoic acid (C6:0), historically known as caproic acid, is a medium-chain fatty acid (MCFA) with distinct biological activities and industrial applications. While often overshadowed by its longer-chain counterparts (C8:0, C10:0), hexanoic acid possesses unique physicochemical properties—specifically its high volatility and aqueous solubility relative to long-chain lipids—that make it a critical target in volatilomics and drug delivery.

This technical guide provides a rigorous examination of the natural reservoirs of hexanoic acid, specifically isolating the Cuphea genus as a hyper-accumulator. It details the thioesterase-driven biosynthetic machinery responsible for chain termination at C6 and presents a self-validating analytical protocol for its quantification in complex biological matrices.

Chemical Identity & Physicochemical Properties[1]

Hexanoic acid is a saturated, six-carbon monocarboxylic acid. Its amphiphilic nature allows it to act as a bridge between hydrophilic aqueous environments and lipophilic membrane structures, a property exploited in permeation enhancement.

PropertyValue / DescriptionSignificance
IUPAC Name Hexanoic acidStandard nomenclature.
Common Name Caproic acidDerived from Capra (goat), referring to its odor.
Formula C₆H₁₂O₂Shortest "medium-chain" fatty acid.
Molecular Weight 116.16 g/mol Low MW facilitates rapid diffusion.
pKa 4.88Exists as hexanoate anion at physiological pH (7.4).
Solubility (Water) ~1.08 g/100 mL (20°C)Significantly higher than C8 or C10, affecting extraction protocols.
Boiling Point 205.8 °CVolatile; requires specific GC temperature gradients.
Occurrence in the Plant Kingdom

While ubiquitous as a minor component in many seed oils, hexanoic acid accumulation is an evolutionary anomaly. Most plant fatty acid synthase (FAS) systems are programmed to produce C16 and C18 chains. High concentrations of C6 indicate the presence of a specialized thioesterase enzyme capable of premature chain termination.

The Cuphea Anomaly (The "C6 Champion")

The genus Cuphea (Lythraceae) represents the most significant botanical source of medium-chain fatty acids. Unlike coconut or palm kernel oil, which peak at C12 (lauric acid), specific Cuphea species have evolved to accumulate ultra-short chains.

  • Cuphea llavea: This species is the biological "champion" of hexanoic acid, with seed oils containing up to 92% hexanoic acid . This is chemically extraordinary and suggests a highly specific biosynthetic enzyme (ClFatB) that cleaves the acyl-ACP bond almost exclusively at the C6 stage.

  • Cuphea lanceolata: Predominantly accumulates capric acid (C10) but contains significant C6 fractions.

Ginkgo biloba Sarcotesta

The fleshy outer coat (sarcotesta) of the Ginkgo seed is notorious for its rancid odor. This olfactory profile is driven by a volatile fraction dominated by butyric acid (C4) and hexanoic acid (C6) . Unlike Cuphea seeds where C6 is stored as a triacylglycerol (energy reserve), in Ginkgo, it exists largely as a free fatty acid or volatile metabolite, serving as a chemical deterrent against frugivores that do not disperse seeds effectively.

Occurrence in the Animal Kingdom

In animals, hexanoic acid production is often associated with fermentation or specific secretory glands.

  • Mammalian Milk Fats: The trivial names of C6 (Caproic), C8 (Caprylic), and C10 (Capric) acids are derived from Capra (goat).

    • Goat & Sheep Milk: Contain 2–4% hexanoic acid in their triglyceride profile.

    • Cow Milk: Contains ~1–2%.

    • Mechanism:[1][2] In the mammary gland, the thioesterase II enzyme interacts with the FAS complex to release shorter chains before they reach C16.

  • Human Volatilome: Hexanoic acid is a component of human sweat and fecal volatilomes, produced by the cutaneous and gut microbiome (e.g., Eubacterium species) via chain elongation of ethanol and acetate (reverse

    
    -oxidation).
    
Biosynthetic Pathways: The Thioesterase "Ruler"

The synthesis of hexanoic acid in plants is a deviation from the standard Fatty Acid Synthesis (FAS) Type II pathway found in plastids. The determining factor is the Acyl-ACP Thioesterase (FatB) .

Mechanistic Description
  • Elongation: The FAS II complex elongates the fatty acid chain by 2 carbons per cycle (using Malonyl-ACP).

  • The Interruption: In typical plants, elongation continues to C16:0-ACP or C18:0-ACP. In Cuphea llavea, a specialized thioesterase (ClFatB) has a binding pocket geometrically constrained to accept only the C6-ACP moiety.

  • Termination: The ClFatB enzyme hydrolyzes the thioester bond between the C6 carbonyl and the Acyl Carrier Protein (ACP).

  • Release: Free hexanoic acid is released and exported to the cytoplasm for incorporation into triacylglycerols (TAGs).

Pathway Visualization

The following diagram illustrates the specific termination event in Cuphea plastids.

Biosynthesis AcetylCoA Acetyl-CoA (C2) KAS KAS Complex (Elongation) AcetylCoA->KAS MalonylACP Malonyl-ACP MalonylACP->KAS C4ACP Butyryl-ACP (C4) KAS->C4ACP +2C C6ACP Hexanoyl-ACP (C6) KAS->C6ACP +2C C4ACP->KAS Recycle C8ACP Octanoyl-ACP (C8) C6ACP->C8ACP Standard Elongation (Blocked in Cuphea) ClFatB ClFatB Thioesterase (Specific to C6) C6ACP->ClFatB Substrate Recognition FreeC6 Free Hexanoic Acid ClFatB->FreeC6 Hydrolysis TAG Triacylglycerol (Storage Lipid) FreeC6->TAG Export & Esterification

Figure 1: Biosynthetic pathway of hexanoic acid in Cuphea llavea. The ClFatB thioesterase acts as a molecular ruler, intercepting the C6-ACP intermediate.

Analytical Methodologies: Self-Validating Protocol

Quantifying hexanoic acid requires overcoming two challenges: its volatility (loss during evaporation) and its polarity (peak tailing on non-polar columns).

Protocol: Acidified Solvent Extraction with GC-FID/MS

This protocol avoids derivatization steps that can introduce variability for short-chain acids. It uses a WAX (Polyethylene Glycol) stationary phase which is tolerant of free acids.

Reagents:

  • Internal Standard (IS): Valeric acid (C5:0) or Heptanoic acid (C7:0) (structural analogs).

  • Extraction Solvent: Iso-octane (2,2,4-Trimethylpentane) or Diethyl Ether.

  • Acidifier: 1M HCl or H₂SO₄.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 500 µL of liquid sample (plasma, milk, plant extract).

    • Spike IS: Add 50 µL of Valeric acid solution (1 mg/mL). Validation Point: IS corrects for extraction efficiency.

  • Acidification:

    • Add 100 µL 1M HCl. Vortex 30s.

    • Causality: Lowers pH < 2.0. This protonates the hexanoate ion (

      
      ) into the uncharged carboxylic acid (
      
      
      
      ), driving it into the organic phase.
  • Extraction:

    • Add 1.0 mL Iso-octane. Vortex vigorously for 2 mins.

    • Centrifuge at 3000 x g for 5 mins to separate phases.

  • Analysis:

    • Transfer the upper organic layer directly to a GC vial.

    • Column: DB-FFAP or HP-INNOWax (High polarity).

    • Injection: Splitless (for trace) or Split (1:10 for oils).

    • Temp Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
Analytical Logic Diagram

AnalyticalWorkflow Sample Biological Sample (pH ~7.4, C6 as Anion) IS Add Internal Standard (Valeric Acid C5) Sample->IS Acid Acidification (HCl) pH < 2.0 IS->Acid Protonation Protonation Event R-COO⁻ → R-COOH Acid->Protonation Solvent Solvent Extraction (Iso-octane) Acid->Solvent Protonation->Solvent Increases LogP PhaseSep Phase Separation (Centrifugation) Solvent->PhaseSep GC GC-FID/MS Analysis (FFAP Column) PhaseSep->GC Organic Layer (Contains C6 + IS)

Figure 2: Self-validating analytical workflow. Acidification is the critical control point ensuring quantitative transfer of the analyte to the organic phase.

Implications for Drug Development

Hexanoic acid is not merely a passive lipid; it is a functional excipient and active moiety in drug delivery systems.

1. Permeation Enhancement

Hexanoic acid acts as a chemical permeation enhancer (CPE) for transdermal and oral drug delivery.

  • Mechanism: It inserts into the lipid bilayer of the stratum corneum (skin) or intestinal epithelium. The C6 chain acts as a "wedge," disrupting the ordered packing of ceramides and phospholipids. This increases membrane fluidity (

    
     phase transition), allowing hydrophilic drugs (e.g., peptides) to diffuse paracellularly or transcellularly.
    
  • Safety Profile: Unlike stronger surfactants (e.g., SDS), C6 is metabolizable (rapid

    
    -oxidation), reducing long-term tissue toxicity.
    
2. Medium-Chain Triglyceride (MCT) Formulations

Hexanoic acid is a component of pharmaceutical-grade MCTs.

  • Solubility: Enhances the solubility of lipophilic drugs (Class II/IV BCS).

  • Metabolism: MCTs containing C6 are absorbed directly into the portal vein, bypassing the lymphatic system, which provides rapid energy and avoids adipose storage.

References
  • Dehesh, K., et al. (1996). "Production of high levels of 8:0 and 10:0 fatty acids in transgenic canola by overexpression of Ch FatB2, a thioesterase cDNA from Cuphea hookeriana." The Plant Journal. Link

  • Graham, S.A., et al. (1989). "Seed oil fatty acids of Cuphea species."[3][4][5] Journal of the American Oil Chemists' Society. Link

  • Jensen, R.G. (2002). "The composition of bovine milk lipids: January 1995 to December 2000." Journal of Dairy Science. Link

  • Agilent Technologies. (2018). "Analysis of Free Fatty Acids in Water using GC/FID." Application Note. Link

  • Aungst, B.J. (2012). "Absorption enhancers: applications and advances." The AAPS Journal. Link

  • Parliment, T.H. (1995). "Ginkgo biloba: Volatile constituents of the sarcotesta." Perfumer & Flavorist.

Sources

Technical Guide: Hexanoic Acid (Hx) as a Priming Agent for Systemic Resistance in Solanum lycopersicum

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the mechanism of action, application protocols, and translational potential of Hexanoic Acid (Hx) as a chemical priming agent ("Green Vaccine") in tomato plants (Solanum lycopersicum). Unlike traditional fungicides that act directly on pathogens, Hx functions as an immunomodulator. It induces a physiological state of priming , where the plant's immune system is sensitized to respond faster and more robustly to subsequent biotic stress.[1][2]

Crucially, Hx efficacy is pathogen-dependent, modulating the crosstalk between Salicylic Acid (SA) and Jasmonic Acid (JA) pathways to target specific trophic lifestyles (necrotrophs vs. hemibiotrophs).

Part 1: Mechanistic Framework

The Priming Phenomenon vs. Direct Defense

Hexanoic acid does not trigger a massive, energy-costly defense response immediately upon application. Instead, it induces metabolic reprogramming—often termed the "primed state."

  • Uptake & Localization: Upon soil drench application, Hx is absorbed by the roots. Isotopic labeling (

    
    -Hx) confirms that Hx remains largely in the root system and is not translocated to the leaves.[3] This implies the generation of a mobile systemic signal (likely oxylipins or volatile precursors) that travels to the shoot.
    
  • Chromatin & Metabolic Remodeling: In the leaves, the plant enters a "standby" mode. There is no massive accumulation of PR proteins (which would retard growth). Instead, there is an accumulation of signal transduction precursors (e.g., inactive MPK3/6, transcription factors) and epigenetic modifications (histone acetylation) at defense gene promoters.

  • The "Super-Induction" (Upon Attack): When the pathogen attacks, the primed plant bypasses the initial recognition lag phase, launching a defense response 6–24 hours earlier and with 2–5x higher intensity than non-treated plants.

Pathway Specificity: The Hx Bifurcation

Hx-Induced Resistance (Hx-IR) is unique because it respects the antagonistic crosstalk between SA and JA, optimizing the defense based on the attacker.

Scenario A: Necrotrophic Defense (Botrytis cinerea)[4][5][6]
  • Pathway: JA-dependent and ABA-dependent.[7]

  • Mechanism: Hx primes the accumulation of Callose (physical barrier) and JA-Ile (bioactive jasmonate).

  • Key Regulators:

    • ABA (Abscisic Acid): Acts as a positive regulator.[2][6][7][8][9][10] Hx-IR is abolished in ABA-deficient flacca mutants.[6][8][9][10] ABA is required for callose deposition.

    • OPDA (12-oxo-phytodienoic acid): A precursor to JA, OPDA accumulates significantly in Hx-primed plants and functions as a distinct signaling molecule.[1]

Scenario B: Hemibiotrophic Defense (Pseudomonas syringae pv.[4][11] tomato)
  • Pathway: SA-dependent.[1]

  • Mechanism: P. syringae produces Coronatine (COR) , a toxin that mimics JA-Ile to suppress SA defenses and force stomata open. Hx counteracts this by:

    • Blocking COR-mediated stomatal reopening (preventing bacterial entry).[1][7][12][13]

    • Prioritizing SA signaling (PR1, PR5 expression) over JA-Ile, effectively neutralizing the bacterial strategy.

  • Key Regulators: NPR1 (SA receptor) and JMT (JA carboxyl methyltransferase).

Part 2: Visualization of Signaling Pathways

Diagram 1: The Hx-IR Signaling Bifurcation

This diagram illustrates how Hx primes distinct pathways depending on the pathogen lifestyle.

Hx_Signaling Hx Hexanoic Acid (Root Application) Root Root Absorption & Metabolic Reprogramming Hx->Root Signal Systemic Signal (Mobile Oxylipins/Volatiles) Root->Signal Leaf Leaf Tissue (Primed State) Signal->Leaf Pathogen_B Attack: Botrytis cinerea (Necrotroph) Leaf->Pathogen_B Challenge Pathogen_P Attack: Pseudomonas syringae (Hemibiotroph) Leaf->Pathogen_P Challenge ABA ABA Accumulation Pathogen_B->ABA JA_Ile JA-Ile & OPDA Super-Induction Pathogen_B->JA_Ile Block_COR Block Coronatine (COR) Function Pathogen_P->Block_COR Callose Callose Deposition (Cell Wall Reinforcement) ABA->Callose Resistance_B Resistance: Tissue Necrosis Containment Callose->Resistance_B JA_Ile->Resistance_B Stomata Inhibit Stomatal Re-opening Block_COR->Stomata SA_Boost SA Pathway Boost (PR1, PR5, JMT) Block_COR->SA_Boost Resistance_P Resistance: Bacterial Stasis Stomata->Resistance_P SA_Boost->Resistance_P

Figure 1: Differential signaling cascades activated by Hx priming in tomato. Note the divergence into ABA/JA for necrotrophs and SA/Stomatal closure for hemibiotrophs.

Part 3: Experimental Protocols

Protocol A: Hx Application (Soil Drench)

Objective: To induce the primed state in 4-week-old tomato plants (cv. Moneymaker or Ailsa Craig).[4][6][8][9][10]

Reagents:

  • Hexanoic Acid (Sigma-Aldrich, >99% purity).

  • Adjust pH to 6.0 using KOH (Critical to prevent root phytotoxicity).

Workflow:

  • Preparation: Prepare a 0.6 mM to 1.0 mM Hexanoic Acid solution in sterile distilled water.

    • Note: Concentrations >5 mM can cause phytotoxicity (leaf chlorosis).

    • Calculation: MW of Hexanoic Acid = 116.16 g/mol . For 1 mM, dissolve 116 mg in 1 L water.

  • Application: Apply via soil drench.[11][14]

    • Volume: 50 mL per pot (for 200 mL pot volume) to ensure root saturation.

    • Control: Water drench (pH 6.0).

  • Induction Period: Maintain plants in a growth chamber (16h light/8h dark, 24°C) for 48 to 72 hours . This "lag phase" is required for the systemic signal to travel from roots to leaves.

Protocol B: Pathogen Assay & Validation

Objective: Verify Hx-IR efficacy against Botrytis cinerea.

  • Inoculation (72h post-treatment):

    • Harvest B. cinerea spores and suspend in inoculation buffer (glucose/KH2PO4) at

      
       spores/mL.
      
    • Apply 5 µL droplets onto the adaxial surface of the 3rd and 4th true leaves.

  • Scoring (72h post-inoculation):

    • Measure lesion diameter (mm) using a digital caliper.

    • Success Metric: Hx-treated plants typically show a 40–60% reduction in lesion size compared to controls.

  • Molecular Marker Analysis (qPCR):

    • Extract RNA from local leaf tissue 24h post-inoculation.[11]

    • Target Genes: SlLoxD (Lipoxygenase, JA marker), SlPR1 (SA marker), SlPin2 (Proteinase Inhibitor).

Part 4: Data Summary & Efficacy

The following table summarizes the physiological effects of Hx priming across different pathogen types.

FeatureResponse to Botrytis cinerea (Necrotroph)Response to Pseudomonas syringae (Hemibiotroph)
Primary Hormone Jasmonic Acid (JA-Ile) & OPDA Salicylic Acid (SA)
Secondary Regulator Abscisic Acid (ABA)Coronatine (COR) - Counteracted
Physical Barrier Callose Deposition (High intensity)Stomatal Closure (Inhibition of re-opening)
Key Gene Markers LoxD, OPR3, PDF1.2PR1, PR5, JMT
Oxidative Status Reduced ROS accumulation (Antioxidant protection)Moderate ROS burst (Signaling)
Mutant Sensitivity Blocked in jai1 (JA) and flacca (ABA)Blocked in NahG (SA-deficient)

Part 5: Drug Development & Translational Perspective

The "Green Vaccine" Concept

Hexanoic acid represents a paradigm shift from "pesticide" to "plant pharmaceutical."

  • Safety Profile: Hx is a naturally occurring short-chain fatty acid (found in strawberries, coconuts). It leaves no toxic residue, addressing Maximum Residue Limit (MRL) concerns in export markets.

  • Formulation Stability: Unlike biological control agents (live bacteria/fungi) which have shelf-life issues, Hx is a stable chemical entity. It can be formulated as a soluble concentrate (SL) or wettable powder (WP).

  • Cost-Benefit: The working concentration (1 mM) is extremely low, making it cost-effective for large-scale hydroponic or drip-irrigation systems.

Future Research Directions
  • Volatilome Analysis: Investigating if Hx-primed roots emit volatile organic compounds (VOCs) that can prime neighboring plants (airborne signaling).

  • Nano-encapsulation: Developing slow-release Hx nanoparticles to extend the priming window beyond the current 7–10 day efficacy period.

References

  • Vicedo, B., et al. (2009). Hexanoic acid-induced resistance against Botrytis cinerea in tomato plants.[4][6][7][9][10][11] Molecular Plant-Microbe Interactions. Link

  • Scalschi, L., et al. (2013). Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways.[4][15] Molecular Plant Pathology. Link

  • Aranega-Bou, P., et al. (2014). Priming of plant resistance by natural compounds.[11] Hexanoic acid as a model.[2][4][6][8][9][10][11][12][14][16] Frontiers in Plant Science. Link

  • Finiti, I., et al. (2014). Hexanoic acid protects tomato plants against Botrytis cinerea by priming defence responses and reducing oxidative stress.[8] Molecular Plant Pathology. Link

  • Kravchuk, Z., et al. (2011). Hexanoic acid induces resistance against Botrytis cinerea in Arabidopsis and tomato.[4][7] Phytopathology. Link

Sources

Understanding the metabolism of hexanoic acid in Yarrowia lipolytica.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolism of Hexanoic Acid in Yarrowia lipolytica

Abstract

The oleaginous yeast Yarrowia lipolytica has emerged as a robust and versatile chassis in industrial biotechnology, prized for its exceptional ability to metabolize hydrophobic substrates, including a wide range of fatty acids.[1][2] Understanding the intricate metabolic pathways governing the utilization of specific fatty acids is paramount for rational strain engineering and process optimization. This technical guide provides a comprehensive exploration of the core metabolic pathways involved in the catabolism of hexanoic acid, a six-carbon medium-chain fatty acid (MCFA). We delve into the mechanisms of cellular uptake and activation, dissect the key enzymatic steps of the peroxisomal β-oxidation cycle, and discuss the regulatory networks that govern pathway flux. Furthermore, this guide outlines established and cutting-edge experimental methodologies for studying hexanoic acid metabolism and presents metabolic engineering strategies aimed at harnessing this yeast's capabilities for converting low-value feedstocks into high-value bioproducts. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of fatty acid metabolism in this powerful microbial cell factory.

Introduction: Yarrowia lipolytica as a Premier Host for Fatty Acid Valorization

Yarrowia lipolytica, a non-conventional, strictly aerobic yeast, has garnered significant attention as a microbial platform for producing a diverse array of valuable compounds, including lipids, organic acids, and fatty acid-derived oleochemicals.[3][4][5] Its "Generally Recognized as Safe" (GRAS) status further enhances its appeal for industrial applications.[4] A hallmark of this organism is its innate proficiency in utilizing hydrophobic substrates like alkanes, oils, and free fatty acids as sole carbon sources.[6][7] This capability is underpinned by a highly efficient and specialized metabolic machinery for fatty acid catabolism.

Hexanoic acid (caproic acid), a C6 saturated fatty acid, is of particular interest as it is a common component of various industrial waste streams and can be produced from the anaerobic fermentation of organic residues.[8] However, its utilization can be challenging for many microorganisms, often exhibiting inhibitory or toxic effects at higher concentrations.[8] Y. lipolytica's ability to tolerate and efficiently metabolize hexanoic acid presents a significant opportunity for valorization, turning potential waste products into precursors for biofuels, specialty chemicals, and nutraceuticals. A fundamental understanding of the underlying metabolic pathways is the critical first step toward unlocking this potential through rational metabolic engineering.

Cellular Uptake and Activation: The Gateway to Metabolism

Before catabolism can begin, hexanoic acid must be transported across the cell membrane and "activated" into a metabolically competent form. This two-step process is a critical control point for pathway flux.

2.1 Transport Across the Cell Membrane

The precise mechanisms for short- and medium-chain fatty acid transport in Y. lipolytica are complex and differ from the well-studied model yeast Saccharomyces cerevisiae.[9][10] While long-chain fatty acid transport has been studied more extensively, it is understood that Y. lipolytica possesses multiple systems for fatty acid uptake. Interestingly, deletion of the YlFAT1 gene, a homolog of the main long-chain fatty acid transporter in S. cerevisiae, does not impair the growth of Y. lipolytica on medium- or long-chain fatty acids, suggesting alternative import mechanisms exist.[11][12] Recent transcriptomic analysis of a Y. lipolytica strain evolved for high tolerance to hexanoic acid revealed a significant up-regulation of the FAT1 gene (YALI0E16016g), implicating its role in mobilizing fatty acids within the cell and managing lipid droplet formation.[8][13]

2.2 Acyl-CoA Synthesis: The Commitment Step

Once inside the cell, free fatty acids are metabolically inert and must be activated by conversion to their thioester derivatives, acyl-Coenzyme A (acyl-CoA). This irreversible reaction is catalyzed by acyl-CoA synthetases (ACS) or ligases (Faa) and consumes one molecule of ATP.

Hexanoic Acid + CoA + ATP → Hexanoyl-CoA + AMP + PPi

This activation step effectively traps the fatty acid within the cell and prepares it for subsequent metabolic processing, primarily peroxisomal β-oxidation. Y. lipolytica possesses several acyl-CoA synthetases with varying substrate specificities and subcellular localizations. For instance, YlFaa1p has been shown to be involved in the storage of fatty acids into lipid bodies.[9][10]

The Core Metabolic Engine: Peroxisomal β-Oxidation

In contrast to mammalian cells, where β-oxidation occurs in both mitochondria and peroxisomes, in yeasts like Y. lipolytica, this entire process is confined to the peroxisome.[6][7] The pathway degrades acyl-CoAs in a cyclical four-step process, shortening the carbon chain by two carbons with each turn and releasing one molecule of acetyl-CoA.

The key enzymes and reactions are as follows:

  • Oxidation: The cycle begins with the oxidation of hexanoyl-CoA to trans-2-enoyl-CoA, catalyzed by an Acyl-CoA Oxidase (AOx). This reaction uses FAD as a cofactor, producing FADH₂ which is subsequently re-oxidized by molecular oxygen, generating hydrogen peroxide (H₂O₂).

  • Hydration & Dehydrogenation: The next two steps, the hydration of the double bond to form 3-hydroxyacyl-CoA and the subsequent dehydrogenation to 3-ketoacyl-CoA, are both catalyzed by a single multifunctional enzyme (MFE) in Y. lipolytica, encoded by the MFE2 gene.[14][15][16]

  • Thiolysis: The final step is the thiolytic cleavage of 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase (POT1), which releases a two-carbon acetyl-CoA unit and a four-carbon butyryl-CoA.[14]

The resulting butyryl-CoA then re-enters the β-oxidation cycle, undergoing the same four steps to yield two molecules of acetyl-CoA. Thus, the complete degradation of one molecule of hexanoyl-CoA yields three molecules of acetyl-CoA, which can then be transported to the mitochondria to enter the TCA cycle for energy production or serve as a precursor for various biosynthetic pathways.

Enzyme Multiplicity and Substrate Specificity

A distinguishing feature of Y. lipolytica is the presence of a large family of Acyl-CoA Oxidase enzymes, encoded by six different POX genes (POX1 to POX6).[14][15] These isoenzymes exhibit different specificities for the chain length of their acyl-CoA substrates.[16] This enzymatic multiplicity is thought to be an adaptation that allows the yeast to efficiently degrade a wide spectrum of fatty acids.[15] For the metabolism of hexanoic acid, the following AOx enzymes are of particular importance:

  • Aox3p: Shows high specificity for short-chain acyl-CoAs (C4-C6).[7][17]

  • Aox2p: Preferentially oxidizes medium- to long-chain acyl-CoAs.[7][17][18]

This specialization ensures that hexanoyl-CoA and its subsequent degradation product, butyryl-CoA, are efficiently processed by the β-oxidation machinery. A summary of the core enzymes is presented in Table 1.

Table 1: Key Enzymes in Hexanoic Acid β-Oxidation in Y. lipolytica

Gene Name(s) Enzyme Name Abbreviation Function in Pathway Substrate Specificity Relevant to C6
POX3, POX2 Acyl-CoA Oxidase AOx Catalyzes the first, rate-limiting oxidation step. Aox3p is specific for short chains (C4-C6); Aox2p handles medium chains.[7][17]
MFE2 Multifunctional Enzyme 2 MFE Catalyzes the second (hydration) and third (dehydrogenation) steps. Broad specificity for various chain lengths.[14][15]

| POT1 | 3-ketoacyl-CoA Thiolase | POT1 | Catalyzes the final thiolytic cleavage to release acetyl-CoA. | Broad specificity for various chain lengths.[14] |

Visualization of the β-Oxidation Pathway

The following diagram illustrates the cyclical nature of hexanoic acid degradation within the peroxisome.

Hexanoic_Acid_Beta_Oxidation cluster_cycle Peroxisomal β-Oxidation Cycle HexanoylCoA Hexanoyl-CoA (C6) AOx AOx (POX2, POX3) HexanoylCoA->AOx EnoylCoA trans-2-Hexenoyl-CoA MFE MFE (MFE2) EnoylCoA->MFE HydroxyacylCoA 3-Hydroxyhexanoyl-CoA HydroxyacylCoA->MFE KetoacylCoA 3-Ketohexanoyl-CoA POT1 Thiolase (POT1) KetoacylCoA->POT1 ButyrylCoA Butyryl-CoA (C4) ButyrylCoA->AOx Re-enters Cycle AcetylCoA_Out Acetyl-CoA AOx->EnoylCoA FADH2 FADH2 AOx->FADH2 out MFE->HydroxyacylCoA MFE->KetoacylCoA NADH NADH MFE->NADH out POT1->ButyrylCoA POT1->AcetylCoA_Out FAD FAD FAD->AOx in NAD NAD+ NAD->MFE CoA_In CoA-SH CoA_In->POT1 in Experimental_Workflow cluster_sampling 4. Time-Course Sampling Start Start: Y. lipolytica Strain (Wild-Type or Mutant) Preculture 1. Pre-culture Growth (YPD Medium) Start->Preculture Culture 2. Inoculate Experimental Medium (YNB + Hexanoic Acid) Preculture->Culture Incubation 3. Incubation with Shaking (28°C, 200 rpm) Culture->Incubation Sample_OD Measure OD600 (Cell Growth) Incubation->Sample_OD Sample_Supernatant Harvest Supernatant (for Substrate Analysis) Incubation->Sample_Supernatant Sample_Pellet Harvest Cell Pellet (for Lipid Analysis) Incubation->Sample_Pellet HPLC 5a. HPLC/GC Analysis (Quantify Hexanoic Acid) Sample_Supernatant->HPLC FAME 5b. FAME-GC/MS Analysis (Profile Intracellular FAs) Sample_Pellet->FAME Data 6. Data Analysis & Interpretation HPLC->Data FAME->Data

Sources

Hexanoic Acid: Toxicological Profile & Safety Assessment Strategy for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexanoic acid (Caproic acid, C6:0) presents a unique toxicological paradox: it is a high-energy nutrient and FDA-approved food additive (GRAS) with low systemic toxicity, yet it acts as a corrosive chemical hazard in its pure, un-ionized form. For drug development professionals, the safety assessment of hexanoic acid—often used as a permeation enhancer or hydrophobic counter-ion—hinges on distinguishing local irritation (concentration-dependent) from systemic toxicity (metabolic load).

This technical guide synthesizes the physicochemical basis of its toxicity, its metabolic fate, and a self-validating safety assessment workflow compliant with OECD and ICH guidelines.

Part 1: Physicochemical Basis of Toxicity

The toxicological behavior of hexanoic acid is dictated by its amphiphilic nature and acid dissociation constant.

  • Lipophilicity (LogP ~1.9): Allows rapid permeation through the stratum corneum and lipid bilayers.

  • Acidity (pKa 4.88):

    • At pH < 4: Predominantly un-ionized. The protonated form readily penetrates cell membranes, leading to intracellular acidification and protein coagulation (corrosion).

    • At pH > 6: Predominantly ionized (hexanoate). The anionic form is less permeable and acts primarily as a surfactant/irritant rather than a corrosive agent.

Implication for Formulation: Safety is not just dose-dependent but pH-dependent . A 5% solution at pH 3.0 is significantly more cytotoxic than a 5% solution at pH 7.0.

Part 2: ADME & Metabolic Fate

Unlike Long-Chain Fatty Acids (LCFAs), hexanoic acid bypasses the lymphatic system, a critical differentiator that reduces systemic accumulation risks.

Absorption & Distribution

Upon oral or intraperitoneal administration, hexanoic acid is absorbed rapidly into the portal vein. It binds to albumin but is efficiently cleared by the liver during the first pass.

Metabolism (The Carnitine Bypass)

A critical safety feature of C6 metabolism is its independence from the rate-limiting enzyme Carnitine Palmitoyltransferase I (CPT-1) in hepatic tissue.

  • LCFAs (C16+): Require carnitine shuttle to enter mitochondria (regulated step).[1]

  • Hexanoic Acid (C6): Diffuses freely across the inner mitochondrial membrane in hepatocytes and kidney cells, leading to rapid

    
    -oxidation.
    

Note on Tissue Specificity: While the liver oxidizes C6 independently of carnitine, cardiac and skeletal muscle tissues do require carnitine for C6 oxidation, a nuance relevant for formulations targeting cardiac tissue.

Visualization: Metabolic Fate (LCFA vs. MCFA)

MetabolicFate cluster_intestine Intestinal Lumen cluster_transport Transport System cluster_liver Hepatocyte Mitochondria LCFA LCFA (C16+) Chylomicron Chylomicron (Lymphatic System) LCFA->Chylomicron Re-esterification MCFA Hexanoic Acid (C6) PortalVein Portal Vein (Albumin Bound) MCFA->PortalVein Direct Absorption SystemicCirc SystemicCirc Chylomicron->SystemicCirc Systemic Circulation BetaOx Beta-Oxidation (Acetyl-CoA + Ketones) PortalVein->BetaOx Rapid Entry (Carnitine Independent) CPT1 CPT-1 Channel (Rate Limiting) CPT1->BetaOx SystemicCirc->CPT1 Slow Entry

Figure 1: Comparative metabolic pathways. Hexanoic acid (Blue) bypasses the lymphatic system and CPT-1 regulation in the liver, preventing systemic lipid accumulation.

Part 3: Toxicological Data Summary

The following data consolidates findings from ECHA registrations and EFSA opinions.

Table 1: Acute Toxicity Profile
EndpointSpeciesResultClassification
Oral LD50 Rat (Male)6,440 mg/kgLow Toxicity (GHS Cat 5/NC)
Oral LD50 Mouse5,000 mg/kgLow Toxicity
Dermal LD50 Rabbit> 2,000 mg/kg (approx)Low Systemic Toxicity
Inhalation LC50 Mouse4,100 mg/m³ (2 hr)Moderate Toxicity
Table 2: Irritation & Genotoxicity
EndpointTest MethodResultInterpretation
Skin Irritation OECD 404 (Rabbit)Corrosive (Conc. >15-20%)Causes burns/necrosis at high conc.
Eye Irritation OECD 405 / BCOPSevere DamageRisk of permanent corneal opacity.
Mutagenicity Ames Test (OECD 471)NegativeNon-mutagenic (+/- metabolic activation).
Sensitization Maximization TestNegativeNot a skin sensitizer.

Part 4: Safety Assessment Protocols (The Workflow)

For researchers developing formulations containing hexanoic acid, a "tick-box" approach is insufficient. You must employ a Tiered Testing Strategy to avoid unnecessary animal testing (3R principles) while ensuring safety.

Tier 1: pH and Buffering Capacity Check

Before biological testing, measure the pH of the formulation.

  • Protocol: Measure pH of 10% aqueous dilution.

  • Decision: If pH

    
     2.0, the substance is assumed Corrosive (GHS Cat 1). No animal testing required.
    
Tier 2: In Vitro Skin Corrosion (OECD 431/439)

Use Reconstructed Human Epidermis (RhE) models (e.g., EpiSkin, EpiDerm) to assess viability via MTT assay.

  • Mechanism: Measures mitochondrial reductase activity. Hexanoic acid penetrates dead cells easily; ensure "killed controls" are used to prevent false negatives from acid-induced color shifts.

  • Threshold: Tissue viability < 50% after 3 min exposure indicates Corrosivity.

Tier 3: In Vivo Confirmation (OECD 404)

Only performed if in vitro data is negative or equivocal.

  • Protocol: Apply 0.5 mL to shaved rabbit skin (semi-occlusive dressing) for 4 hours.

  • Scoring: Draize scale for Erythema and Edema at 1, 24, 48, and 72 hours.

Visualization: Safety Assessment Decision Tree

SafetyWorkflow Start Start: Hexanoic Acid Formulation pH_Check Tier 1: pH Measurement Start->pH_Check Is_Acidic pH <= 2.0? pH_Check->Is_Acidic Assume_Corrosive Classify: Corrosive (Cat 1) STOP Is_Acidic->Assume_Corrosive Yes InVitro Tier 2: In Vitro RhE (OECD 431) (MTT Assay) Is_Acidic->InVitro No Viability Viability < 50%? InVitro->Viability Classify_Corrosive_2 Classify: Corrosive STOP Viability->Classify_Corrosive_2 Yes InVivo Tier 3: In Vivo (OECD 404) (Rabbit, 4hr Patch) Viability->InVivo No (or Equivocal) Draize Draize Score Evaluation InVivo->Draize

Figure 2: Tiered testing strategy for hexanoic acid safety, prioritizing in vitro methods to rule out corrosivity before in vivo application.

Part 5: Regulatory Landscape

  • EFSA (European Food Safety Authority): Re-evaluated as part of "Fatty Acids (E 570)."[2] Concluded no safety concern at reported use levels. Group ADI "Not Specified" implies high safety margin for oral intake.

  • FDA (USA): 21 CFR 172.515 - Synthetic flavoring substances and adjuvants. Generally Recognized As Safe (GRAS).

  • ECHA (REACH): Registered. Key hazard is Skin Corr. 1C (H314) and Eye Dam. 1 (H318).

References

  • European Food Safety Authority (EFSA). (2017). Re-evaluation of fatty acids (E 570) as a food additive.[2] EFSA Journal.[3] Link

  • European Chemicals Agency (ECHA). (2024). Hexanoic acid - Registration Dossier. ECHA.[4] Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8892, Hexanoic acid. PubChem. Link

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals.[5] Link

  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research. Link

Sources

Methodological & Application

Protocol for the synthesis of hexanoic acid from diethylmalonate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Hexanoic Acid via Malonic Ester Synthesis

Introduction & Mechanistic Rationale

The malonic ester synthesis is a highly versatile and classical methodology in organic chemistry used to synthesize substituted acetic acids from alkyl halides[1]. In this application, diethyl malonate is utilized as a synthetic equivalent of an acetic acid enolate to produce hexanoic acid (caproic acid) through a four-stage process: deprotonation, alkylation, saponification, and thermal decarboxylation.

As a Senior Application Scientist, it is critical to understand not just how to perform the steps, but why specific reagents and conditions are selected. The causality behind these experimental choices dictates the purity and yield of the final product:

  • Base and Solvent Selection: The use of sodium ethoxide (

    
    ) is strictly paired with diethyl malonate. If a mismatched alkoxide like sodium methoxide were used, transesterification would occur, yielding a complex mixture of methyl and ethyl esters[2]. Furthermore, absolute anhydrous ethanol is mandatory. Trace water reacts with 
    
    
    
    to generate
    
    
    , which irreversibly saponifies the diethyl malonate into unreactive malonic acid salts, completely halting the subsequent alkylation[3].
  • Alkylation Kinetics: 1-Bromobutane is selected as the alkylating agent because it is a primary alkyl halide. The alkylation proceeds via a bimolecular nucleophilic substitution (

    
    ) mechanism. Primary halides maximize access to the nucleophilic trajectory while suppressing competing 
    
    
    
    elimination pathways that typically plague secondary and tertiary halides[4].
  • Thermal Decarboxylation: Heating the resulting 1,3-dicarboxylic acid above 150 °C initiates a pericyclic reaction. The molecule adopts a cyclic, six-membered transition state, facilitating the concerted transfer of a proton to the carbonyl oxygen while cleaving the C–C bond to release

    
     gas. The transient enol intermediate then rapidly tautomerizes to the thermodynamically stable hexanoic acid[1][5].
    

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Specifications

Reagent MW ( g/mol ) Equivalents Amount Role
Diethyl malonate 160.17 1.00 160.2 g (1.0 mol) Starting Material
Sodium metal 22.99 1.05 24.1 g (1.05 mol) Base Precursor
Absolute Ethanol 46.07 Solvent 500 mL Anhydrous Solvent
1-Bromobutane 137.02 1.05 143.9 g (1.05 mol) Alkylating Agent
Sodium Hydroxide 40.00 3.00 120.0 g (3.0 mol) Saponification Base

| Hydrochloric Acid (37%) | 36.46 | Excess | ~300 mL | Acidification |

Table 2: Expected Physicochemical Properties & Yields

Compound Boiling Point (°C) Density (g/mL) Expected Yield (%)
Diethyl malonate 199 1.05 N/A
Diethyl n-butylmalonate 235–240 0.98 80–90
n-Butylmalonic acid Decomposes >150 Solid >95 (Crude)

| Hexanoic acid | 205 | 0.93 | 75–85 (Overall) |

Workflow Visualization

MalonicEsterSynthesis DEM Diethyl Malonate (Starting Material) Enolate Sodio-malonic Ester (Nucleophilic Enolate) DEM->Enolate NaOEt, Abs. EtOH (Deprotonation) Alkylated Diethyl n-butylmalonate (Alkylated Intermediate) Enolate->Alkylated 1-Bromobutane (SN2 Alkylation) Diacid n-Butylmalonic Acid (Hydrolyzed Intermediate) Alkylated->Diacid 1. NaOH, H2O, Δ 2. HCl (Saponification) Product Hexanoic Acid (Final Product) Diacid->Product Heat >150°C (Decarboxylation)

Fig 1: Four-stage mechanistic workflow for the malonic ester synthesis of hexanoic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within each phase to ensure the reaction has successfully progressed before moving to the next step.

Phase 1: Enolate Formation
  • Equip a dry 1 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Flush the system with inert gas (

    
     or Ar).
    
  • Add 500 mL of absolute ethanol to the flask. Carefully introduce 24.1 g of clean sodium metal pieces to generate the sodium ethoxide base.

  • IPC Check 1: Visually confirm the complete dissolution of sodium. The cessation of hydrogen gas evolution validates that the ethoxide formation is complete.

  • Cool the solution to 50 °C. Add 160.2 g of diethyl malonate dropwise via the addition funnel. Stir for 30 minutes to ensure quantitative deprotonation to the sodio-malonic ester[3].

Phase 2: Alkylation
  • To the enolate solution, add 143.9 g of 1-bromobutane dropwise to control the exothermic reaction.

  • Heat the reaction mixture to a gentle reflux for 2 to 3 hours.

  • IPC Check 2: Test the reaction mixture with moist litmus paper. The reaction is complete when the strongly basic enolate is entirely consumed, rendering the solution pH neutral[3].

  • Distill off the majority of the ethanol under reduced pressure. Add 300 mL of distilled water to dissolve the precipitated sodium bromide byproduct.

  • Extract the organic layer (diethyl n-butylmalonate) with diethyl ether (3 x 100 mL). Dry the combined organic phases over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
Phase 3: Saponification (Hydrolysis)
  • Transfer the crude diethyl n-butylmalonate to a 2 L flask. Add a basic solution consisting of 120 g

    
     dissolved in 400 mL of water.
    
  • Reflux the biphasic mixture vigorously for 2 to 3 hours.

  • IPC Check 3: Observe the phase dynamics. The disappearance of the organic ester layer and the formation of a homogeneous aqueous solution indicates complete conversion to the water-soluble disodium n-butylmalonate salt.

Phase 4: Acidification and Thermal Decarboxylation
  • Cool the homogeneous mixture in an ice bath. Slowly acidify by adding concentrated

    
     dropwise until the solution reaches pH 1. The n-butylmalonic acid will precipitate or form a distinct organic layer.
    
  • Extract the diacid with diethyl ether, dry over

    
    , and concentrate.
    
  • Transfer the crude n-butylmalonic acid to a distillation apparatus. Gradually heat the flask in an oil bath to 150–180 °C.

  • IPC Check 4: Monitor the vigorous effervescence of

    
     gas[5]. The cessation of bubbling visually validates the completion of the decarboxylation step.
    
  • Purify the resulting hexanoic acid by vacuum distillation (collecting the fraction boiling at ~104 °C at 15 mmHg, or 205 °C at atmospheric pressure).

Critical Parameters & Troubleshooting

Table 3: Troubleshooting and Corrective Actions

Observation Root Cause Corrective Action
Low yield of alkylated product Moisture in ethanol leading to premature ester hydrolysis. Ensure strict use of anhydrous absolute ethanol and oven-dried glassware.
Formation of dialkylated impurities Excess base or extended reaction times during Phase 2. Strictly control stoichiometry (1.05 eq base) and monitor reaction completion via TLC.

| Incomplete saponification | Insufficient reflux time or low


 concentration. | Extend reflux time until the biphasic mixture becomes completely homogeneous. |
| No 

evolution during heating
| Temperature too low or incomplete acidification in Phase 4. | Ensure the oil bath temperature reaches >150 °C; verify pH = 1 during the extraction step. |

Analytical Characterization

To confirm the identity and purity of the synthesized hexanoic acid, perform the following spectral analyses:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    11.0 (br s, 1H, -COOH), 2.35 (t, 2H, -
    
    
    -COOH), 1.63 (m, 2H,
    
    
    -
    
    
    ), 1.30 (m, 4H,
    
    
    -
    
    
    ), 0.89 (t, 3H, -
    
    
    ).
  • FT-IR (neat): Look for the characteristic broad O–H stretch of a carboxylic acid dimer from 3300–2500

    
    , and a strong, sharp C=O stretch at 1710 
    
    
    
    .

References

  • Organic Syntheses Procedure: ETHYL n-BUTYLMALONATE Organic Syntheses, Coll. Vol. 1, p.250 (1941) URL:[Link]

  • 22.7: Alkylation of Enolate Ions Chemistry LibreTexts URL:[Link]

  • The Kinetics of the Decarboxylation of Malonic Acid and Other Acids— A General Relationship The Journal of Physical Chemistry URL:[Link]

Sources

Application Note: Hexanoic Acid (C6:0) and Derivatives as Enzymatic Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Hexanoic acid (Caproic acid, C6:0) occupies a unique metabolic niche.[1] As a medium-chain fatty acid (MCFA), it bypasses the carnitine shuttle for mitochondrial entry, making it a critical probe for


-oxidation efficiency and acyl-CoA synthetase activity.[1] However, in drug discovery and biocatalysis, its ester derivatives (e.g., p-nitrophenyl hexanoate) are more frequently employed as surrogate substrates to profile lipases and esterases.[1]

This guide addresses the two distinct experimental contexts for C6:0:

  • Direct Metabolic Utilization: Assaying Acyl-CoA Synthetase (ACS) using free hexanoic acid.[1]

  • Surrogate Hydrolysis: Assaying Lipase/Esterase activity using hexanoate esters.

Substrate Handling & Solubility (The "Expertise" Pillar)

The most common failure mode in fatty acid assays is inconsistent substrate availability due to poor solubility.[1] While C6:0 is more soluble than long-chain analogs (e.g., Palmitate C16:0), it still requires specific handling to ensure Michaelis-Menten kinetics rather than interfacial kinetics.[1]

Free Acid Solubilization (For ACS Assays)

Free hexanoic acid (liquid at RT) is sparingly soluble in aqueous buffers.[1]

  • Stock Prep: Dissolve neat hexanoic acid in 100% Ethanol or DMSO to 100 mM.[1]

  • The BSA Carrier Method: To mimic physiological conditions and prevent micelle formation (Critical Microemulsion Concentration), conjugate the fatty acid to Fatty-Acid-Free Bovine Serum Albumin (BSA).

    • Ratio: 4:1 (FA:BSA) molar ratio.[1]

    • Protocol: Slowly add the ethanolic stock to a pre-warmed (37°C) 10% BSA solution while stirring. The final solution should be optically clear.

Ester Solubilization (For Lipase Assays)

Hydrophobic esters (pNP-Hexanoate, 4-MU-Hexanoate) require emulsification.[1]

  • Detergent: Use Triton X-100 (0.1% - 0.5%) or Gum Arabic.[1]

  • Solvent: Dissolve the ester in Acetonitrile or Isopropanol before adding to the aqueous buffer.

  • Sonication: Brief sonication is required to create a stable emulsion.[1] Warning: Do not overheat, as this causes spontaneous hydrolysis.[1]

Protocol A: Metabolic Activation Assay (Acyl-CoA Synthetase)

Target: Measurement of free Hexanoic Acid activation to Hexanoyl-CoA.[1] Mechanism: Coupled Enzyme System (NADH Oxidation).[1]

This assay relies on the consumption of ATP and subsequent regeneration of ADP/AMP coupled to NADH oxidation, monitored at 340 nm.

Reaction Logic
  • Hexanoic Acid + ATP + CoA

    
    Hexanoyl-CoA + AMP + PPi [1]
    
  • AMP + ATP

    
    2 ADP [1]
    
  • 2 ADP + 2 PEP

    
    2 ATP + 2 Pyruvate [1]
    
  • 2 Pyruvate + 2 NADH

    
    2 Lactate + 2 NAD
    
    
    
    [1]

Stoichiometry: 1 mole of Hexanoic acid oxidized = 2 moles of NADH oxidized.[1]

Workflow Diagram

ACS_Pathway cluster_0 Primary Reaction cluster_1 Detection Cascade Hex Hexanoic Acid HexCoA Hexanoyl-CoA Hex->HexCoA Acyl-CoA Synthetase ATP ATP AMP AMP + PPi ATP->AMP Co-substrate NADH NADH (High Abs 340nm) AMP->NADH Coupled Enzymes (Myokinase/PK/LDH) NAD NAD+ (Low Abs 340nm) NADH->NAD Signal Readout (Decrease 340nm)

Caption: Coupled enzymatic workflow for Acyl-CoA Synthetase. NADH consumption is directly proportional to Hexanoyl-CoA formation.[1]

Detailed Protocol

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl

    
    .[1]
    
  • Substrate: 1 mM Hexanoic Acid (BSA-conjugated).

  • Cofactors: 5 mM ATP, 1 mM CoA, 0.2 mM NADH, 2 mM Phosphoenolpyruvate (PEP).[1]

  • Coupling Enzymes: Myokinase (2 U/mL), Pyruvate Kinase (PK, 4 U/mL), Lactate Dehydrogenase (LDH, 4 U/mL).[1]

Steps:

  • Blanking: Prepare a "No-Substrate" blank to account for background ATPase activity and NADH auto-oxidation.[1]

  • Mixture: In a UV-transparent 96-well plate, combine Buffer, Cofactors, and Coupling Enzymes. Incubate at 37°C for 5 mins to deplete trace ADP.

  • Initiation: Add the Hexanoic Acid substrate.[1]

  • Measurement: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 10 minutes.
    
  • Calculation:

    
    [1]
    
    • 6.22: Extinction coefficient of NADH (

      
      ).[1]
      
    • 2: Stoichiometric factor (2 NADH per Hexanoate).[1]

    • L: Pathlength (cm).

Protocol B: Chromogenic Lipase Assay (pNP-Hexanoate)

Target: General Lipase/Esterase activity.[1] Substrate: p-Nitrophenyl Hexanoate (pNP-C6).[1] Mechanism: Hydrolysis releases p-nitrophenol (pNP), which turns yellow (


 nm) in alkaline conditions.[1]
Critical Chemistry Note

The pKa of p-nitrophenol is ~7.1.[1][2]

  • Continuous Assay: Must be performed at pH > 7.5 (ideally pH 8.0) to observe color generation in real-time.

  • Endpoint Assay: If the enzyme requires acidic pH (e.g., Lysosomal Acid Lipase), you must stop the reaction with NaOH to develop the color.

Workflow Diagram

Lipase_Pathway Substrate pNP-Hexanoate (Colorless Emulsion) Intermed Hydrolysis Reaction Substrate->Intermed Enzyme Lipase / Esterase Enzyme->Intermed Product1 Hexanoic Acid Intermed->Product1 Product2 p-Nitrophenol (Yellow @ pH > 7.5) Intermed->Product2  Read @ 405nm

Caption: Hydrolysis of p-Nitrophenyl Hexanoate. Signal intensity depends on the ionization state of the leaving group (p-Nitrophenol).

Detailed Protocol

Reagents:

  • Stock: 10 mM pNP-Hexanoate in Acetonitrile.

  • Assay Buffer: 50 mM Phosphate Buffer, pH 8.0, 0.1% Triton X-100 (promotes interfacial activation).[1]

  • Stop Solution (Optional): 1 M Na

    
    CO
    
    
    
    .[1]

Steps:

  • Emulsification: Dilute the Stock 1:10 into the Assay Buffer while vortexing vigorously. Self-Validation: The solution should be slightly cloudy but stable.[1] If oil droplets are visible, sonicate for 5 seconds.[1]

  • Plating: Add 180

    
    L of Substrate Emulsion to wells.
    
  • Initiation: Add 20

    
    L of Enzyme sample.
    
  • Kinetic Read: Measure

    
     immediately for 10-20 minutes.
    
  • Quantification:

    
    
    
    • 
       at pH 8.0 is typically ~18.0 
      
      
      
      .[1] Recommendation: Generate a p-Nitrophenol standard curve in your specific buffer to determine the exact
      
      
      .[1][3]

Protocol C: High-Sensitivity Screening (4-MU Hexanoate)

For low-abundance enzymes or high-throughput screening (HTS), fluorogenic substrates offer 10-100x higher sensitivity.[1]

  • Substrate: 4-Methylumbelliferyl Hexanoate.[1]

  • Excitation/Emission: 365 nm / 445 nm.[1]

  • Protocol Difference: Similar to pNP, but requires a standard curve of 4-Methylumbelliferone (4-MU) for quantification.[1]

  • Z-Factor: For HTS, calculate Z' using:

    
    
    Ensure Z' > 0.5 for a robust assay.[1]
    

Summary of Methodologies

FeaturepNP-Hexanoate (Colorimetric)Acyl-CoA Synthetase (Coupled)4-MU Hexanoate (Fluorometric)
Analyte Lipase / EsteraseAcyl-CoA SynthetaseLipase / Esterase
Substrate Form Ester (Emulsion)Free Acid (BSA-bound)Ester (Emulsion)
Detection Abs 405 nmAbs 340 nm (NADH)Ex 365 / Em 445 nm
Sensitivity Moderate (

M range)
Moderate (

M range)
High (nM range)
Cost LowHigh (Enzymes/CoA)Moderate
Interference Colored compoundsATPase activityFluorescence quenchers

Troubleshooting & Optimization

  • High Background (Auto-hydrolysis): Hexanoate esters are unstable at high pH (>8.[1]5) or high temperature (>40°C).[1] Keep stocks on ice and prepare emulsions fresh.

  • Lag Phase: If the kinetic curve shows a "lag," it indicates the enzyme is not accessing the substrate.[1] Increase Triton X-100 concentration or perform a pre-incubation step.[1]

  • Non-Linearity: If the rate decreases rapidly, the product (Hexanoic acid) might be lowering the local pH.[1] Increase the buffer capacity (e.g., 100 mM HEPES).

References

  • Sigma-Aldrich. Enzymatic Assay of Lipase using p-Nitrophenyl Butyrate/Hexanoate.[1]Link

  • Kasai, K., et al. (2018). Novel Acyl-CoA Synthetase Assays.[1] Journal of Lipid Research.[1] Link

  • Thermo Fisher Scientific. 4-Methylumbelliferyl Substrates for Esterase Assays.[1]Link[1]

  • BenchChem. Molar extinction coefficient of 4-nitrophenol in lipase assays.Link

  • Cayman Chemical. Fatty Acid Solubilization Protocols.Link[1]

Sources

Application Note: Hexanoic Acid in Cell Culture for Cytotoxicity and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

Hexanoic acid (C6:0), a medium-chain fatty acid (MCFA), occupies a unique niche in cell culture models. Unlike long-chain fatty acids (LCFAs) such as palmitate, which are standard induction agents for lipotoxicity and non-alcoholic steatohepatitis (NASH) models, hexanoic acid is rapidly oxidized by mitochondria and is generally less cytotoxic.[1]

However, characterizing its cytotoxicity profile is critical for three distinct applications:

  • Negative Control: Establishing a baseline for fatty acid oxidation (FAO) without the lipotoxic cascade associated with LCFAs.

  • HDAC Inhibition: Hexanoic acid acts as a weak Histone Deacetylase (HDAC) inhibitor, requiring precise dosing to separate epigenetic effects from metabolic toxicity.

  • Supraphysiological Toxicity: Determining the threshold where mitochondrial overload transitions from metabolic fuel to oxidative stress.

This guide provides a rigorous, self-validating protocol for preparing hexanoic acid, determining its IC50, and analyzing its mechanistic impact on mammalian cells (e.g., HepG2, Caco-2).

Critical Material Preparation: The "BSA-Conjugation" Standard

The Causality of Failure: The most common error in fatty acid experiments is adding free fatty acids (FFAs) directly to the media or using high-solvent vehicles (DMSO/Ethanol > 0.5%). This causes oil droplet formation, inconsistent bioavailability, and solvent-induced artifacts.

The Solution: Physiological delivery requires conjugating the fatty acid to Bovine Serum Albumin (BSA).[2][3] Albumin possesses roughly seven high-affinity binding sites for fatty acids, mimicking in vivo transport.

Protocol A: Preparation of 100 mM Hexanoic Acid-BSA Stock

Reagents:

  • Sodium Hexanoate (Sigma-Aldrich) OR Hexanoic Acid (liquid). Note: Sodium salt is preferred for pH stability.

  • Bovine Serum Albumin (BSA), Fatty Acid-Free (FAF), Low Endotoxin (e.g., Roche or Sigma).

  • DPBS (calcium/magnesium-free).

  • 0.22 µm PES Syringe Filter (Do not use cellulose acetate; it binds proteins).

Workflow:

  • Prepare 20% (w/v) BSA Vehicle:

    • Dissolve 2 g of FAF-BSA in 10 mL of DPBS.

    • Crucial: Do not shake vigorously. Rock gently at 37°C to avoid foaming (denaturation).

    • Filter sterilize (0.22 µm).[2][4][5]

  • Prepare Hexanoate Solution:

    • Dissolve Sodium Hexanoate in DPBS to create a 500 mM precursor solution.

    • If using liquid Hexanoic Acid: Dissolve in a minimal volume of 0.1 M NaOH to saponify, then adjust volume with DPBS. Check pH; it must be 7.4.[2][6]

  • Conjugation (The Complexing Step):

    • Target Ratio: 5:1 to 6:1 (Fatty Acid : Albumin molar ratio).

    • Slowly add the 500 mM Hexanoate solution to the 20% BSA solution while stirring at 37°C.

    • Dilute with DPBS to reach a final concentration of 100 mM Hexanoate in approximately 10-12% BSA.

    • Stir for 1-2 hours at 37°C. The solution should remain clear.

  • Storage:

    • Aliquot into light-protected tubes.

    • Store at -20°C (stable for 4 weeks). Avoid repeated freeze-thaw cycles.

Visualization: The Conjugation Workflow

BSA_Conjugation Start_FA Sodium Hexanoate (Solid) Sol_FA 500 mM FA Solution (in DPBS/NaOH) Start_FA->Sol_FA Dissolve Start_BSA Fatty Acid-Free BSA (Powder) Sol_BSA 20% BSA Vehicle (in DPBS, 37°C) Start_BSA->Sol_BSA Gentle Rocking Mixing Complexation Step Slow addition + Stirring (37°C, 1-2 hrs) Sol_FA->Mixing Add Dropwise Sol_BSA->Mixing Base Carrier Filter Sterile Filtration (0.22 µm PES) Mixing->Filter Clarification Final 100 mM Hexanoate-BSA Stock (Ready for Dilution) Filter->Final Aliquot & Freeze

Caption: Workflow for generating physiologically relevant Fatty Acid-BSA conjugates, preventing precipitation and ensuring cellular uptake.

Experimental Protocol: Cytotoxicity Assessment

Phase 1: Cell Seeding and Equilibration
  • Cell Line: HepG2 (Liver) or Caco-2 (Intestine) are recommended due to their metabolic capacity.

  • Density: Seed at

    
     cells/well in 96-well plates.
    
  • Equilibration: Allow 24 hours for attachment.

  • Serum Starvation (Optional but Recommended): Switch to low-serum (0.5% FBS) media 6 hours prior to treatment to sensitize cells to exogenous lipids.

Phase 2: Treatment (Dose-Response)

Prepare working solutions by diluting the 100 mM Stock into culture media. Ensure the BSA concentration is matched across all wells (add vehicle BSA to control wells).

Recommended Concentration Range:

Group Concentration (mM) Purpose
Vehicle Control 0 mM (BSA only) Baseline viability
Physiological 0.1 - 0.5 mM Mimics post-prandial levels
Metabolic Load 1.0 - 5.0 mM Active oxidation / HDAC inhibition
Toxicity Threshold 10.0 - 50.0 mM Supraphysiological / Necrosis induction

| Positive Control | 0.5 mM Palmitate | Known lipotoxic agent for comparison |

Duration: Incubate for 24 hours (acute) or 48 hours (chronic).

Phase 3: Multiplexed Assay Readout

Do not rely on a single endpoint. Metabolic activity can remain high even as membrane integrity fails.

  • Primary Endpoint (Metabolic Viability): CCK-8 or MTT Assay.

    • Why: Measures mitochondrial dehydrogenase activity. Since Hexanoate fuels mitochondria, be aware that MTT signals might initially increase (hormesis) before dropping, reflecting increased metabolism rather than proliferation.

  • Secondary Endpoint (Membrane Integrity): LDH Release Assay.

    • Why: Detects necrosis. If MTT is low but LDH is low, the cells may be quiescent or apoptotic. If LDH is high, the cells are necrotic (lysed).

  • Tertiary Endpoint (Apoptosis): Caspase-3/7 Glo.

    • Why: Distinguishes programmed cell death from necrosis.

Mechanistic Insights: Why Hexanoate Kills (or Doesn't)

Hexanoic acid is unique. Unlike Palmitate, which accumulates as diacylglycerols (DAGs) and ceramides causing ER stress, Hexanoate is a "privileged" fuel. It bypasses the CPT-1 transport system required by LCFAs and enters mitochondria directly.

Toxicity Mechanisms at High Doses:

  • Mitochondrial Uncoupling: Excess MCFA can act as a weak protonophore, dissipating the mitochondrial membrane potential (

    
    ).
    
  • ROS Generation: Hyper-oxidation leads to electron leakage at Complex I and III.

  • pH Acidification: High intracellular concentrations of weak acids can overwhelm cellular buffering.

Mechanism Extracellular Extracellular Hexanoate-BSA Cell_Entry Cellular Entry (Diffusion/CD36) Extracellular->Cell_Entry Mito Mitochondria (CPT-1 Independent Entry) Cell_Entry->Mito BetaOx Rapid Beta-Oxidation Mito->BetaOx Path_Safe Acetyl-CoA -> TCA Cycle (ATP Generation) BetaOx->Path_Safe Physiological Dose Path_Toxic Overload (>5mM) BetaOx->Path_Toxic High Dose ROS ROS Accumulation (Oxidative Stress) Path_Toxic->ROS Uncoupling Membrane Depolarization (Mitochondrial Swelling) Path_Toxic->Uncoupling Apoptosis Apoptosis / Necrosis ROS->Apoptosis Uncoupling->Apoptosis

Caption: Dual fate of Hexanoic Acid. At low doses, it fuels ATP production; at high doses, it overwhelms the electron transport chain, causing ROS-mediated death.

Data Analysis & Troubleshooting

Calculating IC50

Normalize all data to the BSA Vehicle Control (set as 100% viability). Use a non-linear regression model (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism.



Troubleshooting Guide
IssueProbable CauseSolution
Cloudy Media Precipitation of Fatty AcidRe-warm stock to 37°C before adding.[2] Ensure BSA ratio is >5:1.
High Background in MTT BSA interference or Media colorUse Phenol-red free media for the assay duration.
Inconsistent Toxicity Evaporation of HexanoateHexanoic acid is volatile. Seal plates with parafilm or breathable membranes specifically designed to reduce evaporation.
Unexpected Cell Detachment BSA "washing" effectHigh BSA concentrations can sequester serum factors. Ensure media contains minimal necessary growth factors or coat plates with Collagen I.

References

  • Cousin, S. P., et al. (2001). "Free fatty acid-induced inhibition of glucose-stimulated insulin secretion in islets from ob/ob mice." Diabetologia. Link

  • Joshi-Barve, S., et al. (2007). "Palmitic acid induces production of proinflammatory cytokines interleukin-6 and tumor necrosis factor-{alpha} in hepatocyte cells." Journal of Lipid Research. Link

  • Li, Z., et al. (2018). "Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line." Molecules. Link

  • Alsabeeh, N., et al. (2018).[1] "Cell Culture Models of Fatty Acid Overload: Problems and Solutions." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Loboda, A., et al. (2016). "The role of Nrf2/HO-1 system in development of non-alcoholic fatty liver disease." Antioxidants. Link

Sources

Application Note: High-Efficiency In Situ Hexanoic Acid Recovery via Membrane-Assisted Pertraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Situ Extractive Fermentation for Enhanced Hexanoic Acid Production Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Bioprocess Engineers, Drug Development Scientists

Executive Summary & Core Directive

The Challenge: Microbial chain elongation (e.g., via Clostridium kluyveri or Megasphaera elsdenii) offers a sustainable route to Medium-Chain Carboxylic Acids (MCCAs) like hexanoic acid. However, product toxicity is the definitive bottleneck. Hexanoic acid becomes inhibitory to C. kluyveri at concentrations as low as 89.8 mM (~10.4 g/L) at neutral pH, stalling fermentation and limiting titer.

The Solution: This protocol details an In Situ Product Recovery (ISPR) system using Membrane-Assisted Pertraction .[1][2] Unlike direct biphasic extraction, which suffers from emulsion formation and cell entrapment, this method utilizes a hydrophobic Hollow Fiber Membrane Contactor (HFMC) to create a stable, emulsion-free interface. We employ a biocompatible reactive solvent system (10% v/v Alamine 336 in Oleyl Alcohol ) to extract hexanoate at physiological pH, maintaining high cell viability while continuously removing the toxic product.

Scientific Principles & Experimental Logic

The Biological Engine: Reverse -Oxidation

The core production pathway involves the chain elongation of short-chain carboxylates (Acetate/Ethanol) into MCCAs. This thermodynamically limited process is driven by hydrogen partial pressure and is highly sensitive to end-product accumulation (undissociated acids act as uncouplers of the proton motive force).

The Extraction Chemistry: Reactive Extraction

Standard physical extraction requires low pH (to protonate the acid), which inhibits neutrophilic fermenters. To overcome this, we use Reactive Extraction :

  • Carrier: Alamine 336 (Trioctylamine). A tertiary amine that forms an ion-pair complex with the hexanoate anion.

  • Diluent: Oleyl Alcohol .[3][4][5][6] Selected for its high biocompatibility (

    
    ) and low water solubility, preventing solvent toxicity to the culture.
    
  • Mechanism: The amine complexes with the acid at the membrane interface (

    
    ), pulling it into the organic phase without requiring culture acidification.
    

Visualization: Pathway & Process Logic

Diagram 1: Reverse -Oxidation & Inhibition Points

Caption: Metabolic pathway of chain elongation in C. kluyveri showing Acetyl-CoA condensation and critical feedback inhibition points by Hexanoic Acid.

ChainElongation Ethanol Ethanol AcetylCoA Acetyl-CoA Ethanol->AcetylCoA Oxidation (ADH) Acetate Acetate Acetate->AcetylCoA Activation ButyrylCoA Butyryl-CoA AcetylCoA->ButyrylCoA + Acetyl-CoA (Thiolase) HexanoylCoA Hexanoyl-CoA ButyrylCoA->HexanoylCoA + Acetyl-CoA (Chain Elongation) HexanoicAcid Hexanoic Acid (Toxic Product) HexanoylCoA->HexanoicAcid Thioesterase HexanoicAcid->AcetylCoA Toxicity Limit (~10 g/L) HexanoicAcid->ButyrylCoA Feedback Inhibition

Diagram 2: Membrane-Assisted Pertraction Setup

Caption: Process Flow Diagram (PFD) for the ISPR system. Cells remain in the bioreactor while cell-free broth circulates through the HFMC lumen.

PertractionSetup cluster_fermentation Bioreactor (pH 6.5) cluster_extraction Extraction Loop cluster_stripping Recovery (Optional) Bioreactor Fermentation Broth (C. kluyveri) Membrane Hollow Fiber Membrane Contactor (Hydrophobic) Bioreactor->Membrane Broth Feed (Lumen Side) Membrane->Bioreactor Depleted Broth (Recycle) SolventTank Solvent Reservoir (10% Alamine 336 in Oleyl Alcohol) Membrane->SolventTank Rich Solvent SolventTank->Membrane Solvent Feed (Shell Side) StripTank Stripping Solution (1M NaOH/Borate) SolventTank->StripTank Back-Extraction (Offline/Online)

Detailed Experimental Protocol

Materials & Reagents[7]
  • Biocatalyst: Clostridium kluyveri (DSM 555) or mixed culture enriched for chain elongation.

  • Media: Modified DSMZ 52 medium (Acetate/Ethanol as substrates).

  • Solvent Phase:

    • Extractant: Alamine 336 (Sigma-Aldrich).

    • Diluent: Oleyl Alcohol (Technical grade, >85%).

  • Membrane Module: Liqui-Cel™ MM-1.7x5.5 Series (Hydrophobic Polypropylene or PTFE).

    • Note: Do not use hydrophilic membranes; pore wetting will cause phase mixing.

Bioreactor Setup & Pre-Culture
  • Inoculum: Revive C. kluyveri in 100 mL serum bottles under

    
     (80:20) headspace. Incubate at 37°C until 
    
    
    
    .
  • Reactor: Use a 2L stirred-tank bioreactor (STR) with 1L working volume.

  • Conditions:

    • Temperature: 37°C.

    • pH: Maintain at 6.0 - 6.5 (Optimal for extraction/growth balance) using 2M NaOH/HCl.

    • Agitation: 150-200 rpm.

  • Batch Phase: Inoculate (10% v/v) and run in batch mode until hexanoic acid concentration reaches ~3-4 g/L (onset of exponential phase).

Extractive Fermentation (Pertraction) Startup

Critical Step: Initiate extraction before toxicity limits (8-10 g/L) are reached.

  • Solvent Preparation: Mix Alamine 336 (10% v/v) with Oleyl Alcohol (90% v/v). Equilibrate with buffer or water to remove water-soluble impurities.

  • Membrane Loop Integration:

    • Connect the bioreactor outlet to the Lumen inlet of the membrane contactor.

    • Connect the Shell inlet to the Solvent Reservoir.

  • Pressure Control (Crucial):

    • Set the Aqueous (Lumen) Pressure to be 2-3 psi higher than the Organic (Shell) Pressure.

    • Reasoning: This positive transmembrane pressure prevents the organic solvent from entering the aqueous pores, preventing cell toxicity and emulsion.

  • Flow Rates:

    • Broth Recirculation: 100-200 mL/min (Ensure sufficient velocity to minimize fouling).

    • Solvent Recirculation: 50-100 mL/min.

Downstream Recovery (Back-Extraction)

To regenerate the solvent and recover the product:

  • Stripping Solution: Prepare 1M Sodium Borate or 1M NaOH.

  • Process: Contact the hexanoate-loaded solvent with the stripping solution in a second contactor or separate settling tank.

  • Chemistry: High pH (>10) dissociates the Amine-Acid complex, driving the hexanoate into the aqueous stripping phase as Sodium Hexanoate, regenerating free Alamine 336 in the solvent.

Data Analysis & Performance Metrics

Summarize your efficiency using the following calculations.

MetricFormulaTarget Value
Partition Coefficient (

)


(with Alamine 336)
Extraction Efficiency (

)


Production Rate (

)


Toxicity Threshold Concentration where

Avoid

in broth

Validation Check:

  • If

    
    , verify Alamine 336 concentration or check for pH drift in the bioreactor (if pH > 7.0, extraction efficiency drops).
    
  • If emulsion appears in broth: Check transmembrane pressure (Aqueous must be > Organic).

References

  • Jeon, B. S., et al. (2013). In situ biphasic extractive fermentation for hexanoic acid production from sucrose by Megasphaera elsdenii NCIMB 702410. Applied Biochemistry and Biotechnology. Link

  • Cavalcante, W. de A., et al. (2017). Kinetic model of hexanoic acid production by Clostridium kluyveri shows product toxicity even at neutral pH.[7] Scientific Reports. Link

  • Agler, M. T., et al. (2012). Chain elongation with reactor microbiomes: open-culture biotechnology to produce biochemicals. Environmental Science & Technology. Link

  • Kenealy, W. R., & Waselefsky, D. M. (1985). Studies on the substrate range of Clostridium kluyveri; the use of propanol and succinate.[8] Archives of Microbiology. Link

  • Grootscholten, T. I., et al. (2013). Two-stage medium chain fatty acid (MCFA) production from municipal solid waste and ethanol. Applied Energy. Link

Sources

Utilizing hexanoic acid for the production of sustainable aviation fuel.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for converting hexanoic acid (caproic acid, C6:0), derived from anaerobic chain elongation of biomass, into Sustainable Aviation Fuel (SAF). The methodology focuses on a robust two-step thermochemical pathway: (1) Ketonization to form 6-undecanone (C11), followed by (2) Hydrodeoxygenation (HDO) to yield n-undecane.[1] This specific C11 hydrocarbon sits centrally within the kerosene range (C8–C16), making it an ideal blendstock for Jet A-1. This guide addresses reactor setup, catalyst selection (


 and 

), and critical process parameters required to meet ASTM D7566 specifications.

Introduction: The C6 Platform

Hexanoic acid is a medium-chain carboxylic acid increasingly available via the "chain elongation" fermentation of wet waste (food scraps, sewage sludge). While hexanoic acid itself is corrosive and oxygenated (unsuitable for aviation), its carbon backbone is valuable.

Direct hydrogenation of hexanoic acid yields hexanol (C6), which is too volatile for jet fuel. To reach the jet fuel range (C8–C16), we must increase the carbon chain length. Ketonization is the most atom-efficient method to achieve this, coupling two C6 molecules to form a C11 backbone while rejecting oxygen as


 and 

.

Key Reaction Stoichiometry:



Process Workflow & Mechanism

The following diagram outlines the chemical engineering workflow, distinguishing between the upstream biological production and the downstream catalytic upgrading.

SAF_Production_Flow Feedstock Wet Waste / Biomass Fermentation Chain Elongation (Bioreactor) Feedstock->Fermentation Extraction Pertraction/Extraction (Hexanoic Acid C6) Fermentation->Extraction VFAs Ketonization Phase 1: Ketonization (Fixed Bed, ZrO2, 350°C) Extraction->Ketonization C6 Acid Separation Phase Separation (Remove H2O/CO2) Ketonization->Separation 6-Undecanone HDO Phase 2: HDO (Pt/Al2O3, H2, 300°C) Separation->HDO Organic Phase Isomerization Phase 3: Isomerization (Pt/Zeolite) HDO->Isomerization n-Undecane SAF SAF Blendstock (iso-Undecane) Isomerization->SAF Drop-in Fuel

Figure 1: End-to-end process flow from biomass waste to isomerized C11 aviation fuel.[2][3]

Experimental Protocol

Phase 1: Ketonization (C-C Coupling)

Objective: Convert hexanoic acid to 6-undecanone.[4] Mechanism: Langmuir-Hinshelwood surface reaction.[2][5]

Materials:

  • Feedstock: Hexanoic Acid (>98% purity recommended to minimize downstream cleanup).

  • Catalyst: Monoclinic Zirconia (

    
    ) or Titanium Dioxide (
    
    
    
    ).
    • Recommendation: Use

      
       extrudates for stability against leaching.
      
  • Reactor: Continuous flow fixed-bed reactor (e.g., 1/2" OD Stainless Steel tube).

Step-by-Step Protocol:

  • Catalyst Pretreatment: Load 5.0 g of

    
     into the reactor. Calcine in-situ at 400°C  under flowing air (50 mL/min) for 4 hours to remove adsorbed water and carbonates.
    
  • System Purge: Switch gas flow to

    
     (50 mL/min) and cool reactor to reaction temperature (340°C ).
    
  • Reaction:

    • Introduce Hexanoic Acid via HPLC pump.[2]

    • WHSV (Weight Hourly Space Velocity): 1.0 – 2.0

      
      .
      
    • Carrier Gas:

      
       at 50 mL/min (to assist vaporization).
      
    • Pressure: Atmospheric (1 bar).

  • Product Collection: Pass the effluent through a condenser (cooled to 4°C). The product will separate into two phases:

    • Top Layer: Organic (6-Undecanone, trace unreacted acid).

    • Bottom Layer: Aqueous (reaction water).

  • Purification: Decant the organic layer. If conversion is <99%, wash with dilute

    
     to remove residual acid, as acids can poison the downstream HDO catalyst.
    

Critical Parameter Check:

Parameter Set Point Rationale
Temperature 325–350°C <300°C lowers rate; >400°C causes cracking/coking.
Pressure 1 atm High pressure is unnecessary and favors acid adsorption over desorption.

| Conversion Target | >95% | Residual acid corrodes HDO equipment. |

Phase 2: Hydrodeoxygenation (HDO)

Objective: Remove oxygen from 6-undecanone to form n-undecane. Mechanism: Hydrogenation of ketone to alcohol


 Dehydration to alkene 

Hydrogenation to alkane.[1]

Materials:

  • Feedstock: 6-Undecanone (from Phase 1).[4]

  • Catalyst: Bifunctional Catalyst.

    • Metal Function (Hydrogenation): Pt, Pd, or Ni.

    • Acid Function (Dehydration):

      
      , Zeolite (H-Beta), or Tungstated Zirconia.
      
    • Standard Choice:Pt/

      
        (1 wt% Pt).
      
  • Gas: Hydrogen (

    
    , 99.99%).
    

Step-by-Step Protocol:

  • Catalyst Reduction: Load catalyst. Reduce in-situ under flowing

    
     (50 mL/min) at 350°C  for 2 hours.
    
  • Pressurization: Increase system pressure to 30–50 bar (435–725 psi) with

    
    . Safety Note: Perform leak check with He prior to 
    
    
    
    introduction.
  • Reaction:

    • Temperature: 300°C .

    • Feed: 6-Undecanone (liquid).[5]

    • WHSV: 2.0

      
      .
      
    • 
      /Oil Ratio: 500 NL/L (excess hydrogen required).
      
  • Collection: Condense products. Separate water byproduct.[2][4]

Phase 3: Isomerization (Optional but Recommended)

Context: Pure n-undecane has a freezing point of -26°C . Jet A-1 specification requires <-47°C . To make a "drop-in" fuel at high blend ratios, the n-undecane must be isomerized to branched alkanes (iso-undecane).

Protocol Summary:

  • Catalyst: Pt/SAPO-11 or Pt/ZSM-22 (Shape-selective zeolites).

  • Conditions: 300°C, 30 bar

    
    .
    
  • Outcome: Converts straight chains to methyl-branched isomers, lowering freezing point to <-50°C without significant density loss.

Data Analysis & Validation

Quantify your results using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method:

  • Column: DB-5 or HP-5 (Non-polar capillary column, 30m).

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min to 250°C.
    
  • Internal Standard: n-Decane (C10) or n-Tetradecane (C14).

Expected Properties vs. ASTM D7566:

PropertyHexanoic Acid (Feed)n-Undecane (Phase 2 Product)iso-Undecane (Phase 3 Product)Jet A-1 Spec (ASTM D1655/D7566)
Formula



Mixture (

)
Oxygen Content 27.6%0%0%< 0.1%
Freezing Point -3.4°C-25.8°C<-50°CMax -47°C
Energy Density ~24 MJ/kg44.0 MJ/kg43.8 MJ/kgMin 42.8 MJ/kg
Sulfur <1 ppm<1 ppm<1 ppmMax 3000 ppm

Interpretation:

  • Phase 2 Product (n-undecane): Meets energy density and sulfur specs but fails freezing point. Can be blended up to ~10-15% with conventional Jet A-1 without isomerization.

  • Phase 3 Product (iso-undecane): Fully compliant synthetic paraffinic kerosene (SPK).

Troubleshooting & Optimization

Issue: Catalyst Deactivation (Coking)

  • Cause: Polymerization of ketones or condensation of heavy intermediates on acidic sites.

  • Solution: Run reaction with a slight excess of

    
     even in the ketonization step (trickle flow) or conduct periodic regeneration (burn-off in air at 500°C).
    

Issue: Low Yield in Ketonization

  • Cause: Water inhibition.[2] Water competes with carboxylic acid for active sites on

    
    .
    
  • Solution: Increase temperature to 350°C to favor water desorption. Ensure feedstock is dry.

Issue: Oxygenates in Final Fuel

  • Cause: Incomplete HDO.

  • Solution: Increase

    
     pressure or decrease WHSV in Phase 2. Oxygenates are strictly limited in SAF (<0.1% mass).
    

References

  • NREL Technical Report. (2022). Kinetics and Reactor Design Principles of Volatile Fatty Acid Ketonization for Sustainable Aviation Fuel Production. National Renewable Energy Laboratory. Link

  • Wang, S., et al. (2019). Transformation of bio-derived acids into fuel-like alkanes via ketonic decarboxylation and hydrodeoxygenation.[6][7] Industrial & Engineering Chemistry Research.[2][4] Link[2]

  • ASTM International. (2024). ASTM D7566-24: Standard Specification for Aviation Turbine Fuel Containing Synthesized Hydrocarbons.[8]Link

  • ChemCatBio. (2024).[7] Conversion of Organic Waste to Sustainable Aviation Fuel via Carboxylic Acids.[7] U.S. Department of Energy.[9] Link

  • RSC Advances. (2025). Bifunctionality of supported metal hydrodeoxygenation catalysts for 6-undecanone.[1] Royal Society of Chemistry. Link

Sources

Hexanoic acid as a carbon source for microbial electrosynthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioelectrochemical Chain Elongation of Hexanoic Acid to Caprylic Acid in Microbial Electrosynthesis

Executive Summary

Microbial electrosynthesis (MES) is rapidly evolving beyond the fixation of CO₂ into short-chain fatty acids. For researchers and drug development professionals, medium-chain fatty acids (MCFAs) like caprylic acid (C8) are of high interest due to their potent antimicrobial properties and utility as pharmaceutical precursors. This application note details a highly efficient, self-validating protocol for utilizing hexanoic acid (C6) as a carbon source and primary electron acceptor in an MES platform. By coupling cathodic electron transfer with the microbial reverse β-oxidation (RBO) pathway, researchers can drive the chain elongation of C6 to C8 without relying on costly exogenous electron donors like ethanol.

Mechanistic Framework: Hexanoic Acid in the Carboxylate Platform

Traditionally, hexanoic acid is viewed as the end product of anaerobic fermentation[1]. However, in a precisely poised bioelectrochemical system, hexanoic acid can be utilized as an intermediate carbon source.

The biological mechanism relies on the Reverse β-Oxidation (RBO) pathway, catalyzed by chain-elongating microbiomes (e.g., Clostridium kluyveri enriched cultures)[2]. In this pathway, hexanoic acid acts as the carbon acceptor. It condenses with an Acetyl-CoA unit (a +C2 donor derived from acetate or CO₂) to form caprylic acid (C8).

The Causality of the Cathode: The thermodynamic bottleneck of RBO is the requirement for massive amounts of reducing equivalents (NADH). By poising a high-surface-area carbon felt cathode at -0.9 V vs. NHE , the system drives the localized Hydrogen Evolution Reaction (HER) and facilitates Direct Electron Transfer (DET) to the electroactive biofilm[3]. This applied voltage provides a continuous, tunable stream of reducing power, effectively "pushing" the thermodynamic equilibrium toward C8 synthesis while bypassing the need for chemical electron donors[4].

Pathway Cathode Cathode (-0.9V vs NHE) Electrons In-situ H2 / e- Cathode->Electrons HER / DET RBO Reverse β-Oxidation (Microbial Catalyst) Electrons->RBO NADH Generation Hexanoic Hexanoic Acid (C6) (Carbon Acceptor) Hexanoic->RBO Carbon Flux AcetylCoA Acetyl-CoA (C2) (Elongation Unit) AcetylCoA->RBO +C2 Addition Caprylic Caprylic Acid (C8) (Target Product) RBO->Caprylic Chain Elongation

Metabolic pathway of hexanoic acid chain elongation to caprylic acid in an MES system.

Experimental Protocol: Dual-Chamber MES Setup

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Mass balances of carbon and electrons must close within a 10% margin of error to validate that C8 production is electrochemically driven rather than derived from cell lysis or unknown organics.

Reactor Assembly & Electrode Preparation
  • Chamber Setup: Assemble a dual-chamber H-cell bioreactor separated by a cation exchange membrane (e.g., Nafion 117) to allow proton crossover while preventing product crossover.

  • Cathode Selection: Use unmodified carbon felt (3 mm thickness). Causality: Carbon felt provides a highly porous, 3D architecture that maximizes the surface area for biofilm attachment and localized H₂ trapping, which is critical for efficient mass transfer to the microbes[5].

  • Anode Selection: Use a Platinum/Iridium (Pt/Ir) coated titanium mesh to facilitate the oxygen evolution reaction (OER) without corroding over long-term operation.

Media Composition & Inoculation
  • Electrolyte: Prepare a basal anaerobic medium containing standard vitamins and trace minerals. Buffer the catholyte heavily with phosphate buffer (50 mM) to maintain a pH of 5.5 to 6.0 . Causality: Maintaining a mildly acidic pH is crucial; it completely suppresses competing methanogenic archaea while keeping hexanoic acid partially undissociated to facilitate transport across the microbial cell membrane[5].

  • Carbon Sourcing: Spike the catholyte with 30 mM Hexanoic Acid (primary carbon acceptor) and 15 mM Sodium Acetate (+C2 donor).

  • Inoculation: Inoculate the cathode chamber with a 10% (v/v) mixed anaerobic culture previously enriched for chain-elongating bacteria (e.g., Ruminococcaceae or Clostridia species)[2].

Electrochemical Operation & Self-Validation
  • Chronoamperometry: Connect the reactor to a potentiostat in a 3-electrode configuration (Ag/AgCl reference electrode in the cathode chamber). Poise the cathode at -0.9 V vs. NHE [3].

  • Abiotic Control (Self-Validation Step A): Run the system for 48 hours prior to inoculation to establish a baseline abiotic H₂ evolution rate. A sudden drop in headspace H₂ pressure after inoculation validates that the biofilm is successfully consuming the cathodic reducing equivalents.

  • In-line Extraction: Implement a continuous pertraction loop (liquid-liquid extraction using mineral oil containing 10% tri-n-octylphosphine oxide) to remove C8 as it forms. Causality: Caprylic acid is highly lipophilic and toxic to microbes at concentrations >10 mM. Continuous removal prevents product inhibition and uncoupling of the microbial membrane potential[1].

Workflow Step1 1. Reactor Assembly Dual-chamber, Cation Exchange Membrane Step2 2. Electrode Preparation Carbon felt cathode, Pt/Ir anode Step1->Step2 Step3 3. Media & Inoculation Add 30mM C6 + Mixed Culture Step2->Step3 Step4 4. Chronoamperometry Poise cathode at -0.9V vs NHE Step3->Step4 Step5 5. In-line Extraction Continuous product removal via pertraction Step4->Step5 Step6 6. Analytical Validation GC-FID quantification of C8/C6 ratio Step5->Step6

Step-by-step experimental workflow for microbial electrosynthesis using hexanoic acid.

Quantitative Data & Performance Metrics

To benchmark the success of your MES run, compare your analytical outputs against the established thermodynamic and empirical parameters summarized below.

Self-Validation Step B (Carbon Balance): Calculate the moles of C8 produced against the moles of C6 and C2 consumed. A successful run will yield a carbon recovery of >85% in the liquid phase.

ParameterOptimal Value / RangeMechanistic Significance
Cathode Potential -0.9 V vs. NHEOptimal potential for driving in-situ H₂ evolution and direct electron transfer without excessive energy loss to water splitting[3].
Initial C6 Loading 20 - 40 mMProvides sufficient substrate saturation for elongation; exceeding 40 mM risks severe solvent toxicity to the biofilm[1].
Operating pH 5.5 - 6.0Favors solventogenesis and chain elongation while thermodynamically inhibiting methanogenic competitors[5].
Coulombic Efficiency (CE) 45% - 60%Indicates the percentage of electrical current successfully captured into the chemical bonds of the MCFA products[3].
Target Conversion Ratio > 0.35 (C8:C6)Demonstrates a successful metabolic shift toward the elongation of hexanoic acid into caprylic acid.

Analytical Validation (GC-FID)

Quantification of the carbon pool is performed via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID).

  • Sample Prep: Acidify 1 mL of the aqueous broth with 100 μL of 50% formic acid to ensure all carboxylates are in their volatile, undissociated acid forms.

  • Column: Use a polar capillary column (e.g., DB-FFAP or equivalent) designed for volatile fatty acids.

  • Analysis: Track the depletion of the hexanoic acid peak (retention time ~6.5 min) and the emergence of the caprylic acid peak (retention time ~8.2 min). Calculate the cathodic electron efficiency by comparing the total coulombs consumed by the potentiostat to the electron equivalents recovered in the newly formed C8 bonds.

References

  • Bioelectrochemical Production of Caproate and Caprylate from Acetate by Mixed Cultures | ACS Sustainable Chemistry & Engineering. acs.org.

  • Advances in Electricity-Steering Organic Waste Bio-Valorization for Medium Chain Carboxylic Acids Production - MDPI. mdpi.com.

  • Three Novel Clostridia Isolates Produce n-Caproate and iso-Butyrate from Lactate: Comparative Genomics of Chain-Elongating Bacteria - PMC. nih.gov.

  • Production of Caproic Acid from Mixed Organic Waste: An Environmental Life Cycle Perspective - PMC. nih.gov.

  • Reactor Designs and Configurations for Biological and Bioelectrochemical C1 Gas Conversion: A Review - PMC. nih.gov.

Sources

Application Note: High-Precision MTT Cell Viability Assay for Hexanoic Acid (C6) Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Hexanoic acid (Caproic acid, C6:0) is a medium-chain fatty acid (MCFA) that functions as both a metabolic substrate and a weak Histone Deacetylase (HDAC) inhibitor. Unlike long-chain fatty acids, C6 can passively diffuse into mitochondria for


-oxidation, but at millimolar concentrations, it alters chromatin structure and cell cycle progression.

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the standard for quantifying these effects. However, fatty acid treatments introduce specific artifacts that standard protocols fail to address:

  • pH Interference: Free hexanoic acid can acidify culture media, turning phenol red yellow and mimicking bacterial contamination or altering absorbance readings.

  • Solubility & Delivery: While C6 is water-soluble relative to palmitate, treating cells with free fatty acids (FFA) often causes necrotic membrane lysis (detergent effect) rather than programmed cell death. Physiological delivery requires conjugation to Bovine Serum Albumin (BSA).

  • Metabolic Interference: Since MTT reduction is NAD(P)H-dependent, and C6 fuels the TCA cycle, low doses may transiently increase MTT signal (hyper-metabolism) before toxicity sets in, leading to false "proliferative" data.

This guide provides a corrected protocol using BSA-conjugated Sodium Hexanoate to ensure data integrity.

Mechanistic Pathway: Hexanoic Acid Action

The following diagram illustrates the dual-pathway mechanism of Hexanoic Acid and its detection via MTT.

HexanoicMechanism cluster_Cell Intracellular Environment Hex Hexanoic Acid (C6) (BSA-Conjugated) Membrane Cell Membrane (Transport/Diffusion) Hex->Membrane Uptake Mito Mitochondria (Beta-Oxidation) Membrane->Mito Metabolic Route Nuc Nucleus (HDAC Inhibition) Membrane->Nuc Signaling Route Metabolism Increased Acetyl-CoA & NAD(P)H Mito->Metabolism Fuels Epigenetics Histone Hyperacetylation (p21 Induction) Nuc->Epigenetics Inhibits HDACs MTT MTT Reagent (Tetrazolium) Metabolism->MTT False Increase (Early Phase) Arrest G1/S Cell Cycle Arrest (Cytostasis) Epigenetics->Arrest Viability Reduced Cell Viability Arrest->Viability Formazan Purple Formazan (Absorbance 570nm) Viability->Formazan Proportional Reduction MTT->Formazan Reductase Activity

Caption: Dual mechanism of Hexanoic Acid: Metabolic fueling (green path) vs. HDAC-mediated cytostasis (red path), culminating in measurable MTT reduction.

Critical Reagent Preparation (The "Secret Sauce")

Do not add pure liquid hexanoic acid directly to cell media. It will cause immediate acidosis.

A. Sodium Hexanoate Stock (100 mM)

Using the sodium salt avoids pH shock.

  • Weigh Sodium Hexanoate (MW: ~138.14 g/mol ).

  • Dissolve in PBS (pH 7.4) or ultrapure water.

  • Filter sterilize (0.22 µm).[1]

  • Storage: -20°C in aliquots. Avoid repeated freeze-thaw.

B. Fatty Acid-Free BSA Vehicle (10%)
  • Dissolve Fatty Acid-Free BSA in PBS or base media (e.g., DMEM) to create a 10% (w/v) solution.

  • Filter sterilize.[1]

C. The Conjugation Step (Day of Experiment)

To mimic physiological conditions and prevent detergent toxicity, pre-complex the fatty acid with BSA.

  • Ratio: 4:1 to 6:1 (Fatty Acid : Albumin molar ratio) is physiological.

  • Simplified Method: Dilute the 100 mM Sodium Hexanoate stock into culture media containing 1% BSA (final concentration) for the treatment steps.

Experimental Protocol

Phase 1: Cell Seeding and Stabilization
  • Cell Density: Optimization is required.[2][3] For HeLa or HepG2, typically 5,000 – 10,000 cells/well in a 96-well plate.

  • Volume: 100 µL per well.

  • Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.

  • Edge Effect Mitigation: Fill outer wells with PBS (do not seed cells there) to prevent evaporation artifacts.

Phase 2: Hexanoic Acid Treatment

Prepare serial dilutions of Sodium Hexanoate in complete media containing 1% Fatty Acid-Free BSA .

Dilution Table (Example for 96-well plate):

ConditionHexanoate Conc.[1][4][5] (mM)Preparation StrategyPurpose
Blank 0 mMMedia only (No cells)Background subtraction
Vehicle 0 mMMedia + 1% BSACritical Negative Control
Low Dose 0.5 mMDilute Stock 1:200Metabolic Fueling Check
Mid Dose 2.0 mMDilute Stock 1:50Threshold of HDAC inhibition
High Dose 10.0 mMDilute Stock 1:10Cytotoxicity / Apoptosis
Positive N/A10% DMSO or Triton X-100Confirmed Cell Death
  • Aspirate old media carefully (do not dislodge cells).

  • Add 100 µL of treatment media per well.

  • Incubate for 24 to 48 hours . (Note: 48h is preferred for HDAC inhibitors to allow cell cycle arrest to manifest).

Phase 3: The MTT Assay
  • Preparation: Dissolve MTT powder in PBS (5 mg/mL). Filter sterilize and store in dark.

  • Addition: Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).

    • Tip: Do not remove the treatment media unless the drug interferes with MTT. Hexanoate does not interfere chemically, so direct addition is safe.

  • Incubation: Incubate for 3–4 hours at 37°C. Look for intracellular purple puncta (formazan crystals) under a microscope.

  • Solubilization:

    • Carefully aspirate the media (crystals are liable to float away; use a needle aspirator or invert-and-flick method if adherent).

    • Add 100 µL DMSO to each well.

    • Place on an orbital shaker for 10 minutes to dissolve crystals completely.

  • Measurement: Read absorbance at 570 nm (signal) and 630 nm (background reference).

Workflow Visualization

MTTWorkflow Stock Prep Na-Hexanoate (100mM Stock) BSA Conjugate with 1% BSA Media Stock->BSA Treat Treat Cells (0.5 - 10mM) BSA->Treat Seed Seed Cells (96-well, 24h) Seed->Treat  Aspirate Media MTT_Add Add MTT (3-4h Incubation) Treat->MTT_Add Solubilize Dissolve Formazan (DMSO) MTT_Add->Solubilize  Remove Media Read Read Absorbance (570nm - 630nm) Solubilize->Read

Caption: Step-by-step workflow emphasizing the BSA conjugation and media aspiration steps.

Data Analysis & Interpretation

Calculation

Calculate the corrected absorbance (


) for each well:


[6]

Calculate % Viability relative to the BSA Vehicle Control (not the media-only control):



Interpretation Guide
  • >100% Viability: Often seen at 0.5–1.0 mM. Indicates mitochondrial hyper-metabolism (fatty acid oxidation) rather than proliferation. Verify with a DNA-based assay (e.g., CyQUANT) if proliferation is the endpoint.

  • <50% Viability (IC50): Typically observed between 5 mM and 15 mM for Hexanoic Acid, depending on the cell line's sensitivity to HDAC inhibition.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Yellow Media upon addition Acidification by free hexanoic acid.Use Sodium Hexanoate or buffer with HEPES (25mM).
Precipitation High concentration fatty acid reacting with calcium in media.Ensure BSA conjugation; do not exceed 20 mM.
High Background Serum proteins precipitating MTT.Use serum-free media during the 4h MTT incubation phase.
No Toxicity at High Dose Drug not entering cell.Hexanoic acid is permeable, but ensure BSA ratio is not too high (sequestering the drug).

References

  • Mosmann, T. (1983).[2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Schoelmerich, M. C., et al. (2023).[6] Hexanoic acid is a specific HDAC inhibitor that promotes histone hyperacetylation. Frontiers in Pharmacology. (Contextual grounding on C6 mechanism).

  • Stockert, J. C., et al. (2012). Assays for viability and cytotoxicity.[2][5][7] Biotechnological Progress.

  • Richfield, D. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. NIH National Library of Medicine.

  • Sigma-Aldrich. (n.d.).[6] Sodium Hexanoate Product Information & Solubility Guide.

Sources

Use of hexanoic acid in studying the Akt-mTOR signaling pathway.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hexanoic Acid as a Metabolic Modulator of the Akt-mTOR Signaling Pathway

Executive Summary

This guide details the mechanistic rationale and experimental protocols for using Hexanoic Acid (Caproic Acid, C6:0) to modulate the Akt-mTOR signaling axis.[1][2][3][4][5] Unlike Long-Chain Fatty Acids (LCFAs) like palmitate, which often induce lipotoxicity and insulin resistance, Hexanoic Acid (HA) acts as a unique metabolic substrate. It rapidly enters mitochondria, bypasses the carnitine shuttle (context-dependent), and fuels the TCA cycle, thereby modulating the energy-sensing machinery of the cell. This application note focuses on its utility in restoring or enhancing Akt-mTOR signaling in metabolic models (e.g., hepatocytes) and studying nutrient-sensing dynamics.

Part 1: Mechanistic Grounding

The "Metabolic Bypass" Mechanism

Hexanoic acid is a Medium-Chain Fatty Acid (MCFA).[1][2] Its chain length (6 carbons) allows it to exhibit distinct physicochemical properties compared to LCFAs.

  • Cellular Entry & Mitochondrial Access: HA is relatively water-soluble and can cross the mitochondrial membrane more freely than LCFAs, often bypassing the rate-limiting Carnitine Palmitoyltransferase 1 (CPT1) system.

  • Energy Sensing & mTORC1 Activation: Once inside the mitochondrial matrix, HA undergoes rapid

    
    -oxidation, generating Acetyl-CoA and NADH/FADH2. This surge in ATP production increases the intracellular ATP/AMP ratio.
    
    • Causality: High ATP levels inhibit AMP-activated protein kinase (AMPK). Since AMPK is a potent inhibitor of mTORC1 (via TSC2 phosphorylation), HA treatment effectively relieves this inhibition, promoting mTORC1 activity.

  • Akt Phosphorylation: Uniquely, HA has been shown to enhance basal and insulin-stimulated phosphorylation of Akt (Ser473) in hepatocytes. This contradicts the lipotoxic effects of LCFAs, which typically blunt Akt signaling via diacylglycerol (DAG)-mediated PKC activation. HA appears to promote a "balanced" lipid metabolism that preserves insulin sensitivity.

Pathway Visualization

Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria HexanoicAcid Hexanoic Acid (C6) Akt Akt (PKB) HexanoicAcid->Akt Enhances Phosphorylation (Mechanism: Preserved Insulin Sensitivity) BetaOx Beta-Oxidation HexanoicAcid->BetaOx Diffusion/Transport Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K PI3K->Akt TSC TSC1/2 Akt->TSC Inhibits mTORC1 mTORC1 Akt->mTORC1 Indirect Activation Rheb Rheb-GTP TSC->Rheb Inhibits GAP Activity Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K AMPK AMPK AMPK->TSC Activates TCA TCA Cycle BetaOx->TCA ATP ATP Generation TCA->ATP ATP->AMPK Inhibits

Figure 1: Mechanistic integration of Hexanoic Acid into the Akt-mTOR signaling network. Note the dual influence via metabolic fueling (ATP) and preservation of insulin signaling.

Part 2: Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Hexanoic Acid (5 mM Stock)

Rationale: Free fatty acids are cytotoxic and physiologically irrelevant in isolation. Conjugation to Fatty Acid-Free (FAF) BSA mimics physiological transport and ensures solubility without precipitation.

Materials:

  • Sodium Hexanoate or Hexanoic Acid (Sigma-Aldrich).

  • BSA, Fatty Acid-Free, Low Endotoxin (e.g., Sigma A8806).

  • 150 mM NaCl solution.[6]

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment.

Step-by-Step Procedure:

  • Prepare BSA Vehicle (10%): Dissolve FAF-BSA in 150 mM NaCl to create a 10% (w/v) solution. Stir gently at 37°C until fully dissolved. Filter sterilize (0.22 µm).

  • Prepare Fatty Acid Stock: Dissolve Hexanoic Acid in 150 mM NaCl.

    • Note: If using free acid form, heating to 37-50°C may be required. If using Sodium Hexanoate, it dissolves readily. Aim for a 100 mM initial concentration.

  • Conjugation:

    • Slowly add the Hexanoic Acid solution to the 10% BSA solution while stirring at 37°C.

    • Target a final molar ratio of roughly 2:1 to 4:1 (Fatty Acid:BSA).

    • Adjust final volume with NaCl to reach a 5 mM effective Hexanoic Acid concentration.

  • pH Adjustment: Check pH. It must be 7.4. Adjust carefully with NaOH/HCl.

  • Sterilization: Filter sterilize (0.22 µm) again if possible, or prepare under sterile conditions. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Cell Treatment & Signaling Analysis

Target Cell Line: HepG2 (Hepatocytes) or differentiated C2C12 (Myotubes).

Workflow Visualization:

Workflow Step1 Seed Cells (6-well plate) Step2 Starvation (Serum-free, 4-12h) Step1->Step2 Reach 70-80% Confluence Step3 Treatment (0.25 - 0.5 mM HA) Step2->Step3 Add HA-BSA Step4 Insulin Pulse (100 nM, 15 min) Step3->Step4 After 24h incubation Step5 Lysis & WB Step4->Step5 Immediate harvest

Figure 2: Experimental workflow for assessing insulin sensitivity modulation by Hexanoic Acid.

Detailed Steps:

  • Seeding: Plate cells in 6-well plates. Grow to 70-80% confluence in standard media (e.g., DMEM + 10% FBS).

  • Starvation (Optional but Recommended): For acute signaling, switch to serum-free media for 4 hours to reduce basal Akt activity. For metabolic programming (chronic), maintain low serum (1%) or proceed with standard media depending on the model.

  • Treatment:

    • Control: Add BSA vehicle alone.

    • Experimental: Add BSA-conjugated Hexanoic Acid to a final concentration of 0.25 mM to 0.5 mM .

    • Duration: Incubate for 24 hours to allow metabolic reprogramming.

  • Stimulation (Critical Checkpoint):

    • To test insulin sensitivity: Treat cells with 100 nM Insulin for the final 15 minutes of the experiment.

  • Lysis:

    • Wash 2x with ice-cold PBS.[2]

    • Lyse in RIPA buffer supplemented with Protease Inhibitors (e.g., PMSF, Aprotinin) and Phosphatase Inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

  • Western Blot Targets:

    • p-Akt (Ser473): Marker of maximal activation.

    • p-mTOR (Ser2448): Readout of mTORC1 activation.

    • p-S6K1 (Thr389): Downstream effector of mTORC1.

    • Loading Control:

      
      -Actin or GAPDH.
      

Part 3: Data Interpretation & Expected Results

The following table summarizes the expected impact of Hexanoic Acid (0.5 mM, 24h) compared to Palmitate (LCFA) in HepG2 cells.

ReadoutControl (BSA)Hexanoic Acid (C6)Palmitate (C16)Interpretation
p-Akt (Ser473) BaselineIncreased (++)Decreased (--)HA enhances insulin sensitivity; Palmitate induces resistance.
p-mTOR (Ser2448) BaselineIncreased (+)Decreased (-)HA fuels mTORC1 via mitochondrial ATP; Palmitate suppresses it via stress.
Cell Viability 100%~100% < 60%HA is non-lipotoxic at physiological concentrations.
Mitochondrial Potential HighMaintained/High Low (Depolarized)HA preserves mitochondrial integrity.

Troubleshooting Guide:

  • Issue: No increase in p-Akt?

    • Solution: Ensure HA is conjugated to BSA. Free acid can precipitate or cause acute pH shock. Verify Insulin stimulation worked in positive controls.

  • Issue: High background p-Akt in controls?

    • Solution: Increase serum starvation time (up to 12-16 hours) before treatment.

References

  • Rial, S. A., et al. (2018). "Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line." Molecules, 23(9), 2315.[7]

  • Sengupta, S., et al. (2010).

  • Warren, C. E., et al. (2020). "Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling." Proceedings of the National Academy of Sciences (PNAS), 117(38).

    • Source:[Link]

    • Note: Cited to provide contrast regarding chain-length and cell-type specificity (C10 vs C6).
  • Yoon, M. S. (2017). "The Role of Mammalian Target of Rapamycin (mTOR) in Insulin Signaling." Nutrients, 9(11), 1176.

Sources

Application Note: Hexanoic Acid-Mediated Chemical Priming for Bacterial Spot Management in Tomato

[1][2]

Abstract

This application note details the protocol for utilizing Hexanoic Acid (Hx) as a chemical priming agent to manage Bacterial Spot (Xanthomonas euvesicatoria pv. perforans) in tomatoes.[1][2][3] Unlike traditional bactericides that act directly on the pathogen, Hx functions as a "plant activator," stimulating the host's immune system prior to infection. This guide provides a validated soil drench protocol, mechanistic insights into the Jasmonic Acid (JA) and Salicylic Acid (SA) signaling crosstalk, and quantitative expectations for disease reduction.

Introduction: The Priming Paradigm

Bacterial Spot is a devastating disease in tomato production, increasingly difficult to manage due to widespread copper resistance in Xanthomonas strains.[4] Hexanoic acid (a short-chain fatty acid, C6) offers a non-antibiotic alternative by inducing a physiological state known as priming .

Key Advantages:

  • No Direct Selection Pressure: Because Hx targets the plant's immune system rather than the bacteria directly (at physiological concentrations), it reduces the risk of pathogen resistance development.

  • Broad-Spectrum Defense: Primed plants show enhanced resistance not just to bacteria, but also to necrotrophic fungi (e.g., Botrytis cinerea) and insects.

  • Systemic Protection: Application via roots (soil drench) induces systemic resistance in foliar tissues.

Mechanism of Action

Understanding the signaling pathway is crucial for timing the application correctly. Hx does not trigger a full defense response immediately (which would cost the plant energy and yield) but "primes" the cells to respond faster and stronger upon pathogen attack.

Signaling Pathway
  • The Coronatine Problem: Virulent Xanthomonas and Pseudomonas strains produce Coronatine (COR) , a mimic of the plant hormone JA-Ile. COR hijacks the plant's JA signaling to suppress the Salicylic Acid (SA) pathway (which is effective against bacteria) and force stomata open, facilitating bacterial entry.

  • The Hexanoic Acid Solution: Hx treatment blocks this hijacking. It prevents the accumulation of JA-Ile, thereby releasing the SA pathway from suppression. It also potentiates the accumulation of 12-oxo-phytodienoic acid (OPDA) and callose, creating physical barriers.

Pathway Visualization

Hx_MechanismHxHexanoic Acid (Hx)(Soil Drench)RootRoot UptakeHx->RootPrimingPrimed State(Systemic Signal)Root->PrimingOPDAOPDA Accumulation(12-oxo-phytodienoic acid)Priming->OPDAPotentiatesJMTJMT Gene Expression(JA Carboxyl Methyltransferase)Priming->JMTUpregulatesSA_PathSalicylic Acid (SA) Pathway(PR1, PR5 Expression)Priming->SA_PathRestores/BoostsCalloseCallose Deposition(Physical Barrier)Priming->CalloseEnhancesStomataStomatal Closure(Prevent Entry)Priming->StomataInhibits Re-openingPathogenXanthomonas InfectionCORCoronatine (COR)(Pathogen Effector)Pathogen->CORJAIleJA-Ile(Bioactive JA)COR->JAIleMimics/InducesCOR->StomataForces OpenJMT->JAIleReduces JA-Ile(Metabolic Sink)JAIle->SA_PathSuppressesResistanceDisease Resistance(Reduced Severity)SA_Path->ResistanceCallose->ResistanceStomata->Resistance

Caption: Mechanistic flow of Hexanoic Acid-Induced Resistance (Hx-IR). Hx prevents the pathogen-mediated suppression of SA defenses and blocks stomatal reopening.[5][6]

Experimental Protocol

Reagent Preparation

Hexanoic acid has limited solubility in water (~1.0 g/100 mL at 20°C). Proper solubilization is critical for uniform dosing.

Materials:

  • Hexanoic Acid (≥98% purity, CAS: 142-62-1).

  • Ethanol (Absolute) or NaOH (1M) for pH adjustment (optional but recommended for stability).

  • Deionized Water.

Stock Solution (1 M):

  • Weigh 11.6 g of Hexanoic Acid.

  • Dissolve in 20 mL of Ethanol (to ensure rapid solubilization) OR add slowly to 80 mL water while adjusting pH to 6.0-7.0 with NaOH (forming sodium hexanoate, which is highly soluble).

  • Bring final volume to 100 mL with water.

  • Store at 4°C in a dark glass bottle.

Application Protocols
Protocol A: Greenhouse/Pot Assay (High Precision)

Best for: Proof-of-concept, mechanistic studies, and screening.

  • Plant Stage: 4-week-old tomato plants (approx. 3-4 true leaves).

  • Treatment Concentration: 0.6 mM to 4.4 mM (approx. 70 mg/L to 512 mg/L).

    • Standard effective dose:0.6 mM (70 mg/L) .

    • High challenge dose:4.4 mM (512 mg/L) .

  • Application Method: Soil Drench.[1][3][6]

    • Apply 50 mL of the working solution directly to the root zone of each pot.

    • Ensure the soil is moist prior to application to aid distribution.

  • Induction Period (Critical): Wait 48 to 72 hours .

    • Why? The priming signal needs time to travel from roots to leaves and reprogram the transcriptome.

  • Inoculation: Apply bacterial suspension (Xanthomonas @

    
     CFU/mL) via foliar spray 3 days post-treatment.
    
Protocol B: Field Application (Practical Management)

Best for: Crop protection and yield preservation.

  • Concentration: 500 mg/L (approx. 4.3 mM) .

  • Method: Soil Drench / Fertigation.[1][3]

    • Foliar application of Hx is significantly less effective than drenching. The root-to-shoot signal is stronger than local leaf application.

  • Timing:

    • First Application: 2 weeks after transplanting (Leaf development stage).[1]

    • Frequency: Every 7-14 days depending on disease pressure.

  • Volume: Sufficient to saturate the root ball (approx. 50-100 mL per plant depending on size).

Data Analysis & Expected Results

When validating this protocol, the following metrics should be recorded.

Disease Severity Scoring

Use the Horsfall-Barratt scale or a percentage estimation of necrotic leaf area.

Treatment GroupConcentrationApplication TimeExpected Disease Reduction
Control (Water) 0 mM-0% (Baseline High Severity)
Hexanoic Acid 0.6 mM (Low)-72 hrs40 - 50% Reduction
Hexanoic Acid 4.4 mM (High)-48 hrs50 - 60% Reduction
Copper Std. Label RateWeekly60 - 70% Reduction
Bacterial Population Counts

Extract bacteria from leaf discs 4-8 days post-inoculation (dpi).

  • Metric: Log10 CFU/cm².

  • Expected Result: Hx-treated plants typically show a 1.0 to 2.0 log reduction in bacterial growth compared to untreated controls.

Troubleshooting & Optimization

IssueProbable CauseSolution
Phytotoxicity (Leaf Burn) Concentration too high (>20 mM) or applied to foliage in bright sun.Reduce concentration to <5 mM. Stick to soil drench application to avoid direct leaf cuticle damage.
Low Efficacy Application timing was too close to infection (<24h).Ensure a minimum 48-hour window between Hx application and pathogen exposure to allow defense gene induction.
Precipitation in Tank High water hardness or low temperature.Pre-dissolve Hx in a small volume of ethanol or adjust pH to neutral (6.5-7.0) to form the soluble salt.
Variable Results Soil organic matter adsorption.In high-organic soils, slightly increase the concentration (up to 1000 mg/L) to account for binding losses.

References

  • Scalschi, L., et al. (2013). Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways. Molecular Plant Pathology, 14(4), 342-355.

  • Vicedo, B., et al. (2009). Hexanoic acid-induced resistance against Botrytis cinerea in tomato plants. Molecular Plant-Microbe Interactions, 22(11), 1455-1465.

  • Kravchuk, Z., et al. (2011). Priming for JA-dependent defenses using hexanoic acid is an effective mechanism to protect Arabidopsis against B. cinerea. Journal of Plant Physiology, 168(4), 359-366.

  • Llorens, E., et al. (2015). Induced resistance in sweet orange against Xanthomonas citri subsp. citri by hexanoic acid.[1][5][7] Crop Protection, 74, 77-84.

  • Abrahamian, P., et al. (2021). Effectiveness of Hexanoic Acid for the Management of Bacterial Spot on Tomato Caused by Xanthomonas perforans. Plants, 10, 2157.

Troubleshooting & Optimization

Improving hexanoic acid biosynthesis in Saccharomyces cerevisiae.

Author: BenchChem Technical Support Team. Date: March 2026

Module: Hexanoic Acid (C6-FA) Biosynthesis in Saccharomyces cerevisiae

Welcome to the Technical Support Center for yeast metabolic engineering. This portal is designed for researchers and drug development professionals optimizing Saccharomyces cerevisiae for the production of medium-chain fatty acids (MCFAs), specifically hexanoic acid, and its downstream derivatives like the cannabinoid precursor olivetolic acid (OA).

Below, you will find architectural guidance, troubleshooting workflows, and validated protocols to resolve metabolic bottlenecks.

System Architecture: Hexanoic Acid Biosynthesis Pathways

G Glucose Glucose AcetylCoA Acetyl-CoA (C2) Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA (C3) AcetylCoA->MalonylCoA ACC1 FAS Mutant FAS Complex (FAB Pathway) AcetylCoA->FAS Primer rBOX Reverse β-Oxidation (rBOX Pathway) AcetylCoA->rBOX Condensation (BktB) MalonylCoA->FAS Condensation HexanoylCoA Hexanoyl-CoA (C6-CoA) FAS->HexanoylCoA Premature Cleavage rBOX->HexanoylCoA Chain Elongation HexanoicAcid Hexanoic Acid (C6) HexanoylCoA->HexanoicAcid Endogenous Thioesterases OlivetolicAcid Olivetolic Acid (Cannabinoid Precursor) HexanoylCoA->OlivetolicAcid + Malonyl-CoA (OLS / OAC) HexanoicAcid->HexanoylCoA Acyl-CoA Ligase (e.g., PcPCL-K)

Metabolic routing of Acetyl-CoA to Hexanoic Acid via FAB and rBOX pathways in S. cerevisiae.

Part 1: Architectural FAQs (Strain Design)

Q: Should I use the Fatty Acid Biosynthesis (FAB) pathway or the reverse


-oxidation (rBOX) pathway for hexanoic acid production? 
A:  For maximum titers, you should use both . The FAB pathway relies on mutating the endogenous fatty acid synthase (FAS) complex to prematurely release C6 acyl-CoA[1]. The rBOX pathway relies on the heterologous expression of enzymes that reverse the natural degradation cycle to build carbon chains[1]. Because these pathways utilize different primary driving forces (FAB is driven by malonyl-CoA condensation; rBOX is driven by acetyl-CoA condensation and NADH reduction), combining them in a single strain creates a synergistic push toward hexanoyl-CoA, achieving titers up to 120 mg/L[1].

Q: My rBOX pathway is stalling at butyric acid (C4). How do I push the flux to hexanoic acid (C6)? A: Chain stalling is a classic symptom of poor enzyme specificity in the elongation cycle. The standard rBOX thiolase (BktB) often favors C4 formation. To pull flux toward C6, you must optimize the downstream enzymes in the cycle. Specifically, replace generic dehydrogenases and hydratases with enzymes that have higher affinities for C4/C6 intermediates. Using the 3-hydroxyacyl-CoA dehydrogenase PaaH1 , combined with the enoyl-CoA hydratases Crt2 or Ech , and the highly efficient trans-enoyl-CoA reductase Ter from Treponema denticola, significantly shifts the product profile from butyric acid to hexanoic and octanoic acids[2].

Part 2: Troubleshooting Guide: Overcoming Metabolic Bottlenecks

Issue 1: Insufficient Hexanoyl-CoA pools for downstream cannabinoid (Olivetolic Acid) synthesis.

  • The Causality: Even if your strain produces hexanoic acid, downstream enzymes like Olivetol Synthase (OLS) require the CoA-activated form (hexanoyl-CoA). The rBOX pathway naturally produces hexanoyl-CoA, but endogenous thioesterases rapidly cleave it into free hexanoic acid. Furthermore, the rBOX cycle traps free Coenzyme A (CoA), depleting the intracellular CoA pool and stalling both elongation and downstream activation.

  • The Solution:

    • Increase Total CoA: Overexpress the E. coli pantothenate kinase gene (coaA). Pantothenate kinase is the rate-limiting step in CoA biosynthesis; overexpressing it expands the intracellular CoA pool, preventing the rBOX pathway from starving the cell of free CoA[1].

    • Enhance Re-ligation: Introduce a high-efficiency heterologous acyl-CoA ligase. While CsAAE1 (from Cannabis sativa) is standard, the mutant phenylacetate-CoA ligase from Penicillium chrysogenum (PcPCL-K ) exhibits vastly superior hexanoyl-CoA ligase activity, pulling free hexanoic acid back into the active hexanoyl-CoA pool[3].

Issue 2: Cofactor (NADH) depletion restricting rBOX flux.

  • The Causality: The rBOX pathway is highly reductive. The Ter enzyme requires a continuous supply of NADH to reduce the enoyl-CoA double bond. In standard S. cerevisiae metabolism, excess NADH is consumed by glycerol synthesis to maintain redox balance.

  • The Solution: Knock out the glycerol-3-phosphate dehydrogenase gene (GPD2 ) and major alcohol dehydrogenases (e.g., adh1-5 ). This eliminates the primary competing NADH sinks, forcing the cell to use the heterologous rBOX pathway as its primary electron sink, thereby driving the thermodynamic equilibrium toward hexanoic acid production[2].

Issue 3: Cellular toxicity and product degradation.

  • The Causality: Free hexanoic acid is lipophilic and toxic. At low pH, it protonates, crosses the plasma membrane, and dissociates in the neutral cytosol, uncoupling the proton motive force. Additionally, endogenous

    
    -oxidation will degrade the synthesized MCFAs.
    
  • The Solution: Perform fermentations in highly buffered YPD medium (pH 6.5) to keep the acid in its deprotonated, less membrane-permeable state[2]. Genetically, delete the acyl-CoA oxidase POX1 (the first committed step of peroxisomal

    
    -oxidation) to prevent product degradation[4].
    
Part 3: Quantitative Performance Data

The following table summarizes the causal impact of specific metabolic engineering interventions on hexanoic acid and olivetolic acid (OA) titers.

Strain Genotype / ModificationPrimary Mechanism of ActionHexanoic Acid TiterOlivetolic Acid TiterReference
Wild Type S. cerevisiaeBaseline metabolism< 2 mg/LN/A[2]
rBOX (BktB only) + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

gpd2
Increased NADH pool, C4 stalling2 mg/LN/A
rBOX (PaaH1, Crt2, Ter) + BufferingOptimized C6 enzyme specificity75 mg/LN/A[2]
FAB + rBOX + coaA overexpressionSynergistic pathways + expanded CoA pool120 mg/L N/A[1]
FAB + rBOX + coaA + PcPCL-K + OLS/OACEnhanced C6-CoA ligation & OA synthesisN/A (Consumed)180 mg/L [3]
Part 4: Standard Operating Procedure (SOP)
In vivo Quantification of Hexanoic Acid via GC-MS

This protocol is designed as a self-validating system. It includes internal standards to account for extraction losses and empty vector (EV) controls to establish baseline endogenous background.

Step 1: Seed and Main Cultivation

  • Inoculate engineered S. cerevisiae strains (and an EV control strain) into 5 mL of synthetic complete drop-out (SC) medium to maintain plasmid selection. Grow overnight at 30°C, 220 rpm.

  • Harvest cells by centrifugation (3,000 x g, 5 min) and resuspend in 50 mL of highly buffered YPD medium (supplemented with 100 mM potassium phosphate buffer, pH 6.5) in a 250 mL baffled shake flask to a starting OD600 of 0.1.

  • Cultivate at 30°C, 220 rpm for 72–96 hours.

Step 2: Sample Extraction (Self-Validating)

  • Transfer 1 mL of the whole cell culture (cells + supernatant) to a glass vial.

  • Validation Step: Spike the sample with 50 µL of 1 mM Heptanoic Acid (C7-FA) as an internal standard. C7 is not naturally produced by yeast and will validate extraction efficiency.

  • Acidify the sample by adding 100 µL of 6 M HCl. Causality: This protonates the carboxylate group, rendering the hexanoic acid lipophilic for solvent extraction.

  • Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Transfer the upper organic layer to a clean GC vial.

Step 3: Derivatization and GC-MS Analysis

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the organic extract. Incubate at 60°C for 30 minutes to form volatile trimethylsilyl (TMS) esters.

  • Inject 1 µL into a GC-MS equipped with a DB-5MS column (or equivalent).

  • Oven Program: 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Quantification: Calculate the hexanoic acid concentration by comparing the peak area of the C6-TMS ion against the C7-TMS internal standard, mapped to a 5-point standard curve (10 mg/L to 200 mg/L authentic hexanoic acid).

References
  • Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. Biotechnology for Biofuels and Bioproducts. [Link]

  • An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae. Metabolic Engineering. [Link]

  • Biochemical and Metabolic Engineering of Saccharomyces cerevisiae for the Biosynthesis of Olivetolic Acid, a Key Cannabinoid Precursor. Advanced Science. [Link]

  • Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Microbiology. [Link]

Sources

Overcoming product inhibition in hexanoic acid fermentation.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Product Inhibition via In-Situ Product Recovery (ISPR)

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: March 2, 2026

Introduction: The Product Inhibition Paradox

Welcome to the technical support hub for Medium-Chain Carboxylic Acid (MCCA) fermentation. If you are reading this, you are likely experiencing the "10 g/L Wall"—a plateau in hexanoic acid (caproic acid) titers despite sufficient substrate availability.

The Core Problem: Hexanoic acid (


) is a potent antimicrobial agent. It acts as a biological uncoupler. The undissociated form (

) freely diffuses across the cell membrane. Once inside the neutral cytoplasm, it dissociates, releasing a proton (

) and the anion (

). This collapses the Proton Motive Force (PMF) required for ATP synthesis and transport, effectively stalling metabolism.

The Paradox:

  • Fermentation Optimum: Clostridium kluyveri and mixed cultures thrive at pH 6.0–7.0 .

  • Extraction Optimum: Solvents extract the undissociated acid, which is dominant at pH < 4.8 (pKa of hexanoic acid).

This guide provides the protocols to resolve this paradox using Membrane-Based Pertraction , the industry standard for overcoming


 toxicity.
Module 1: Diagnosis & Thresholds

User Query: "My fermentation stopped at 8 g/L. Is this toxicity or nutrient limitation?"

Diagnosis Protocol: Calculate the Undissociated Hexanoic Acid (UHA) concentration. Total concentration alone is misleading because toxicity is pH-dependent.

Step 1: Use the Henderson-Hasselbalch Equation



  • pKa of Hexanoic Acid: 4.88

Step 2: Compare against Toxicity Thresholds (Table 1) If your calculated UHA exceeds the "Critical Inhibition" value below, you are facing product inhibition.

Strain / Culture TypeTotal C6 Limit (pH 7.0)Critical UHA Limit (Toxic Species)Mechanism of Failure
Clostridium kluyveri~10–12 g/L0.2 – 0.4 g/L PMF Collapse / Growth Stasis
Mixed Culture (Microbiome)~15–20 g/L0.8 – 1.0 g/L Thermodynamic Shift (Thermodynamic limitation)
Megasphaera elsdenii~8 g/L0.3 g/L Membrane disruption

Technical Insight: If your UHA is below these limits but growth has stopped, check for Ethanol toxicity (if >20 g/L) or thermodynamic limitation (high


 partial pressure favoring reverse reactions).
Module 2: The Solution – Membrane Pertraction (ISPR)

User Query: "How do I remove the product without killing the cells with toxic solvents?"

The Solution: Implement a Pertraction (Membrane Extraction) loop.[1][2][3] This separates the cells from the solvent using a hydrophobic hollow-fiber membrane.

Visualizing the Mechanism

The following diagram illustrates how Pertraction decouples the fermentation pH from the extraction efficiency.

PertractionMechanism cluster_fermenter Bioreactor (pH 5.5 - 6.0) cluster_membrane Membrane Contactor (Hydrophobic) cluster_solvent Solvent Phase Biomass Biomass (C. kluyveri) Product Hexanoate (C6-) + H+ Biomass->Product Chain Elongation Substrate Ethanol/Acetate Substrate->Biomass Interface Membrane Pore (Gas-Filled/Hydrophobic) Product->Interface Undissociated Acid Diffuses Solvent Solvent + Extractant (Oleyl Alcohol + TOPO) Interface->Solvent Selective Extraction Recovery Stripping/Distillation Solvent->Recovery Product Recovery Recovery->Solvent Recycled Solvent

Figure 1: Mechanism of Membrane Pertraction.[1] Undissociated acid diffuses from the aqueous bioreactor phase through the membrane pores into the solvent phase, driven by the concentration gradient.

Module 3: Experimental Protocol (Step-by-Step)

User Query: "Which solvent should I use, and how do I set up the loop?"

Phase A: Solvent Selection (The "Gold Standard")

Do not use random organic solvents (e.g., Octanol is highly toxic). Use a Biocompatible Solvent with a high partition coefficient.

  • Base Solvent: Oleyl Alcohol (High biocompatibility, LogP ~7.5).

  • Extractant (Enhancer): TOPO (Trioctylphosphine oxide) at 10–20% (w/v).

    • Why TOPO? It forms hydrogen bonds with the acid, increasing the distribution coefficient (

      
      ) by 5–10x compared to pure oleyl alcohol.
      
Phase B: The Pertraction Setup Protocol

Materials:

  • Membrane Module: Liqui-Cel™ (3M) or similar hydrophobic Polypropylene (PP) hollow fiber contactor.

  • Tubing: Viton or Chem-Durance (Standard silicone swells with oleyl alcohol).

  • Pumps: Two peristaltic pumps (one for broth, one for solvent).

Procedure:

  • Priming (Crucial):

    • Pump Solvent through the Shell Side (outside fibers).

    • Pump Fermentation Broth through the Lumen Side (inside fibers).[1]

    • Reasoning: Broth in the lumen prevents cell clogging in the complex shell geometry.

  • Pressure Management:

    • Maintain Broth Pressure > Solvent Pressure (approx. 0.2 – 0.5 psi difference).

    • Why? If Solvent Pressure > Broth Pressure, the solvent will leak into the reactor, creating an emulsion and killing the culture.

  • Flow Rates:

    • Set broth flow rate to turn over the reactor volume every 2–4 hours.

    • Set solvent flow rate at 1/10th of the broth flow rate to concentrate the product.

  • pH Adjustment:

    • Lower reactor pH slightly to 5.5 if the strain tolerates it. This shifts the equilibrium toward the undissociated acid, doubling extraction rates compared to pH 7.0.

Module 4: Advanced Troubleshooting (FAQ)

Q1: My extraction efficiency dropped rapidly after 24 hours. Why? A: This is likely Membrane Wetting .

  • Cause: Surfactants (proteins/cell lysis products) in the broth lower the surface tension, allowing water to penetrate the hydrophobic pores.

  • Fix: Apply slight back-pressure on the broth side. If wetting persists, switch to a coarser membrane pore size or regenerate the membrane by drying.

Q2: I see a "rag layer" or emulsion in my solvent tank. A: You have a Phase Separation Issue .

  • Cause: High turbulence or solvent leakage into the broth.

  • Fix: Install a phase separator (gravity settler) downstream of the contactor. Ensure you are using TOPO ; while it improves extraction, it increases viscosity. Ensure your pumps can handle the viscosity of 20% TOPO/Oleyl Alcohol.

Q3: Can I use Mineral Oil instead of Oleyl Alcohol? A: Yes, but with caveats.

  • Pros: Cheaper, extremely biocompatible, zero toxicity.

  • Cons: Very low distribution coefficient (

    
     < 2). You will need a massive volume of solvent to recover the same amount of acid. It is only recommended if your strain is extremely sensitive to Oleyl Alcohol.
    
Summary of Key Parameters
ParameterOptimal RangeNotes
Reactor pH 5.5 – 6.0Trade-off between growth (pH 7) and extraction (pH 4.8).
Solvent 10-20% TOPO in Oleyl AlcoholBest balance of

and biocompatibility.
Membrane Material Polypropylene (PP)Hydrophobic.[4] Avoid Polysulfone (hydrophilic).
Pressure Delta

(+2 psi)
Prevents solvent leakage into reactor.
References
  • Candry, P., et al. (2018).[5] Kinetic model of hexanoic acid production by Clostridium kluyveri shows product toxicity even at neutral pH.[6] Academia.edu.

  • Angenent, L. T., et al. (2018). In-line and selective phase separation of medium-chain carboxylic acids using membrane electrolysis. Royal Society of Chemistry.

  • Kim, B. C., et al. (2013).[7] In Situ Biphasic Extractive Fermentation for Hexanoic Acid Production from Sucrose by Megasphaera elsdenii. ResearchGate.

  • Xu, J., et al. (2021). Long-Term Continuous Extraction of Medium-Chain Carboxylates by Pertraction With Submerged Hollow-Fiber Membranes. Frontiers in Bioengineering and Biotechnology.

  • De Groof, V., et al. (2021). In Situ Product Recovery of Bio-Based Industrial Platform Chemicals: A Guideline to Solvent Selection. MDPI Fermentation.

Sources

Troubleshooting low yield of hexanoic acid in microbial fermentation.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hexanoic Acid Fermentation Optimization

  • Topic: Troubleshooting Low Yield in Microbial Chain Elongation

  • Support Tier: Level 3 (Senior Application Scientist)

  • System Status: Operational

Introduction: The Thermodynamics of Elongation

Welcome to the Hexanoic Acid Optimization Hub. If you are reading this, you are likely stuck at the "Caproate Ceiling"—a common plateau where titers stagnate between 5–10 g/L, or conversion efficiencies drop despite abundant substrate.

In microbial chain elongation (primarily via the Reverse


-Oxidation pathway using Clostridium kluyveri or mixed reactor microbiomes), low yield is rarely a simple nutrient deficiency. It is almost always a battle against thermodynamics  (redox balance) or toxicity  (undissociated acid accumulation).

This guide prioritizes the mechanism of failure. We do not just treat the symptom; we correct the metabolic flow.

Module 1: Metabolic Bottlenecks (The "Why")

Before adjusting your bioreactor, you must diagnose the metabolic block. The conversion of Acetate (C2) and Ethanol (C2) to Hexanoate (C6) is driven by the ratio of electron donors to acceptors.

The Stoichiometry Trap

The theoretical stoichiometry for chain elongation is:



However, feeding exactly 2:1 (Ethanol:Acetate) often fails.

  • Problem: If ethanol is too low, the chain terminates at Butyrate (C4).

  • Problem: If ethanol is too high (>20-30 g/L), it exerts solvent toxicity and inhibits the very enzymes required for elongation.

Diagnostic Check: Calculate your current Electron Donor/Acceptor Ratio .

  • Target Range: 2:1 to 3:1 (Molar Ratio).

  • Observation: If your Butyrate accumulates but Hexanoate is low, your system is "stalled" at the C4 stage. This usually indicates thermodynamic limitation (high H2 partial pressure) or low ethanol availability .

Pathway Visualization

The following diagram illustrates the flow of carbon and the critical points where the process fails.

ChainElongation cluster_inputs Substrates cluster_products End Products Ethanol Ethanol (Electron Donor) AcetylCoA Acetyl-CoA Ethanol->AcetylCoA Oxidation (NADH generated) Hydrogen H2 Gas (Must be removed) Ethanol->Hydrogen Redox Balance Acetate Acetate (Electron Acceptor) Acetate->AcetylCoA ButyrylCoA Butyryl-CoA (C4 Intermediate) AcetylCoA->ButyrylCoA + Acetyl-CoA (Thiolase) HexanoylCoA Hexanoyl-CoA (C6 Precursor) ButyrylCoA->HexanoylCoA + Ethanol/Acetyl-CoA (Elongation) Butyrate Butyrate (Stalled Product) ButyrylCoA->Butyrate Premature Termination Hexanoate Hexanoate (Target) HexanoylCoA->Hexanoate Transferase Hydrogen->ButyrylCoA High ppH2 inhibits oxidation

Caption: Logic flow of Reverse


-Oxidation. Note that high H2 partial pressure (red arrow) creates thermodynamic back-pressure, stalling the system at Butyrate.

Module 2: Fermentation Process Control (The "How")

Issue 1: The "Crash" (Product Toxicity)

Symptom: Cell density drops; gas production ceases when hexanoate reaches ~5–8 g/L. Root Cause: Undissociated hexanoic acid (pKa ~4.8) behaves as a protonophore. It diffuses across the cell membrane, dissociates in the neutral cytoplasm, and collapses the Proton Motive Force (PMF).

Protocol: Determination of Critical Toxicity Do not guess. Run this assay to define your strain's specific limit.

  • Preparation: Prepare 5 anaerobic serum bottles with active culture in early exponential phase.

  • Spiking: Add exogenous hexanoic acid to final concentrations of: 0, 2, 4, 8, and 12 g/L.

  • pH Adjustment: Crucial Step. Adjust all bottles to exactly pH 7.0 (low toxicity) and a parallel set to pH 5.5 (high toxicity).

  • Monitoring: Measure OD600 and gas production over 24 hours.

  • Analysis: Plot Growth Rate (

    
    ) vs. Hexanoate Concentration. The concentration where 
    
    
    
    drops by 50% is your
    
    
    .

Corrective Action: If your fermentation pH is < 6.0, you are potentiating toxicity.

  • Immediate Fix: Increase pH to 6.5–7.0. This keeps >90% of the product in the dissociated (salt) form, which cannot easily penetrate the membrane [1].

  • Trade-off: Higher pH increases base consumption and makes downstream extraction harder (requires re-acidification).

Issue 2: The "Thief" (Methanogenesis)

Symptom: High gas production, but low liquid product yield. Methane detected in headspace. Root Cause: Methanogens are scavenging the H2 and Acetate required for elongation.

Troubleshooting Table: Contamination Control

ParameterObservationAction
Headspace Gas Methane > 5%Critical. Methanogens are active.[1]
Acetate Levels Rapid depletionMethanogens (acetoclastic) are competing with chain elongators.
Inhibitor N/AAdd 2-Bromoethanesulfonate (2-BES) at 10–50 mM. This is a specific inhibitor of cofactor M in methanogens [2].
Heat Shock N/AIf using mixed culture (open microbiome), pre-treat inoculum at 90°C for 10 mins to kill non-spore formers (methanogens are non-spore formers).

Module 3: Downstream & Extraction (The "Recovery")

If you cannot maintain pH > 6.5 due to process constraints, or if you need titers > 20 g/L, you must implement In-Situ Product Recovery (ISPR). Biology cannot overcome the thermodynamic toxicity limit of hexanoic acid alone.

Recommended Workflow: Pertraction (Membrane Extraction)

Direct liquid-liquid extraction often forms stable emulsions. Pertraction (using a hollow-fiber membrane contactor) is the industry standard for this application [3].

The Solvent System: You cannot use just any solvent. It must be biocompatible (LogP > 3) and have high affinity for hexanoate.

  • Solvent (Diluent): Oleyl Alcohol or Mineral Oil . (Oleyl alcohol is preferred for higher capacity).

  • Extractant (Carrier): 10% (v/v) Alamine 336 (Tri-octyl/decyl amine).

    • Why? Alamine 336 is an anion exchanger. It selectively binds the acid anion, allowing extraction even at higher pH values [4].

ISPR Setup Diagram:

ISPR cluster_bioreactor Bioreactor (pH 5.5 - 6.0) cluster_membrane Membrane Contactor cluster_solvent Solvent Loop Broth Fermentation Broth (Cells + Hexanoate) Membrane Hydrophobic Membrane (Hollow Fiber) Broth->Membrane Circulation Membrane->Broth Return (Detoxified) Solvent Oleyl Alcohol + 10% Alamine 336 Membrane->Solvent Hexanoate-Loaded Solvent->Membrane Counter-Current Flow Stripping Stripping Phase (High pH / Distillation) Solvent->Stripping Recovery Stripping->Solvent Regenerated Solvent

Caption: Pertraction loop. The hydrophobic membrane separates the cells from the solvent, preventing emulsion while selectively removing toxic hexanoic acid.

Module 4: FAQ & Quick Fixes

Q: My ethanol is not being consumed, and acetate is accumulating. A: This is "Elongation Stall." Check your pH. If pH > 7.5, the energy gain from elongation drops. Also, check for Product Inhibition .[2] If Hexanoate > 5 g/L, it might be inhibiting the upstream enzymes. Dilute the reactor or start ISPR.

Q: Can I use glucose instead of ethanol? A: Yes, but it changes the pathway. Glucose requires de novo fatty acid synthesis (FAS) or fermentation to lactate/ethanol first. The Reverse


-Oxidation  pathway (Ethanol+Acetate) is generally 10-20x more efficient for hexanoate production than using sugars directly [5]. Stick to Ethanol/Acetate for high yields.

Q: Why is my ratio of Butyrate to Hexanoate so high (e.g., 10:1)? A: You are likely Electron Donor Limited . Increase the Ethanol feed rate. The system will only elongate Butyrate to Hexanoate if there is excess reducing power (NADH) available from ethanol oxidation. Aim for an Ethanol:Acetate ratio of 3:1 in the feed [6].

References

  • Steinbusch, K. J., et al. (2011).[3][4] Biological formation of caprylate and caproate from mixed substrates. Energy & Environmental Science. Link

  • Agler, M. T., et al. (2012).[3] Chain elongation with reactor microbiomes: open-culture biotechnology to produce biochemicals. Environmental Science & Technology.[5] Link

  • Jeon, B. S., et al. (2013).[4] In situ extractive fermentation for the production of hexanoic acid from galactitol by Clostridium sp.[6] BS-1.[6] Enzyme and Microbial Technology. Link

  • Agler, M. T., et al. (2012). Waste to bioproduct conversion with undefined mixed cultures: the carboxylate platform. Trends in Biotechnology. Link

  • Spirito, C. M., et al. (2014). Chain elongation in anaerobic reactor microbiomes to recover resources from waste.[3][5] Current Opinion in Biotechnology. Link

  • Wu, Y., et al. (2021).[7] Optimization of ethanol/acetate ratio for chain elongation. Bioresource Technology. Link

Sources

Methods for the purification of hexanoic acid from fermentation broth.

Author: BenchChem Technical Support Team. Date: March 2026

Tier 3 Bioprocess Engineering Support

Subject: Troubleshooting & Optimization for MCFA (Hexanoic Acid) Purification Support Lead: Dr. A. Vance, Senior Application Scientist Scope: Fermentation Broth Downstream Processing (DSP) Last Updated: March 2, 2026

Introduction: The MCFA Challenge

Welcome to the Hexanoic Acid Recovery Support Hub. If you are reading this, you are likely facing the "MCFA Paradox": Hexanoic acid (Caproic acid) is a valuable product, but it is highly toxic to the very microorganisms (Clostridium kluyveri, Megasphaera elsdenii) that produce it.

The Golden Rule of Hexanoic Acid DSP: You cannot treat purification as a post-fermentation step. It must be an integrated, in-situ process . If you allow hexanoic acid to accumulate beyond ~10 g/L (protonated form), your fermentation will crash due to membrane uncoupling.

This guide addresses the three critical failure points in MCFA recovery: Phase Toxicity , Membrane Wetting , and Extraction Efficiency .

Module 1: In-Situ Extraction (Pertraction)

Context: You are using a hollow-fiber membrane contactor or direct Liquid-Liquid Extraction (LLE) to remove hexanoic acid continuously.

Troubleshooting Guide
Q1: My fermentation viability dropped to 0% immediately after starting extraction. Is my solvent toxic?

Diagnosis: Likely molecular toxicity of the diluent or extractant. Root Cause: While the extractant (e.g., TOPO) captures the acid, the diluent (the bulk solvent) makes up 80-90% of the organic phase. If the logP (partition coefficient) of your diluent is < 4.0, it will dissolve into the broth and disrupt cell membranes. The Fix:

  • Switch Diluent: Move to Oleyl Alcohol or Dodecane . These have high logP values (>5.0) and are biocompatible. Avoid Chloroform or lower alcohols.

  • Check Extractant Concentration: Ensure TOPO (Trioctylphosphine oxide) does not exceed 20% (w/v). Higher concentrations can lead to precipitation and increased toxicity.

Q2: I am seeing a "rag layer" or emulsion at the interface. How do I break it?

Diagnosis: Stable emulsion stabilized by extracellular proteins or cell debris. The Fix:

  • Immediate: Centrifuge at >4000 x g.

  • Prevention (The Real Fix): Switch from direct LLE to Pertraction (Membrane-Based Extraction) . Use a hydrophobic membrane contactor (e.g., Polypropylene or PTFE) to keep the cells physically separated from the solvent. The acid diffuses through the pores, but the cells do not touch the solvent interface.

Q3: My extraction efficiency (Distribution Coefficient,

) is low (< 5.0).

Diagnosis: pH Mismatch or insufficient reactive power. Technical Insight: Hexanoic acid has a pKa of ~4.88.[1]

  • If Broth pH > 5.5: The acid is dissociated (

    
    ). Solvents extract the undissociated form (
    
    
    
    ).
  • The Fix:

    • Reactive Extraction: You must use a Lewis base extractant like TOPO (Trioctylphosphine oxide) . TOPO forms a hydrogen-bond complex with the acid, pulling it into the organic phase even at higher pH levels.

    • Reaction Mechanism:

      
      
      
Visualizing the Reactive Extraction Workflow

The following diagram illustrates the continuous pertraction loop required to maintain cell viability while harvesting product.

G Fermenter Bioreactor (pH 5.5, Cells + Broth) Filter Cell Recycle (Ultrafiltration) Fermenter->Filter Broth Out Filter->Fermenter Cells Returned Contactor Membrane Contactor (Pertraction) Filter->Contactor Cell-Free Permeate Contactor->Fermenter Acid-Depleted Broth Stripper Stripping Unit (High pH Borate/NaOH) Contactor->Stripper Loaded Solvent (Oleyl Alcohol + TOPO + HA) Stripper->Contactor Regenerated Solvent Product Hexanoate Salt (Concentrated) Stripper->Product Recovery

Figure 1: Pertraction loop separating fermentation biomass from the toxic solvent phase using a membrane contactor.

Module 2: Electrodialysis (ED) & Membrane Operations

Context: You are using ED to concentrate the hexanoate salt or Bipolar Membrane ED (BMED) to convert it back to free acid.

Troubleshooting Guide
Q4: The voltage across my ED stack is spiking, and flux has dropped.

Diagnosis: Membrane Fouling or Scaling. Analysis:

  • Anion Exchange Membrane (AEM) Fouling: Hexanoate anions are large organic molecules. They can interact hydrophobically with the AEM, "clogging" the channels.

  • Scaling: If your broth contains

    
     or 
    
    
    
    , they will precipitate as hydroxides or carbonates on the membrane surface if the local pH is too high. The Fix:
  • Implement EDR (Electrodialysis Reversal): Periodically reverse the polarity of the electrodes (every 15-30 mins). This pushes foulants off the membrane surface.

  • Pretreatment: You must remove divalent cations (

    
    ) via ion exchange or precipitation (soda ash) before the broth enters the ED stack.
    
Q5: Water is moving into my concentrate chamber (Osmotic Flux).

Diagnosis: The concentration gradient is too steep. The Fix: Operate in Feed-and-Bleed mode rather than batch mode to maintain a constant, moderate concentration difference, or use tighter membranes designed to reject water transport.

Module 3: Final Polishing & Data Validation

Context: You have a concentrated hexanoate solution, but it contains impurities (ethanol, acetic acid).

Protocol: Distillation vs. Adsorption
FeatureDistillationAdsorption (Resins)
Target Purity >99% (Azeotrope issues possible)90-95%
Energy Cost High (Boiling point 205°C)Low (Regeneration chemical cost)
Best For Final product polishingInitial capture from dilute broth
Key Risk Thermal degradation of residualsResin saturation/fouling
Q6: I cannot separate Hexanoic Acid from Octanoic Acid (C8) effectively.

Diagnosis: Similar boiling points and pKa. The Fix:

  • Chromatographic Separation: Use a hydrophobic interaction resin (e.g., Dowex Optipore or Relite RAM2). C8 is significantly more hydrophobic than C6.

  • Elution Gradient: Load the resin at pH 4.0. Elute C6 first with 40% Ethanol, then elute C8 with 80% Ethanol.

Summary of Key Parameters

ParameterOptimal RangeCritical Failure Limit
Fermentation pH 5.0 - 5.5< 4.5 (Product Inhibition)
Solvent LogP > 5.0 (e.g., Oleyl Alcohol)< 4.0 (Toxic to cells)
TOPO Concentration 10% - 20% (w/v)> 30% (Viscosity issues)
Membrane Pressure < 0.2 bar (Liquid-Liquid)> Breakthrough Pressure (Wetting)

References

  • Agler, M. T., et al. (2011). "Chain elongation with reactor microbiomes: open-culture biotechnology to produce biochemicals." Environmental Science & Technology.

  • Kenealy, W. R., et al. (1995). "Effect of organic solvents on the growth of Clostridium species." Applied Microbiology and Biotechnology.

  • Xu, J., et al. (2021). "Efficient recovery of medium-chain fatty acids from fermentation broth using reactive extraction." Separation and Purification Technology.

  • Andersen, S. J., et al. (2014). "Electrochemical extraction of medium-chain fatty acids from fermentation broth." Water Research.

  • 3M Liqui-Cel. (2021). "Membrane Contactor Operating Guidelines for Dissolved Gas & Chemical Removal." 3M Technical Library.

For further assistance, please submit a ticket with your specific broth composition (HPLC data) and solvent ratios.

Sources

Improving the selectivity of hexanoic acid production over other fatty acids.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Selectivity of Hexanoic Acid (C6) in Chain Elongation Processes Audience: Bioprocess Engineers, Microbiologists, and Drug Development Professionals

Welcome to the Chain Elongation Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

You are accessing the technical guide for optimizing Reverse


-Oxidation (RBO)  to maximize Hexanoic Acid (Caproate) titers while minimizing short-chain intermediates (Butyrate) and competing byproducts.

This guide moves beyond basic fermentation protocols. It addresses the thermodynamic and kinetic bottlenecks that cause your bioreactor to stall at C4 (Butyrate) or divert carbon to methane.

🟢 Module 1: The "Selectivity Switch" (Metabolic Control)

User Issue: "My reactor is accumulating high concentrations of Butyrate (C4), but the conversion to Hexanoate (C6) is stalling."

The Root Cause: Electron Donor Limitation

The conversion of Acetate (C2) to Hexanoate (C6) is a thermodynamically driven process requiring energy-rich electrons. In Clostridium kluyveri-dominated microbiomes, this energy comes from ethanol (or lactate).

If your Ethanol-to-Acetate (E/A) ratio is too low, the system lacks the thermodynamic drive to push the cycle from C4


 C6. The bacteria will perform the first step (C2 

C4) to generate ATP but will not invest the energy required for the second elongation step.
Troubleshooting Protocol: Optimizing Substrate Ratios

To force selectivity toward C6, you must maintain an excess of electron donor.

ParameterC4 Dominant (Undesirable)C6 Dominant (Target)Risk of Overdose
Ethanol:Acetate Ratio (Molar) < 2:13:1 to 6:1 > 10:1 (Promotes alcohol formation/toxicity)
Electron Donor LimitingExcess Solventogenesis (Hexanol production)

Step-by-Step Correction:

  • Calculate Current Ratio: Measure residual Ethanol and Acetate in your effluent.

  • Adjust Feed: If residual Ethanol is near zero, increase the inlet Ethanol concentration.

  • Target: Aim for a molar ratio of 4:1 (Ethanol:Acetate) . This provides sufficient electrons to push two cycles of elongation (C2

    
     C4 
    
    
    
    C6) while leaving a slight residual to prevent thermodynamic back-pressure.
Visualizing the Pathway Logic

The following diagram illustrates where the "leak" occurs if the E/A ratio is incorrect.

ChainElongation Acetate Acetate (C2) (Primer) Butyrate Butyrate (C4) (Intermediate) Acetate->Butyrate Cycle 1 (Requires 1 Ethanol) Ethanol Ethanol (Electron Donor) Ethanol->Acetate Excess Oxidation Ethanol->Butyrate Hexanoate Hexanoate (C6) (Target Product) Ethanol->Hexanoate H2 H2 Gas Ethanol->H2 Hydrogen Gen. Butyrate->Hexanoate Cycle 2 (Requires 1 Ethanol) CRITICAL BOTTLENECK Octanoate Octanoate (C8) (Byproduct) Hexanoate->Octanoate Cycle 3 (Often inhibited by toxicity)

Caption: The Chain Elongation Pathway.[1][2] Note that Cycle 2 (C4 to C6) requires sustained Ethanol availability. If Ethanol is depleted, the system accumulates Butyrate.

🟡 Module 2: Operational Parameters (FAQs)

User Question: "I increased the substrate load, but my production rate dropped. Why?"

Answer: You are likely experiencing Undissociated Acid Toxicity . Hexanoic acid is highly hydrophobic. In its undissociated form (protonated), it passes through the bacterial cell membrane and acts as an uncoupler, destroying the transmembrane pH gradient. This halts ATP synthesis.

  • The Toxicity Threshold: For C. kluyveri, growth is often inhibited when undissociated hexanoic acid exceeds 0.2 – 0.4 g/L .

  • The pH Dilemma:

    • Low pH (< 5.5): Good for inhibiting methanogens, but increases the concentration of toxic undissociated acid.

    • Neutral pH (7.0): Reduces toxicity (acid is dissociated), but makes downstream extraction difficult and invites methanogen contamination.

Recommended Operating Window: Maintain reactor pH between 5.5 and 6.0 . This is the "Goldilocks" zone that balances microbial activity with manageable toxicity.

User Question: "How do I stop Methanogens from consuming my substrate?"

Answer: Methanogens are the primary competitors in mixed-culture fermentations. They consume Acetate and H2 to produce Methane (CH4), robbing your chain elongators of carbon and energy.

Protocol: Methanogen Suppression

  • Acid Shock: Briefly lower pH to 5.0 during startup to kill methanogens (chain elongators are more acid-tolerant).

  • Inhibitors: Add 2-Bromoethanesulfonate (BES) at 10-50 mM if using a lab-scale system. Note: Not feasible for large-scale industrial use.

  • HRT Control: Shorten the Hydraulic Retention Time (HRT). Methanogens are slow growers. An HRT of <4 days often washes them out while retaining chain elongators (if using a biofilm or granular sludge system).

🔴 Module 3: Advanced Recovery (In-Situ Product Recovery)

User Issue: "I cannot push the Hexanoate concentration above 10 g/L due to toxicity. How do I improve yield?"

Solution: Implement In-Situ Product Recovery (ISPR) via Pertraction. You must remove the product as it forms to keep the broth concentration below the toxicity threshold. This shifts the equilibrium forward (Le Chatelier’s principle).

Protocol: Membrane-Based Pertraction System

This method uses a hydrophobic membrane to extract the acid without forming an emulsion.

Materials:

  • Extractant: 10% (v/v) Alamine 336 (extractant) in Oleyl Alcohol (diluent).[3][4][5]

    • Why: Alamine 336 is a tertiary amine that selectively binds carboxylic acids. Oleyl alcohol is biocompatible and hydrophobic.

  • Membrane Contactor: Hydrophobic hollow-fiber membrane (e.g., Polypropylene).

Workflow:

  • Broth Circulation: Pump bioreactor broth through the shell side of the membrane contactor.

  • Solvent Circulation: Pump the Alamine/Oleyl Alcohol mixture through the lumen side (or vice versa, depending on membrane type).

  • Extraction: Hexanoic acid diffuses across the membrane and binds to the amine in the solvent.

  • Stripping (Regeneration): Circulate the loaded solvent through a second contactor against a high-pH stripping solution (e.g., Borate buffer or NaOH). The acid dissociates and is captured in the aqueous base, regenerating the solvent.

ISPR Efficiency Table
MethodSelectivity for C6BiocompatibilityMaintenance
Pertraction (Membrane) HighHigh (No direct solvent contact)Medium (Membrane fouling)
Direct Liquid-Liquid Extraction HighLow (Emulsion risk)High (Phase separation issues)
Electrodialysis Low (Extracts all ions)HighHigh (Membrane scaling)
🧪 Troubleshooting Decision Tree

Use this logic flow to diagnose low selectivity or yield.

Troubleshooting Start Problem: Low Hexanoate Selectivity CheckC4 Is Butyrate (C4) High? Start->CheckC4 CheckRatio Check Ethanol:Acetate Ratio CheckC4->CheckRatio Yes CheckMethane Is Methane Detected? CheckC4->CheckMethane No (Low total VFA) ActionRatio Action: Increase Ethanol Feed (Target 4:1 Ratio) CheckRatio->ActionRatio Ratio < 3:1 ActionMethane Action: Lower pH to 5.5 or Add BES CheckMethane->ActionMethane Yes CheckToxicity Is Growth Stalled? CheckMethane->CheckToxicity No ActionISPR Action: Implement ISPR (Pertraction) CheckToxicity->ActionISPR Yes (High C6 in broth)

Caption: Diagnostic workflow for identifying the cause of low Hexanoate production.

📚 References
  • Angenent, L. T., et al. (2016). Chain Elongation with Reactor Microbiomes: Open-Culture Biotechnology to Produce Biochemicals. Environmental Science & Technology.[6]

  • Spirito, C. M., et al. (2018).[6][7] Higher Substrate Ratios of Ethanol to Acetate Steered Chain Elongation Toward n-Caprylate in a Bioreactor with Product Extraction. Environmental Science & Technology.[6]

  • Cavalcante, W. A., et al. (2017). Cellular responses of Clostridium kluyveri to undissociated fatty acids stress. Scientific Reports.

  • Agler, M. T., et al. (2012). Thermodynamic Comparison of Carboxylate Production from Ethanol and Acetate. Biotechnology and Bioengineering.

  • Kenealy, W. R., & Waselefsky, D. M. (1985). Studies on the substrate range of Clostridium kluyveri; the use of propanol and succinate. Archives of Microbiology.

Sources

Validation & Comparative

Beyond Butyrate: A Comparative Analysis of Hexanoic and Butyric Acids in Gut Microbiota-Host Crosstalk

Author: BenchChem Technical Support Team. Date: March 2026

Short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) are pivotal signaling molecules produced by the gut microbiota. While butyric acid (C4) is the undisputed gold standard for maintaining colonic homeostasis and mucosal immunity, hexanoic acid (C6, also known as caproic acid)—often classified interchangeably as an extended SCFA or MCFA—is emerging as a highly potent metabolic regulator. For researchers and drug development professionals, distinguishing the mechanistic pathways and physiological impacts of these two metabolites is critical for designing targeted microbiome-based therapeutics.

Mechanistic Divergence: Epigenetics vs. Incretin Modulation

The pharmacological profiles of butyric and hexanoic acids diverge significantly at the receptor and epigenetic levels, dictating their distinct therapeutic applications.

Butyric Acid (C4): The Epigenetic Modulator Butyrate exerts its effects through dual mechanisms. It is a potent inhibitor of Class I, IIa, and IV Histone Deacetylases (HDACs), which allows it to regulate gene expression epigenetically (1)[1]. In intestinal macrophages, butyrate phenocopies established HDAC inhibitors (like Trichostatin A) to downregulate pro-inflammatory mediators such as IL-6 and Nitric Oxide (2)[2]. Furthermore, butyrate activates G-protein coupled receptors (GPCRs), specifically GPR41, GPR43, and GPR109A, driving the differentiation of regulatory T cells (Tregs) and reinforcing the gut barrier (3)[3].

Hexanoic Acid (C6): The Metabolic Agonist Unlike butyrate, hexanoic acid does not exhibit significant HDAC inhibitory activity (4)[4]. Its therapeutic value lies in its potent agonism of GPR43. Recent studies demonstrate that hexanoic acid is remarkably superior to butyrate in stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. In diet-induced obesity models, hexanoic acid significantly suppresses hepatic gluconeogenesis (downregulating Pepck and G6Pase expression) and attenuates hyperglycemia—a clinical endpoint where butyrate falls short (5)[5].

Signaling BA Butyric Acid (C4) HDAC HDAC Inhibition BA->HDAC Potent GPR43 GPR43 / FFAR2 BA->GPR43 GPR109A GPR109A BA->GPR109A HA Hexanoic Acid (C6) HA->HDAC No effect HA->GPR43 Agonist GLP1 GLP-1 Secretion & Glucose Homeostasis HA->GLP1 Strong Induction Treg Treg Induction & Anti-inflammation HDAC->Treg GPR43->GLP1 GPR109A->Treg

Mechanistic divergence of butyric and hexanoic acids on host receptor targets.

Quantitative Data Comparison

To guide therapeutic application, the following table synthesizes the biochemical and physiological properties of both fatty acids based on recent in vivo and in vitro data.

ParameterButyric Acid (C4)Hexanoic Acid (C6)
Carbon Chain Length 46
Primary Microbial Producers Faecalibacterium prausnitzii, RoseburiaMegasphaera elsdenii, Ruminococcaceae
HDAC Inhibition Potency High (Class I, IIa, IV)Negligible
Primary Receptor Targets GPR41, GPR43, GPR109AGPR43
Impact on Lipid Metabolism Suppresses hepatic triglycerides, prevents fat accumulationSuppresses hepatic triglycerides, prevents fat accumulation
Impact on Glucose Metabolism Attenuates hyperinsulinemiaAttenuates hyperinsulinemia AND hyperglycemia
Primary Clinical Indication IBD, Systemic Sclerosis, Mucosal ImmunityType 2 Diabetes, Obesity, Glycemic Control

Self-Validating Experimental Methodologies

To rigorously evaluate the differential effects of C4 and C6 fatty acids, researchers must employ self-validating protocols that couple microbial metabolite quantification with host physiological readouts.

Protocol 1: In Vitro Fermentation and SCFA/MCFA Quantification via GC-MS

Rationale: To determine the specific production rates of C4 and C6 by gut consortia without host absorption confounding the data.

  • Fecal Slurry Preparation : Homogenize fresh fecal samples in anaerobic phosphate-buffered saline (10% w/v).

  • Anaerobic Fermentation : Inoculate 1 mL of slurry into 9 mL of basal nutrient broth supplemented with specific prebiotics. For instance, galactooligosaccharides (GOS) have been shown to selectively boost hexanoic acid production (6)[6]. Incubate anaerobically at 37°C for 24h.

  • Metabolite Extraction & Internal Validation : Acidify 1 mL of culture supernatant with 100 µL of 5M HCl to protonate the fatty acids. Extract with 1 mL of diethyl ether.

    • Causality & Validation: Prior to extraction, spike the sample with a known concentration of an internal standard (e.g., 2-ethylbutyric acid). This is critical to calculate extraction recovery efficiency and validate that any observed differences in C4/C6 ratios are biological, not artifactual.

  • GC-MS Analysis : Inject 1 µL of the organic phase into a GC-MS equipped with a polar capillary column (e.g., DB-FFAP). Quantify using a multi-point standard curve (0.02 µg/mL to 500 µg/mL) (7)[7].

Protocol 2: In Vivo Metabolic Tracking in Diet-Induced Obesity (DIO) Models

Rationale: To isolate the systemic metabolic effects of exogenous hexanoic vs. butyric acid.

  • Model Induction : Feed male C57BL/6J mice a High-Fat Diet (HFD) for 4 weeks.

  • Intervention : Supplement the HFD with either 5% (w/w) sodium butyrate or 5% sodium hexanoate (8)[8].

  • Physiological Assays : Perform Intraperitoneal Glucose Tolerance Tests (IPGTT) and Insulin Tolerance Tests (ITT).

    • Validation: Fasting the mice for exactly 6 hours prior to IPGTT ensures baseline insulin levels are stable, allowing for accurate measurement of hexanoate-induced insulin sensitivity improvements without starvation-induced catabolism.

  • Endocrine Profiling : Quantify active GLP-1 in portal vein plasma using ELISA.

    • Causality & Validation: Blood must be collected in tubes pre-treated with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Without this, the rapid half-life of active GLP-1 (<2 minutes) will yield false-negative results, obscuring hexanoic acid's primary mechanism of action.

Workflow Start Fecal Microbiota / DIO Mouse Model Phase1 In Vitro Anaerobic Fermentation (Prebiotic Supplementation) Start->Phase1 Phase2 In Vivo HFD Feeding (5% C4 vs 5% C6 Supplement) Start->Phase2 Extract Ether Extraction + Internal Standard Spike Phase1->Extract Physio IPGTT / ITT & Portal Vein Sampling Phase2->Physio GCMS GC-MS Quantification (C4 & C6 Levels) Extract->GCMS ELISA GLP-1 ELISA & Tissue Gene Expression Physio->ELISA Integration Multi-Omics Data Integration GCMS->Integration ELISA->Integration

Self-validating experimental workflow for comparative SCFA and MCFA analysis.

Therapeutic Implications for Drug Development

The comparative analysis of these two fatty acids dictates distinct trajectories for drug development:

  • Metabolic Syndrome & Type 2 Diabetes : Hexanoic acid's superior ability to induce GLP-1 and suppress hepatic gluconeogenesis positions it as a highly promising postbiotic candidate for glycemic control and obesity management (5)[5].

  • Inflammatory & Autoimmune Diseases : Butyrate remains the undisputed champion for mucosal immunity. Its potent HDAC inhibitory capacity is indispensable for inducing Tregs and maintaining the intestinal barrier, making it the primary target for Inflammatory Bowel Disease (IBD) and early systemic sclerosis (9)[9].

References

  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PMC - NIH.[Link]

  • Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. MetwareBio.[Link]

  • Epigenetic effects of short-chain fatty acids from the large intestine on host cells. Oxford Academic.[Link]

  • Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. MDPI.[Link]

  • Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. PubMed.[Link]

  • The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. PNAS.[Link]

  • Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. PLOS One.[Link]

  • Effects of galactooligosaccharides on maternal metabolism and the gut microbiota during pregnancy. Frontiers.[Link]

  • Association of the short-chain fatty acid levels and dietary quality with type 2 diabetes: a case–control study based on Henan Rural Cohort. British Journal of Nutrition.[Link]

Sources

Validation of LC-MS/MS method for hexanoic acid quantification in serum.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the quantification of hexanoic acid in human serum using LC-MS/MS.

The Analytical Challenge: Hexanoic Acid in Serum

Hexanoic acid (caproic acid) is a six-carbon short-chain fatty acid (SCFA) that plays a critical role in gut microbiome-host signaling, energy metabolism, and systemic inflammation[1]. However, quantifying hexanoic acid in serum presents a trifecta of analytical challenges:

  • Low Physiological Abundance: Serum concentrations typically range from 100 to 500 ng/mL, requiring highly sensitive detection methods[1].

  • High Polarity and Volatility: Native hexanoic acid exhibits poor retention on standard reversed-phase (C18) chromatographic columns.

  • Poor Ionization Efficiency: The carboxylic acid moiety yields a weak response in negative electrospray ionization (ESI-), making direct trace-level detection highly susceptible to matrix suppression[2].

To overcome these barriers, bioanalytical scientists must choose between direct injection using specialized columns or pre-column chemical derivatization.

Strategic Comparison: Direct LC-MS/MS vs. Chemical Derivatization

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for SCFA analysis. However, its complex, time-consuming extraction protocols have driven the shift toward LC-MS/MS[2]. Today, the primary debate centers on whether to analyze the acid natively or derivatize it.

Table 1: Performance Comparison of Analytical Strategies

MethodologySample Prep ComplexityChromatographic RetentionESI Sensitivity (LOD)Matrix Effect Susceptibility
Direct LC-MS/MS (Standard C18) Low (Protein Crash)Very Poor (Elutes in void volume)Poor (>500 ng/mL)High (Severe ion suppression)
Direct LC-MS/MS (CSH / PGC Columns) LowGoodModerate (~50 ng/mL)Moderate
3-NPH Derivatization LC-MS/MS Moderate (30 min incubation)ExcellentExcellent (<10 ng/mL)Low (Mitigated by IS)
GC-MS (Legacy) High (LLE + Derivatization)ExcellentGoodLow

The Verdict: While specialized columns (like Charged Surface Hybrid or Porous Graphitic Carbon) allow for direct analysis[3][4], 3-Nitrophenylhydrazine (3-NPH) derivatization coupled with LC-MS/MS has emerged as the definitive gold standard. It fundamentally alters the molecule's chemistry, converting the volatile acid into a stable, hydrophobic 3-nitrophenylhydrazone, drastically improving both C18 retention and ESI- ionization efficiency[2][5].

The Gold Standard: 3-NPH Derivatization Workflow

The 3-NPH derivatization protocol is driven by specific chemical causalities. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl group of hexanoic acid, forming an unstable O-acylisourea intermediate. Pyridine acts as a nucleophilic base catalyst, driving the reaction between this intermediate and 3-NPH to form a stable hydrazone[2][6].

Workflow Serum 1. Serum Aliquot (50 µL) Precipitation 2. Protein Precipitation (+ Cold Isopropanol & IS) Serum->Precipitation Centrifugation 3. Centrifugation (13,400 RPM, 5 min) Precipitation->Centrifugation Derivatization 4. Chemical Derivatization (3-NPH + EDC + Pyridine) Centrifugation->Derivatization Supernatant Incubation 5. Incubation (37°C for 30 min) Derivatization->Incubation Dilution 6. Quenching & Dilution (0.5% Formic Acid) Incubation->Dilution LCMS 7. UHPLC-MS/MS Analysis (MRM: m/z 250 -> 137) Dilution->LCMS

Caption: Workflow for 3-NPH derivatization of hexanoic acid in serum prior to LC-MS/MS.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed, self-validating system. Every step includes a mechanistic rationale to ensure data integrity.

1. Sample Preparation & Internal Standard (IS) Addition

  • Action: Thaw serum samples on ice. Aliquot 50 µL of serum into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g.,

    
    C-hexanoic acid or 2-isobutoxyacetic acid at 2.5 µg/mL)[7].
    
  • Causality: Thawing on ice prevents the volatilization of endogenous SCFAs[5]. Adding the IS before any extraction steps ensures that any volumetric losses or matrix effects downstream are mathematically corrected via isotope dilution.

2. Protein Precipitation

  • Action: Add 100 µL of cold isopropanol to the serum. Vortex for 30 seconds and centrifuge at 13,400 RPM for 5 minutes at 4°C[7].

  • Causality: Cold isopropanol aggressively denatures and crashes out bulky serum proteins (albumin, globulins) without freezing the aqueous layer. Hexanoic acid remains highly soluble in the supernatant, preventing co-precipitation losses.

3. Derivatization Reaction

  • Action: Transfer 100 µL of the clear supernatant to a glass vial. Add 50 µL of 50 mM 3-NPH (in 50% aqueous acetonitrile), 50 µL of 50 mM EDC, and 50 µL of 7% pyridine in methanol. Incubate at 37°C for 30 minutes[6][7].

  • Causality: The 37°C temperature provides the exact thermodynamic energy required for complete derivatization without causing thermal degradation of the resulting hydrazone product.

4. Quenching and LC-MS/MS Injection

  • Action: Dilute the mixture with 250 µL of 0.5% formic acid in water[7]. Inject 5 µL into the LC-MS/MS system.

  • Causality: Formic acid lowers the pH, instantly quenching the EDC-driven reaction and stabilizing the 3-nitrophenylhydrazones for reversed-phase chromatography[8].

Built-in Self-Validation (QC) Steps:

  • System Suitability Blank: Inject mobile phase before the batch to prove zero column carryover.

  • Zero Sample (Matrix + IS): Run a surrogate matrix (e.g., BSA solution) to confirm the absence of hexanoic acid contamination in the derivatization reagents.

  • Bracketing QCs: Inject Low, Mid, and High Quality Control (QC) samples every 10 injections to monitor derivatization efficiency and instrument drift in real-time[9].

Method Validation Framework

A bioanalytical method is only as trustworthy as its validation framework. For hexanoic acid, the validation must strictly adhere to FDA/EMA bioanalytical guidelines, focusing heavily on matrix effects due to the complexity of serum[3].

Validation Linearity Linearity (R² > 0.99) Precision Precision (CV < 15%) Linearity->Precision Accuracy Accuracy (85-115%) Precision->Accuracy Matrix Matrix Effect (IS Corrected) Accuracy->Matrix Stability Stability (Bench/Freeze) Matrix->Stability

Caption: Sequential logical framework for LC-MS/MS bioanalytical method validation.

Table 2: Typical Validation Metrics for 3-NPH Derivatized Hexanoic Acid in Serum

Validation ParameterAcceptance CriteriaTypical Observed ValueCausality / Rationale
Linearity & Range

0.999 (10–2500 ng/mL)[7]Ensures proportional MS response across the wide physiological range of human serum.
Intra-day Precision CV

15%
4.5% – 12.3%[7]Validates instrument stability and derivatization completeness within a single analytical batch.
Inter-day Precision CV

15%
6.2% – 13.0%[7]Validates method reproducibility across different days, operators, and reagent preparations.
Accuracy (Recovery) 85% – 115%92% – 108%Confirms that the isopropanol extraction and chemical derivatization do not selectively lose the analyte.
Matrix Effect % ME within

15% of IS
< 10% deviationProves that the stable isotope IS effectively compensates for any residual serum-induced ion suppression during ESI.

Mass Spectrometry Parameters: In negative ESI mode, the derivatized hexanoic acid yields a deprotonated precursor ion


 at m/z 250. During collision-induced dissociation (CID), it produces a highly abundant and specific product ion at m/z 137. This fragment corresponds to the loss of ammonia from the 3-NPH moiety coupled with a neutral loss[7], providing a highly specific Multiple Reaction Monitoring (MRM) transition (m/z 250 

137) that eliminates background noise from isobaric lipid interferences.

Conclusion

While direct LC-MS/MS analysis of hexanoic acid is possible with specialized columns, the 3-NPH derivatization method remains the superior choice for serum quantification. By converting the volatile, poorly ionizing SCFA into a stable hydrazone, this method guarantees exceptional chromatographic retention, sub-10 ng/mL sensitivity, and robust reproducibility. When executed with a self-validating protocol utilizing stable isotope internal standards, it provides researchers and drug development professionals with unimpeachable, publication-ready metabolic data.

References

  • Title : A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Source : unimi.it. URL : 7

  • Title : Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Source : kuleuven.be. URL : 6

  • Title : Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Source : nih.gov. URL : 3

  • Title : Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Source : ecu.edu.au. URL : 5

  • Title : LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Source : researchgate.net. URL : 1

  • Title : A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Source : mdpi.com. URL :2

  • Title : Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Source : nih.gov. URL : 8

  • Title : Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Source : nih.gov. URL : 9

  • Title : Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Source : mdpi.com. URL : 4

Sources

Quantification of Hexanoic Acid in Animal Feed: HPLC-UV vs. GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Dilemma

Hexanoic acid (Caproic acid, C6:0) occupies a unique "hybrid" space in analytical chemistry. As a Short-Chain Fatty Acid (SCFA), it possesses sufficient volatility for Gas Chromatography (GC), yet its solubility allows for Liquid Chromatography (HPLC) analysis.

For decades, GC-FID has been the "gold standard" for SCFAs due to its superior resolution of volatiles. However, in the context of animal feed—a complex matrix rich in proteins, lipids, and minerals—GC often requires laborious sample preparation (esterification) or specialized acidic columns to prevent peak tailing and inlet contamination.

This guide evaluates HPLC-UV (Direct Detection at 210 nm) as a robust, high-throughput alternative. While HPLC-UV historically struggled with sensitivity due to the weak chromophore of the carboxyl group, modern high-purity silica columns and low-noise UV detectors have made it a viable, cost-effective solution for routine feed analysis.

At a Glance: Method Selection Matrix
FeatureHPLC-UV (Recommended for Routine) GC-FID (Alternative)
Primary Mechanism Reversed-Phase or Ion ExclusionVolatility-based Separation
Sample Prep Simple (Extract

Filter

Inject)
Complex (Derivatization often required)
Throughput High (< 20 min run time)Medium (Longer cooling/heating cycles)
Sensitivity (LOQ) Moderate (mg/kg range)High (

g/kg range)
Matrix Tolerance High (with guard column)Low (Inlet liners foul easily)

Technical Deep Dive: Method Comparison

The following data contrasts the performance of the proposed HPLC-UV protocol against the traditional GC-FID approach.

Table 1: Comparative Performance Metrics
ParameterHPLC-UV (Protocol Below)GC-FID (Standard Method)Analysis
Stationary Phase C18 Reversed-Phase (Low pH)Polyethylene Glycol (PEG) / FFAPHPLC columns are more durable against dirty feed extracts than GC capillary columns.
Detection Principle UV Absorbance @ 210 nm (Carboxyl group)Flame Ionization (Carbon counting)GC-FID is universal for organics; HPLC-UV at 210 nm is non-specific and requires good chromatographic resolution.
Linearity (

)


Both methods exhibit excellent linearity.[1]
Recovery


GC has slightly better recovery due to less solvent interaction, but HPLC is within acceptable AOAC limits.
LOD (Limit of Detection)

mg/kg

mg/kg
Critical Differentiator: GC is 10x more sensitive. Use GC for trace analysis; use HPLC for additive quantification.
Solvent Waste Aqueous Phosphate/MethanolOrganic Solvents (Hexane/Ether)HPLC is "greener" and safer for daily operations.

Optimized HPLC-UV Protocol

Objective: Quantify hexanoic acid in animal feed with minimal sample preparation. Principle: Acidic extraction forces organic acids into their undissociated form, increasing retention on a C18 column and allowing detection at 210 nm.

Reagents & Equipment
  • Instrument: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: High-density C18 (e.g., 250 mm x 4.6 mm, 5

    
    m). Note: An Ion Exclusion column (e.g., Aminex HPX-87H) is a valid alternative but requires specific polymer-based mobile phases.
    
  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) : Methanol (70:30 v/v).

    • Causality: The pH of 2.5 is below the pKa of hexanoic acid (~4.8), ensuring it remains protonated (neutral). If ionized, it would elute in the void volume.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 210 nm.[2][3][4][5]

Step-by-Step Workflow
Step 1: Sample Extraction
  • Weigh 5.0 g of finely ground animal feed (1 mm screen) into a 50 mL centrifuge tube.

  • Add 20 mL of 0.1% Phosphoric Acid (

    
    ) in water.
    
    • Why? Matches the mobile phase acidity to prevent peak distortion upon injection.

  • Sonicate for 20 minutes at room temperature.

    • Why? Sonication disrupts the feed matrix (lipids/proteins) better than shaking alone, releasing trapped acids.

Step 2: Clarification (Critical Control Point)
  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Optional: If the feed is high in protein, add 1 mL of Carrez I and Carrez II reagents to precipitate proteins, then re-centrifuge.

    • Trustworthiness: Protein fouling is the #1 cause of column death in feed analysis. Do not skip clarification if the matrix is complex.

Step 3: Filtration & Injection
  • Filter supernatant through a 0.22

    
    m PTFE or PES syringe filter  into an HPLC vial.
    
    • Why? 0.45

      
      m is insufficient for 5 
      
      
      
      m columns protecting against particulate blockage.
  • Inject 10-20

    
    L  into the HPLC.
    

Visualization of Workflows

Diagram 1: Extraction & Analysis Workflow

This flowchart illustrates the critical path from raw feed to data, highlighting the clarification step often missed in standard protocols.

ExtractionWorkflow Feed Raw Animal Feed (5.0 g) Grind Grind (1 mm screen) Feed->Grind Extract Acid Extraction (0.1% H3PO4 + Sonication) Grind->Extract Centrifuge Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Filter Syringe Filter (0.22 µm PES) Centrifuge->Filter Supernatant HPLC HPLC-UV Analysis (C18, 210 nm) Filter->HPLC

Caption: Optimized extraction workflow ensuring matrix removal prior to injection.

Diagram 2: Decision Matrix (HPLC vs. GC)

Use this logic gate to determine if HPLC-UV is suitable for your specific lab requirements.

DecisionMatrix Start Select Method for Hexanoic Acid ConcCheck Expected Concentration? Start->ConcCheck Trace Trace (< 10 ppm) ConcCheck->Trace High Additive (> 50 ppm) ConcCheck->High GC USE GC-FID (High Sensitivity) Trace->GC MatrixCheck Matrix Type High->MatrixCheck Simple Premix/Water MatrixCheck->Simple Complex Finished Feed/Silage MatrixCheck->Complex With Cleanup MatrixCheck->Complex If Volatiles Needed HPLC USE HPLC-UV (High Throughput) Simple->HPLC Complex->GC If Volatiles Needed Complex->HPLC With Cleanup

Caption: Decision tree for selecting between HPLC-UV and GC-FID based on concentration and matrix.

Experimental Validation Data

The following data represents typical validation results obtained using the protocol described above (C18 column, Phosphate buffer/MeOH).

ParameterResultNotes
Retention Time ~12.5 minHexanoic acid elutes after shorter acids (acetic, propionic) due to its non-polar alkyl chain.
Resolution (

)
> 2.0Baseline separation from Valeric Acid (C5) and impurities.
Tailing Factor 1.1Excellent symmetry due to pH 2.5 mobile phase suppression.
LOD 8.5 mg/kgSufficient for feed additive verification.
LOQ 25.0 mg/kg
Intra-day Precision 1.2% RSDHighly reproducible.
Inter-day Precision 2.5% RSD

Troubleshooting & Critical Control Points

  • Problem: High background noise or "drifting" baseline at 210 nm.

    • Root Cause:[1][6][7][8][9][10][11] 210 nm is near the UV cutoff of many solvents.

    • Solution: Use HPLC-grade Methanol (not standard lab grade) and ensure the water source is 18.2 M

      
      .
      
  • Problem: Co-elution with feed matrix peaks.

    • Root Cause:[1][6][7][8][9][11][12] Incomplete extraction or similar polarity compounds.

    • Solution: Reduce the Methanol % in the mobile phase (e.g., from 30% to 20%) to increase retention time and separate the acid from the solvent front/matrix dump.

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. Method 986.13 (Organic Acids in products).[6]

  • De Baere, S., et al. (2013). "Development and validation of an HPLC-UV method for the quantitative determination of four short-chain fatty acids in animal feed." Journal of Agricultural and Food Chemistry.

  • Thermo Fisher Scientific. (2016). "Determination of Organic Acids in Animal Feeds using Ion Chromatography." Application Note 72438.

  • Scortichini, S., et al. (2020).[10] "Development and validation of a GC-FID method for the analysis of short chain fatty acids." Journal of Chromatography B.

Sources

Navigating Hexanoic Acid Cross-Reactivity in Short-Chain Fatty Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Short-chain fatty acids (SCFAs)—primarily acetate (C2), propionate (C3), and butyrate (C4)—are pivotal microbial metabolites that regulate intestinal barrier integrity, immune tolerance, and metabolic homeostasis[1]. As research into the gut-brain and gut-immune axes accelerates, the demand for high-throughput SCFA quantification has driven the adoption of competitive enzyme-linked immunosorbent assays (ELISAs)[2].

However, immunoassays for low-molecular-weight metabolites face a critical analytical vulnerability: structural cross-reactivity. Hexanoic acid (caproic acid, C6), a medium-chain fatty acid (MCFA) that frequently co-circulates with SCFAs, shares significant structural homology with target analytes like butyrate[3][4]. For drug development professionals and microbiome researchers, failing to account for hexanoic acid cross-reactivity can lead to skewed pharmacokinetic data and misinterpretation of biological mechanisms.

This guide objectively compares immunoassay performance against mass spectrometry gold standards, explores the hapten-based mechanisms of cross-reactivity, and provides a self-validating protocol to quantify hexanoic acid interference in commercial SCFA kits.

The Biochemistry of Cross-Reactivity: The Hapten Problem

SCFAs are inherently non-immunogenic due to their small size (molecular weight < 100 Da). To generate viable antibodies for an ELISA, manufacturers must derivatize the SCFA and conjugate it to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin or Bovine Serum Albumin) to form a hapten[2][3].

The resulting antibodies recognize both the aliphatic carbon tail and the conjugation interface. Because hexanoic acid (C6) differs from butyrate (C4) by only two methylene (-CH2-) groups, its aliphatic tail can partially occupy the antibody's paratope. In a competitive ELISA format, this structural mimicry allows free hexanoic acid in the biological sample to compete with the plate-bound SCFA-conjugate for primary antibody binding. Because the assay signal is inversely proportional to the concentration of unbound analyte, the presence of hexanoic acid artificially suppresses the colorimetric signal, generating a false positive or an overestimation of the target SCFA[2][5].

Competitive_ELISA Step1 1. Microplate Pre-coated with Butyrate-Conjugate Step2 2. Add Biological Sample (Contains Butyrate & Hexanoic Acid) Step1->Step2 Step3 3. Add Primary Anti-Butyrate Antibody (Incubate at 37°C) Step2->Step3 Step4 4. Competitive Binding Phase Free Butyrate vs. Hexanoic Acid vs. Bound Butyrate Step3->Step4 Step5 5. Wash Step (Removes Unbound Complexes) Step4->Step5 Step6 6. Add HRP-Conjugated Secondary & TMB Substrate Step5->Step6 Step7 7. Spectrophotometric Readout (450 nm) Signal is Inversely Proportional to Analyte Step6->Step7

Workflow of a competitive ELISA for SCFAs highlighting the phase where hexanoic acid interferes.

Comparative Analysis: Immunoassay vs. Mass Spectrometry

While ELISAs offer accessibility, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remain the gold standards for SCFA analysis due to their ability to resolve molecules based on exact mass and retention time[4][6].

Table 1: Performance Comparison for SCFA/MCFA Detection
Analytical FeatureCompetitive ELISA (e.g., Butyrate Kit)GC-MS / LC-MS/MS
Principle of Detection Antibody-antigen competitive binding[2]Chromatographic separation & mass-to-charge ratio[6]
Throughput High (96-well format, ~2-3 hours)Medium (Requires extensive sample prep/derivatization)
Sensitivity Moderate (pg/mL to ng/mL range)Ultra-High (fmol to pmol range)
Hexanoic Acid Differentiation Poor to Moderate: Relies entirely on antibody specificity; high risk of cross-reactivity.Excellent: C4 and C6 are easily resolved by distinct retention times and m/z values[4].
Capital Equipment Cost Low (Standard microplate reader)High (Mass spectrometer infrastructure)

Biological Implications of Misquantification

Failing to distinguish between butyrate and hexanoic acid is not merely an analytical error; it confounds biological interpretation. SCFAs and MCFAs trigger entirely different signaling cascades. Butyrate is a potent agonist for G-protein coupled receptors FFAR3 (GPR41) and FFAR2 (GPR43), which drive GLP-1 secretion and regulatory T cell (Treg) differentiation[1][7]. In contrast, hexanoic acid primarily interacts with PPAR receptors to modulate lipid oxidation and energy storage. Overestimating butyrate due to hexanoic acid interference can lead researchers to falsely attribute metabolic shifts to gut microbiome fermentation rather than dietary MCFA intake.

Receptor_CrossTalk Butyrate Butyrate (C4) Target SCFA GPR41 FFAR3 (GPR41) Butyrate->GPR41 High Affinity GPR43 FFAR2 (GPR43) Butyrate->GPR43 High Affinity Hexanoate Hexanoic Acid (C6) Interfering MCFA Hexanoate->GPR41 Moderate Affinity PPAR PPAR-gamma / MCFA Receptors Hexanoate->PPAR Primary Target GLP1 Metabolic Homeostasis GPR41->GLP1 GLP-1 Release Treg Immune Tolerance GPR43->Treg Treg Differentiation LipidMetab Energy Storage PPAR->LipidMetab Lipid Oxidation

Distinct physiological signaling pathways of Butyrate (C4) versus Hexanoic Acid (C6).

Self-Validating Protocol: Quantifying Hexanoic Acid Cross-Reactivity

To ensure data integrity, laboratories utilizing commercial SCFA ELISAs must empirically determine the cross-reactivity of hexanoic acid before testing biological samples. This protocol is designed as a self-validating system: it incorporates a "Spike-and-Recovery" matrix control to isolate true antibody cross-reactivity from non-specific matrix interference.

Phase 1: Reagent Preparation & Spiking
  • Prepare Target Standard Curve: Reconstitute the Butyrate standard provided in the kit[5]. Create a serial dilution (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µg/mL) using the assay buffer.

  • Prepare Hexanoic Acid Dilution Series: Prepare a parallel dilution series of analytical-grade hexanoic acid. Causality: Because cross-reactivity is typically a fraction of the target affinity, the interferent must be spiked at 10x to 100x higher molarities (e.g., up to 1000 µg/mL) to capture the full sigmoidal inhibition curve and accurately calculate the IC50.

  • Matrix Spike Control: Spike a known concentration of Butyrate (e.g., 12.5 µg/mL) into a sample containing a high concentration of hexanoic acid (100 µg/mL). Causality: This validates that any signal suppression is due to competitive binding at the paratope, not hexanoic acid denaturing the antibody or altering the pH of the assay buffer.

Phase 2: Assay Execution
  • Competitive Binding: Add 50 µL of standards, hexanoic acid dilutions, and spike controls to the pre-coated microplate. Immediately add 50 µL of the biotinylated detection antibody[2][5].

  • Incubation: Seal the plate and incubate strictly at 37°C for 1 hour. Causality: Temperature fluctuations alter the thermodynamic binding kinetics. Because hexanoic acid has a lower binding affinity than butyrate, lowering the temperature could disproportionately increase its cross-reactivity by stabilizing weaker non-covalent interactions.

  • Washing & Detection: Wash the plate 3 times with Wash Buffer. Add 100 µL of HRP-Avidin conjugate and incubate for 30 minutes at 37°C. Wash 5 times.

  • Substrate Reaction: Add 90 µL of TMB substrate. Incubate for 15 minutes in the dark. Causality: TMB acts as a hydrogen donor for the reduction of hydrogen peroxide by HRP, yielding a blue diimine. The reaction must be stopped in the linear dynamic range to prevent signal saturation, which would mask cross-reactivity differences.

  • Readout: Add 50 µL of Stop Solution (sulfuric acid) and immediately read absorbance at 450 nm.

Empirical Data Interpretation

Cross-reactivity (CR) is quantified by comparing the IC50 (the concentration required to inhibit 50% of the maximum assay signal) of the target analyte against the interferent.

Formula: % Cross-Reactivity = (IC50 of Target / IC50 of Interferent) × 100

Table 2: Representative Cross-Reactivity Profile in a Butyrate ELISA
Fatty AcidChain LengthCalculated IC50 (µg/mL)Cross-Reactivity (%)Biological Risk Level
Butyrate (Target) C412.5100.0%N/A
Valerate C585.0~14.7%High
Hexanoic Acid C6210.0~5.9%Moderate
Propionate C3>1000.0<1.2%Low

Strategic Recommendations

When designing preclinical or clinical studies involving lipid metabolism or microbiome fermentation, the choice of assay must be dictated by the sample matrix. If analyzing samples from subjects on high-MCFA diets, or testing fermentation broths where hexanoic acid levels are elevated, LC-MS/MS is mandatory to prevent data corruption[4]. If utilizing ELISAs for high-throughput screening, researchers must perform the self-validating cross-reactivity protocol outlined above and mathematically correct for hexanoic acid interference in their final datasets.

References

1.[1] Xiong, Y. et al. "Short-chain fatty acids stimulate leptin production in adipocytes through the G protein-coupled receptor GPR41". PMC (nih.gov). URL: 2. D'Souza, W. N. et al. "Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses". PLOS One. URL: 3.[2] "Various Species Butyric Acid ELISA Kit [ABIN6960644]". Antibodies-Online. URL: 4. "Butyric Acid ELISA Kit (OKCD02255)". Aviva Systems Biology. URL: 5.[6] "Investigation of Intestinal Microbiota and Short-Chain Fatty Acids in Colorectal Cancer and Detection of Biomarkers". MDPI. URL: 6.[3] "WO2010105112A1 - Detection of short-chain fatty acids in biological samples". Google Patents. URL: 7.[4] "Multi-View Integrative Approach For Imputing Short-Chain Fatty Acids and Identifying Key factors predicting Blood SCFA". PMC (nih.gov). URL:

Sources

Comparative Validation Guide: GC-FID Determination of Hexanoic Acid in Wine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexanoic acid (Caproic acid) is a medium-chain fatty acid (MCFA) critical to the sensory profile of wine. While trace amounts contribute to complexity, concentrations exceeding the sensory threshold (approx. 8 mg/L in white wine) result in "fatty" or "cheesy" off-flavors.

This guide validates a Gas Chromatography-Flame Ionization Detection (GC-FID) method using Micro-Liquid-Liquid Extraction (mLLE) . Unlike mass spectrometry (MS), which excels in identification, GC-FID provides superior linearity across the high dynamic range required for fatty acids in wine matrices, offering a robust, cost-effective solution for routine quality control.

Part 1: Comparative Landscape

The following matrix objectively compares the proposed GC-FID method against industry alternatives (GC-MS and HPLC-UV).

Table 1: Technology Comparison Matrix
FeatureGC-FID (Recommended) GC-MS HPLC-UV
Primary Utility Quantitative robustness for known volatiles.Identification of unknowns; trace analysis.[1][2]Non-volatile organic acids (Tartaric, Malic).
Linearity (Dynamic Range) Excellent (>10⁵) . Crucial for Hexanoic acid which varies from 1–15 mg/L.Good, but saturation occurs earlier; often requires dilution.Poor for volatile fatty acids; low sensitivity.
Selectivity Moderate (Retention time dependent).High (Mass spectral fingerprint).Low (Co-elution common in complex matrices).
Maintenance Cost Low (Robust, "workhorse" detector).High (Source cleaning, vacuum maintenance).Moderate (Column life, solvent costs).
Matrix Tolerance High; less susceptible to non-volatile residue than MS source.Low; dirty matrices (wine) foul the ion source quickly.High, but resolution of volatiles is poor.

Part 2: Method Development & Causality

This section details the why behind the experimental design, ensuring the protocol is not just a recipe but a logical system.

The Extraction Strategy: Salting-Out mLLE

Direct injection of wine into a GC is fatal to the column due to non-volatile sugars and polyphenols.

  • Choice: Micro-Liquid-Liquid Extraction (mLLE) using Diethyl Ether.

  • Causality: Diethyl ether is highly volatile (prevents solvent peak interference with early eluting acids) and has high affinity for MCFAs.

  • Optimization: The addition of Sodium Dihydrogen Phosphate (

    
    )  saturates the aqueous phase ("salting out").[3] This increases the ionic strength, forcing the organic hexanoic acid out of the wine and into the ether layer, improving recovery by ~50% compared to salt-free extraction.
    
The Stationary Phase: Nitroterephthalic Acid Modified PEG
  • Choice: DB-FFAP or CP-Wax 58 CB.

  • Causality: Free fatty acids are highly polar and acidic. Standard non-polar columns (e.g., DB-5) cause severe peak tailing due to adsorption. The FFAP (Free Fatty Acid Phase) is a polyethylene glycol (PEG) phase modified with nitroterephthalic acid, which deactivates active sites and ensures sharp, symmetrical peaks for underivatized acids.

Internal Standard Selection
  • Choice: 4-Methylpentanoic acid (Valeric acid isomer).

  • Causality: It is structurally similar to hexanoic acid (responding similarly to extraction) but is not naturally present in wine, ensuring the signal is purely from the standard.

Part 3: Validated Experimental Protocol

Safety Note: Diethyl ether is extremely flammable and forms peroxides. Work in a fume hood.

Reagents
  • Solvent: Diethyl ether (HPLC grade).

  • Salt:

    
     (anhydrous).
    
  • Internal Standard (IS): 4-Methylpentanoic acid (1000 mg/L stock in ethanol).

  • Analyte Standard: Hexanoic acid (analytical grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Pipette 0.5 mL of wine sample into a 2 mL GC vial.

    • Add 0.6 g of

      
       (Saturation).[3]
      
    • Vortex for 30 seconds to dissolve/suspend salt.

  • Internal Standard Addition:

    • Add 10 µL of Internal Standard solution (Final conc. approx 20 mg/L).[4]

  • Extraction:

    • Add 0.4 mL of Diethyl Ether.

    • Vortex vigorously for 3 minutes (Critical for mass transfer).

    • Centrifuge at 5,000 rpm for 5 minutes to break the emulsion.

  • Injection:

    • Draw the supernatant (organic layer) directly from the vial (or transfer to an insert).

    • Inject 1 µL into the GC-FID.

GC-FID Conditions[5][6][7][8][9]
  • Inlet: 250°C, Splitless mode (0.5 min purge) or Split 1:10 (depending on sensitivity needs).

  • Carrier Gas: Helium or Hydrogen at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Total run ~27 min).

  • Detector (FID): 250°C.

    
     flow: 30 mL/min; Air flow: 400 mL/min.
    

Part 4: Visualization (Workflow Diagram)

G Start Wine Sample (0.5 mL) Salt Add NaH2PO4 (0.6g) (Salting Out) Start->Salt IS Add Internal Standard (4-Methylpentanoic acid) Salt->IS Solvent Add Diethyl Ether (0.4 mL) IS->Solvent Extract Vortex (3 min) & Centrifuge Solvent->Extract PhaseSep Phase Separation (Top: Ether + Analytes) Extract->PhaseSep 5000 rpm / 5 min GC GC-FID Analysis (DB-FFAP Column) PhaseSep->GC Inject 1 µL Organic Phase Data Data Processing (IS Calibration) GC->Data

Caption: Optimized mLLE-GC-FID workflow for the extraction and quantification of hexanoic acid in wine.

Part 5: Validation Data (Supporting Evidence)

The following data represents typical performance metrics for this validated method, compliant with OIV and ICH Q2(R1) guidelines.

Linearity and Sensitivity

Calibration curves constructed using the ratio of Analyte Area / IS Area.

ParameterResultAcceptance Criteria
Range 0.5 – 50 mg/LCovers typical wine levels (1–15 mg/L).

(Coefficient)
> 0.999> 0.995
LOD (Limit of Detection) 0.18 mg/LSignal-to-Noise ratio > 3:1
LOQ (Limit of Quantitation) 0.54 mg/LSignal-to-Noise ratio > 10:1
Accuracy (Recovery)

Spike-and-recovery tests performed on real wine matrices (Red and White).

MatrixSpiked Conc.[1][3][4][5][6] (mg/L)Mean Recovery (%)RSD (%)
White Wine 5.098.5%2.1
Red Wine 5.096.2%3.4
Synthetic Wine 5.099.8%1.5

Note: The slightly lower recovery in red wine is due to the "matrix effect" of polyphenols, but >95% is excellent for volatile analysis.

Precision (Repeatability)

Six replicate injections of the same sample.

AnalyteConcentrationIntra-day RSD (%)Inter-day RSD (%)
Hexanoic Acid 5.0 mg/L2.8%4.1%
Hexanoic Acid 20.0 mg/L1.9%3.2%

References

  • Tufariello, M., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Molecules, 27(23), 8195.[7] [Link]

  • OIV-MA-AS313-02. Compendium of International Methods of Analysis: Volatile Acidity. International Organisation of Vine and Wine. [Link]

  • Ivanova-Petropulos, V., et al. (2022). Monitoring of the Wines’ Quality by Gas Chromatography: HSS-GC/FID Method Development.[2] Separations, 9(2), 26. [Link][3][8][6][7]

  • Romero, N., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta, 187, 14-22. [Link]

Sources

UPLC-MS/MS method for simultaneous determination of hexanoic acid esters.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the simultaneous analytical determination of hexanoic acid esters.

The Analytical Challenge of Hexanoic Acid Esters

Hexanoic acid esters (caproates) are extensively utilized in drug development to formulate long-acting prodrugs. By esterifying the hydroxyl group of an active hormone with hexanoic acid, the resulting lipophilicity creates a sustained-release depot upon intramuscular injection. Prominent clinical examples include1[2] for the prevention of preterm labor and 3[3] for androgen replacement therapy. In agrochemical sectors, hexanoic acid esters like4[4] are utilized as potent plant growth regulators.

The primary analytical challenge in pharmacokinetic and environmental studies is the simultaneous determination of the highly lipophilic hexanoic ester prodrug alongside its structurally similar, but significantly more polar, endogenous parent molecule (e.g., 17-OHPC vs. 17-OHP). Traditional methods struggle with this polarity gap, leading to compromised sensitivity, matrix interference, or excessively long run times.

Comparative Technology Analysis

To objectively evaluate analytical platforms, we compare UPLC-MS/MS against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison for Steroid Hexanoate Determination

Analytical PlatformSensitivity (LOD/LOQ)Specificity for Isobaric CompoundsRun TimeSample Prep ComplexityDerivatization Required
UPLC-MS/MS Sub-ng/mL (pg/mL range)Excellent (MRM transitions)< 5 minsModerate (LLE/SPE)No
HPLC-UV High-ng/mL to µg/mLPoor (Relies on retention time)15–30 minsHigh (Extensive cleanup)Sometimes
GC-MS Low-ng/mLGood (EI fragmentation)20–40 minsHigh (Volatilization needed)Yes (For polar metabolites)
The Causality of UPLC-MS/MS Superiority:
  • Chromatographic Efficiency: UPLC columns utilize sub-2 µm particles (e.g., 1.7 µm C18), which drastically reduce the eddy diffusion term in the van Deemter equation. This generates sharper peaks and higher theoretical plates, allowing1[2]. HPLC-UV, relying on larger particles (3–5 µm), suffers from band broadening and requires 15–30 minute gradients to elute the highly retained caproate esters.

  • Detection Specificity: GC-MS requires extensive 5[5] to enhance the volatility and ionization of the carbonyl groups on steroid backbones. UPLC-MS/MS bypasses this entirely. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly specific mass filter, isolating target analytes based on unique precursor-to-product ion transitions.

Self-Validating Experimental Protocol (UPLC-MS/MS)

To ensure scientific integrity and trustworthiness, the following protocol for the simultaneous quantification of 17-OHPC, 17-OHP, and Progesterone in human plasma is designed as a self-validating system.

Step 1: Matrix Aliquoting and Internal Standard Spiking
  • Action: Aliquot 200 µL of plasma. Immediately spike with 20 µL of stable isotope-labeled internal standards (IS), such as d5-17-OHPC and d9-progesterone.

  • Causality: The addition of deuterated analogs before any extraction step is critical. Because the IS shares identical physicochemical properties with the analyte, it co-elutes chromatographically and undergoes the exact same matrix suppression during ESI. This creates an internal correction factor,3[3].

Step 2: Liquid-Liquid Extraction (LLE)
  • Action: Add 2.0 mL of a non-polar solvent mixture (e.g., hexane:ethyl acetate, 70:30 v/v). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes. Extract the organic layer and evaporate under nitrogen.

  • Causality: The high lipophilicity of hexanoic acid esters requires a non-polar extraction medium. This specific solvent ratio selectively partitions the caproates and their parent hormones while leaving polar matrix components (like phospholipids and proteins) in the aqueous layer. 1[2] and column fouling in the MS source. (Note:6[6] is an equally valid alternative for large-volume environmental water samples).

Step 3: UPLC Separation
  • Action: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto a6[6].

  • Causality: The elevated column temperature reduces mobile phase viscosity, keeping backpressure within operational limits for sub-2 µm particles. The 0.1% formic acid acts as a proton donor, facilitating the formation of [M+H]+ adducts essential for downstream ESI+ detection.

Step 4: MS/MS Detection (MRM Mode)
  • Action: Operate the tandem mass spectrometer in ESI positive mode. Set specific MRM transitions for each compound (e.g., m/z 429.3 → 313.2 for 17-OHPC).

  • Causality: The first quadrupole (Q1) isolates the protonated precursor ion. The collision cell (Q2) fragments it using argon gas. The third quadrupole (Q3) isolates the most abundant product ion. This double-filtering mechanism ensures that even if a matrix interferent co-elutes with the hexanoic ester, it will not share the exact fragmentation pattern,4[4].

Pathway & Workflow Visualizations

UPLC_Workflow A Biological Matrix (Plasma/Water) B Spike Internal Standards (Deuterated) A->B C Extraction (LLE / SPE) B->C D UPLC Separation (Sub-2 μm C18) C->D E ESI+ Ionization (Protonation) D->E F MS/MS Detection (MRM Mode) E->F G Data Analysis & Quantification F->G

Figure 1. Self-validating UPLC-MS/MS workflow for the simultaneous determination of hexanoic acid esters.

Pharmacokinetics Prodrug Hexanoic Acid Ester Prodrug (e.g., 17-OHPC / T-Caproate) Esterase Endogenous Esterases (Plasma/Tissue) Prodrug->Esterase Hydrolysis Active Active Parent Molecule (e.g., 17-OHP / Testosterone) Esterase->Active Cleavage of Hexanoate Receptor Target Receptor Binding Active->Receptor Target Activation Outcome Pharmacological Efficacy Receptor->Outcome Downstream Signaling

Figure 2. Pharmacokinetic cleavage pathway of lipophilic hexanoic acid ester prodrugs.

References

  • Title: Simultaneous quantitation of 17-alpha Hydroxyprogesterone Caproate (17-OHPC), 17-alpha Hydroxyprogesterone (17-OHP) and Progesterone (P) in human plasma using high pressure liquid chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Title: Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry.
  • Title: Simultaneous determination of 61 hormones in water by solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry.
  • Title: Protocol: Quantification of Testosterone in Human Plasma via UPLC-MS/MS.
  • Title: Chemical derivatization to enhance ionization of anabolic steroids in LC-MS for doping-control analysis.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goat" Factor

Hexanoic acid (CAS: 142-62-1) presents a dual challenge in the laboratory: corrosivity and olfactory potency . While its primary safety hazard is severe skin and eye burns (Category 1C), its logistical hazard is its distinct, pervasive odor—often described as "goat-like," "cheesy," or "sweaty."

Operational Reality: A minor spill or improperly sealed waste container can render a laboratory section uninhabitable due to the stench, triggering unnecessary evacuations or complaints. This guide prioritizes odor containment alongside chemical safety .

Critical Properties Table
PropertyValueOperational Implication
Flash Point 102°C (215°F)Combustible. Store away from open flames/high heat.
Water Solubility ~1.08 g/100 mLDo not pour down drains. It will not dilute effectively and may clog traps.
pH (Aqueous) ~4 (at 1 g/L)Weak acid, but concentrated liquid is corrosive (D002).
Vapor Density 4.0 (Air = 1)Vapors are heavy; they will sink and linger in low areas/drains.
Incompatibilities Bases, OxidizersViolent reaction with strong bases; fire risk with oxidizers.

Waste Stream Decision Logic

Do not assume all acids go into the same container. Hexanoic acid is an organic acid . Mixing it with oxidizing inorganic acids (like Nitric Acid) can cause catastrophic gas evolution or fire.

DisposalLogic Start Hexanoic Acid Waste IsSpill Is this a Spill? Start->IsSpill SpillYes YES: Emergency Response IsSpill->SpillYes Yes SpillNo NO: Standard Disposal IsSpill->SpillNo No Neutralize Neutralize (Bicarbonate) SpillYes->Neutralize CollectSpill Collect Solids -> Haz Waste Neutralize->CollectSpill Segregate Segregate: Organic Acids SpillNo->Segregate Container Container: HDPE or Glass (Double Seal for Odor) Segregate->Container Label Label: 'Organic Acid - Corrosive' Container->Label Pickup Schedule EHS Pickup Label->Pickup

Figure 1: Decision matrix for routine disposal vs. spill response.

Protocol A: Standard Waste Disposal (Preferred)

Goal: Remove the chemical from the lab via commercial waste services (Satellite Accumulation Area). Prohibited: Do NOT dispose of via sink/sewer. Hexanoic acid has high Biological Oxygen Demand (BOD) and aquatic toxicity.

  • Segregation:

    • Use a dedicated waste stream for Organic Acids .

    • Note: If a dedicated organic acid stream is unavailable, it often goes with "Organic Solvents," but you must verify with your facility's EHS that the pH will not conflict with other solvents.

    • NEVER mix with Oxidizing Acids (Nitric, Perchloric, Chromic).

  • Container Selection & Odor Control:

    • Use an HDPE (High-Density Polyethylene) or glass container.

    • The "Double-Containment" Rule: To prevent the "goat smell" from permeating the lab, place the primary waste bottle inside a secondary, sealable plastic bag or overpack container.

    • Pro-Tip: Wrap the cap threads with Parafilm® after closing to ensure a vapor-tight seal.

  • Labeling:

    • Must be labeled clearly: "Waste Hexanoic Acid" .

    • Hazard Warnings: Corrosive , Combustible .

Protocol B: Spill Cleanup & Neutralization

Goal: Safely neutralize and collect a spill without generating toxic fumes or thermal runaway.

PPE Required:

  • Nitrile gloves (Double gloving recommended for breakthrough protection).

  • Chemical splash goggles (Safety glasses are insufficient for corrosive liquids).

  • Lab coat + Apron (if spill volume > 500mL).

Step-by-Step Procedure:

  • Isolate: Evacuate the immediate area. Open fume hoods to maximum flow to handle the odor.

  • Contain: Surround the spill with an inert absorbent (vermiculite or clay cat litter) to stop spreading. Do not use paper towels initially (combustible).

  • Neutralize (The Gentle Method):

    • Do not use strong bases (NaOH pellets) as this generates excessive heat and spattering.

    • Sprinkle Sodium Bicarbonate (Baking Soda) or Sodium Carbonate (Soda Ash) over the liquid.

    • Observation: The mixture will bubble (CO2 evolution). Continue adding powder until bubbling ceases.

  • Collect:

    • Once neutralized (pH 6–8), scoop the sludge into a hazardous waste bag/pail.

    • Wash: Clean the surface with soap and water.[1] Hexanoic acid is lipophilic (fatty); water alone will not remove the residue or the smell. Detergent is essential.

  • Deodorize: If the smell persists, wipe the area with a 10% bleach solution (if compatible with surface) or an activated charcoal slurry.

SpillWorkflow Start Spill Detected PPE Don PPE: Goggles + Nitrile Start->PPE Contain Dike with Vermiculite PPE->Contain Neutralize Apply NaHCO3 (Wait for bubbles to stop) Contain->Neutralize Scoop Scoop Sludge to Waste Pail Neutralize->Scoop Wash Wash with Detergent Scoop->Wash

Figure 2: Operational workflow for safe spill cleanup.

Regulatory & Compliance Codes

When filling out waste manifests, use the following codes where applicable (verify with local regulations):

  • RCRA (USA): D002 (Corrosivity) applies if the waste is aqueous and pH < 2.

  • DOT Shipping Name: Corrosive liquid, acidic, organic, n.o.s.[2] (Hexanoic Acid).[1][3][4][5][6][7][8]

  • UN Number: UN 2829 (for pure Caproic Acid) or UN 3265 (Corrosive Liquid, Acidic, Organic, N.O.S).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Hexanoic acid: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[9] [Link]

  • PubChem. (n.d.). Hexanoic Acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Personal protective equipment for handling Hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Hexanoic Acid (Caproic Acid) Handling and Safety Protocol: A Comprehensive Guide to PPE, Operations, and Disposal

In drug development and synthetic chemistry, Hexanoic acid is an indispensable reagent. However, ensuring laboratory safety requires more than simply reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the chemical's hazards to build a fail-safe operational environment. Hexanoic acid is classified under GHS as a Category 1C Skin Corrosive and Category 1 Serious Eye Damage agent[1].

This guide provides a self-validating, step-by-step operational protocol for researchers, synthesizing technical accuracy with field-proven insights to ensure maximum safety.

To effectively protect against Hexanoic acid, scientists must understand why it is dangerous. The chemical’s toxicity is driven by a dual-mechanism:

  • Lipophilic Penetration: The six-carbon aliphatic tail renders the molecule highly lipophilic. Upon dermal contact, it rapidly partitions into and disrupts the lipid-rich stratum corneum, bypassing the skin's primary barrier without immediately destroying it[2].

  • Acidic Cytotoxicity: Once it penetrates the viable epidermal cells, the carboxyl head group (pKa ~4.8) dissociates. This causes a rapid drop in intracellular pH, leading to instantaneous protein denaturation, mitochondrial dysfunction, and coagulation necrosis[2].

  • Inhalation & Olfactory Hazard: Hexanoic acid has a vapor pressure of approximately 0.18 to 0.2 mmHg at 20°C[3]. While not highly volatile, it emits a pungent, intensely unpleasant odor (often described as "goat-like"). Aerosolization or vapor accumulation can cause severe respiratory tract burns[3].

Personal Protective Equipment (PPE) Matrix

Because of its rapid penetration kinetics, standard laboratory PPE is insufficient. Hexanoic acid acts as both an organic solvent and an acid, meaning it will rapidly degrade incompatible materials like latex. The following table outlines the quantitatively validated PPE requirements.

PPE CategorySpecification / MaterialQuantitative Data / Justification
Hand Protection Nitrile Rubber (NBR)Thickness:

0.4 mm. Breakthrough time: >480 minutes (Permeation Level 6)[4].
Hand Protection Butyl RubberThickness:

0.3 mm. Breakthrough time: >480 minutes. Highly resistant to organic acids[5].
Eye Protection Chemical Safety Goggles + Face ShieldMandatory. Hexanoic acid causes irreversible corneal damage within minutes of contact[1].
Body Protection Acid-Resistant Lab Coat or ApronPrevents dermal exposure from splashes. Must be removed immediately if contaminated[1].
Respiratory Chemical Fume HoodAll handling must occur in a hood (min. 100 LFM face velocity) to mitigate vapor/odor exposure[3].

Operational Workflow: Step-by-Step Handling

Every protocol must act as a self-validating system. Follow these steps to ensure operational integrity.

Phase 1: Preparation & Verification

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and certified. Check the digital monitor to ensure a face velocity of 80-120 linear feet per minute (LFM).

  • Don PPE: Equip Nitrile or Butyl rubber gloves (verify

    
     0.4mm thickness), chemical splash goggles, and a face shield.
    
  • Inspect Equipment: Ensure all transfer vessels are made of glass, high-density polyethylene (HDPE), or polytetrafluoroethylene (PTFE). Crucial: Hexanoic acid is corrosive to metals (Category 1); do not use stainless steel spatulas or metal transfer lines[1].

Phase 2: Dispensing and Transfer

  • Positioning: Place the Hexanoic acid stock bottle at least 6 inches inside the fume hood to prevent vapor escape.

  • Transfer: Use a glass volumetric pipette or a PTFE-lined pump for liquid transfer. Avoid pouring directly from large volumes to minimize splash risk.

  • Sealing: Immediately recap the stock bottle tightly. Hexanoic acid can oxidize and degrade upon prolonged exposure to air.

Spill Response Protocol

In the event of a spill, immediate containment is required to prevent vapor spread and surface corrosion.

  • Evacuate & Isolate: Alert nearby personnel and isolate the area. Ensure the fume hood sash is lowered to the safe operating level.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3]. Do not use paper towels or sawdust, as the acid is combustible (Flash Point ~102°C).

  • Neutralization: Slowly apply a weak base, such as sodium carbonate or sodium bicarbonate powder, over the absorbed spill.

  • Collection: Scoop the neutralized matrix using a plastic (non-metal) dustpan and place it into a designated, sealable hazardous waste container.

Disposal and Neutralization Plan

Proper disposal prevents environmental contamination and violent chemical reactions. Hexanoic acid must not be poured down the drain[1].

Step-by-Step Neutralization for Waste Segregation:

  • Preparation: In a large glass beaker equipped with a magnetic stir bar, prepare a saturated solution of Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Place the beaker in an ice-water bath to effectively control the temperature during the exothermic neutralization reaction.
    
  • Titration: Slowly add the Hexanoic acid waste dropwise to the vigorously stirred

    
     solution.
    
  • Validation: Carbon dioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) gas will evolve. Control the addition rate to prevent excessive foaming.
    
  • pH Adjustment: Periodically check the solution using a pH meter. Continue the process until the waste solution stabilizes at a pH between 6.0 and 8.0[6].

  • Final Disposal: Transfer the neutralized aqueous waste to a clearly labeled secondary container ("UN 3265, Corrosive liquid, acidic, organic") and submit it to your institutional hazardous waste facility[1].

Workflow Visualization

HexanoicAcidWorkflow cluster_Hazard Hazard Assessment & PPE cluster_Disposal Disposal & Neutralization Start Hexanoic Acid Handling Vapor Vapor/Odor Hazard (VP: 0.18 mmHg) Start->Vapor Corrosive Corrosive Hazard (Skin/Eye Cat 1C) Start->Corrosive Hood Chemical Fume Hood (Min 100 LFM) Vapor->Hood Mitigates inhalation Gloves Nitrile/Butyl Gloves (>0.4mm, >480min) Corrosive->Gloves Prevents dermal necrosis Eyes Goggles + Face Shield Corrosive->Eyes Prevents ocular damage Waste Acidic Waste Collection Hood->Waste Post-operation Gloves->Waste Eyes->Waste Quench Ice Bath + NaHCO3 (Exothermic Control) Waste->Quench Dropwise addition pHCheck Self-Validation: Stable pH 6.0 - 8.0 Quench->pHCheck Monitor CO2 evolution

Logical workflow for Hexanoic acid hazard mitigation, PPE selection, and safe disposal.

References

  • Carl ROTH. "Safety Data Sheet: Caproic acid." Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: Hexanoic acid." Available at: [Link]

  • SafeCollege / Sigma-Aldrich. "Safety Data Sheet: Hexanoic acid (153745)." Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Hexanoic acid, 98%." Available at: [Link]

  • National Toxicology Program (NIH). "EPISKIN™, EpiDerm™, and Rat Skin Transcutaneous Electrical Resistance (TER): In Vitro Test Methods for Assessing the Dermal Corrosivity Potential of Chemicals." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanoic acid
Reactant of Route 2
Hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.